molecular formula C22H33NO8 B1254813 Parsonsine CAS No. 72213-98-0

Parsonsine

Cat. No.: B1254813
CAS No.: 72213-98-0
M. Wt: 439.5 g/mol
InChI Key: MPPSDVYCCOJJIB-QCNRXRGQSA-N
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Description

Parsonsine is a pyrrolizidine alkaloid (PA), a class of heterocyclic organic compounds recognized as secondary metabolites. It is found in plant species within the Boraginaceae family and the genus Parsonsia . This compound has a molecular formula of C23H37NO7 and a molecular weight of 439.54 g/mol . Like other PAs, this compound is believed to function as a plant defense metabolite . Pyrrolizidine alkaloids are a significant area of scientific investigation due to their dual nature. They are known for their potential hepatotoxic and genotoxic effects, which are primarily mediated by metabolic activation in the liver leading to the formation of reactive pyrrolic esters . Conversely, this biological activity also forms the basis for their research value in pharmacological studies, particularly in exploring anticancer and antimicrobial properties . Research into pyrrolizidine alkaloids like this compound contributes to a better understanding of natural product toxicity, chemoecology, and their potential as a scaffold for drug discovery. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,8R,9S,19R)-4,9-dihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO8/c1-12(2)21(27)10-17(24)30-14(5)22(28,13(3)4)20(26)29-11-15-6-8-23-9-7-16(18(15)23)31-19(21)25/h6,12-14,16,18,27-28H,7-11H2,1-5H3/t14-,16-,18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPSDVYCCOJJIB-QCNRXRGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(CC(=O)O1)(C(C)C)O)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@](CC(=O)O1)(C(C)C)O)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222539
Record name Parsonsine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72213-98-0
Record name (3S,7R,8S,16aR,16bR)-3,4,11,13,15,16,16a,16b-Octahydro-3,8-dihydroxy-7-methyl-3,8-bis(1-methylethyl)-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72213-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parsonsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072213980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parsonsine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARSONSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249CZA0134
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to Parsonsine: A Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsonsine is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for a range of biological activities. This document provides a comprehensive overview of the chemical structure of this compound, alongside an exploration of the known biological activities and mechanisms of action characteristic of its chemical class. While specific quantitative bioactivity data and detailed experimental protocols for this compound are not extensively available in current scientific literature, this guide furnishes representative data and methodologies from closely related pyrrolizidine alkaloids to provide a valuable contextual framework for researchers. This information is intended to serve as a foundational resource for stimulating further investigation into the therapeutic potential of this compound.

Chemical Structure of this compound

This compound is chemically classified as a macrocyclic diester pyrrolizidine alkaloid. Its structure is characterized by a necine base, which is esterified with a necic acid to form a large ring structure.

Systematic IUPAC Name: (1R,4S,8R,9S,19R)-4,9-dihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.0¹⁶,¹⁹]nonadec-13-ene-3,6,10-trione

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₃₃NO₈--INVALID-LINK--
Molecular Weight 439.5 g/mol --INVALID-LINK--
CAS Number 72213-98-0--INVALID-LINK--
SMILES C[C@@H]1--INVALID-LINK--OC(=O)--INVALID-LINK--O1)(C(C)C)O">C@(C(C)C)O--INVALID-LINK--
InChIKey MPPSDVYCCOJJIB-QCNRXRGQSA-N--INVALID-LINK--

Biological Context and Potential Activities

This compound was first isolated from the plant Parsonsia alboflavescens. While specific biological studies on this compound are limited, its classification as a pyrrolizidine alkaloid suggests potential activities based on the known pharmacology of this compound class. Notably, various pyrrolizidine alkaloids have demonstrated acetylcholinesterase inhibitory and antimicrobial properties.[1][2][3][4][5]

Potential Acetylcholinesterase Inhibitory Activity

Several pyrrolizidine alkaloids have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][6][7][8] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease and myasthenia gravis.

Table 2: Acetylcholinesterase Inhibitory Activity of Representative Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidIC₅₀ (mM)Source OrganismReference
7-O-angeloyllycopsamine N-oxide0.276 ± 0.018Echium confusum[2]
Echimidine N-oxide0.347 ± 0.007Echium confusum[2]
Echimidine0.397 ± 0.006Echium confusum[2]
7-O-angeloylretronecine0.769 ± 0.030Echium confusum[2]
7-O-angeloylechinatine-N-oxide0.53 - 0.60Solenanthus lanatus[3][8]
3′-O-acetylheliosupine-N-oxide0.53 - 0.60Solenanthus lanatus[3][8]
Heliosupine-N-oxide0.53 - 0.60Solenanthus lanatus[3][8]
Heliosupine0.53 - 0.60Solenanthus lanatus[3][8]

Note: Data for this compound is not currently available. The table presents data from other pyrrolizidine alkaloids to illustrate the potential activity of this class of compounds.

The proposed mechanism of action for the acetylcholinesterase inhibitory activity of these alkaloids involves their binding to the active site of the AChE enzyme, thereby preventing acetylcholine from being hydrolyzed.

Acetylcholinesterase_Inhibition cluster_synapse Neurotransmission ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Synaptic_Cleft Synaptic Cleft Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound (Potential Inhibitor) This compound->AChE Inhibition

Caption: Potential mechanism of acetylcholinesterase inhibition by this compound.

Potential Antimicrobial Activity

Pyrrolizidine alkaloids have also been investigated for their antimicrobial effects against a range of bacteria and fungi.[1][4][5][9] The mechanisms underlying this activity are thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

While specific data for this compound is not available, studies on other pyrrolizidine alkaloids from various plant sources have demonstrated their potential as antimicrobial agents. For instance, alkaloids from Heliotropium subulatum have shown activity against both bacteria and fungi.[9] Similarly, pyrrolizidine alkaloids from propolis have exhibited antibacterial activity, particularly against Gram-positive bacteria.[1][4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, standard methodologies used for assessing the acetylcholinesterase inhibitory and antimicrobial activities of natural products can be applied.

Representative Protocol for Acetylcholinesterase Inhibition Assay

A common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Workflow for Ellman's Assay

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine iodide (ATCI) solution - Test compound (this compound) solutions start->prepare_reagents incubation Incubate AChE with Test Compound (or buffer for control) prepare_reagents->incubation add_substrate Add DTNB and ATCI incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm over time add_substrate->measure_absorbance calculate_inhibition Calculate Percentage Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: General workflow for determining acetylcholinesterase inhibitory activity.

Protocol Details:

  • Reagent Preparation:

    • Prepare a solution of acetylcholinesterase (from electric eel) in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

    • Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, AChE solution, and the test compound solution to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the DTNB and ATCI solutions to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine with DTNB is monitored.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity relative to the control (without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Representative Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Microorganism Preparation:

    • Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compound (this compound) in the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions

The structural features of this compound and the known biological activities of related pyrrolizidine alkaloids suggest that it is a promising candidate for further pharmacological investigation. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

  • In-depth Bioactivity Screening: Systematic evaluation of this compound's acetylcholinesterase inhibitory, antimicrobial, and potentially other activities (e.g., anticancer, anti-inflammatory).

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects.

  • Toxicological Evaluation: Assessment of the potential toxicity of this compound, a critical consideration for all pyrrolizidine alkaloids, many of which are known to be hepatotoxic.

This technical guide provides a starting point for researchers interested in exploring the chemical and biological properties of this compound. The provided data and protocols for related compounds offer a valuable roadmap for initiating such investigations.

References

Unveiling Parsonsine: A Technical Guide to its Discovery in Parsonsia alboflavescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of parsonsine, a pyrrolizidine alkaloid identified in the woody vine Parsonsia alboflavescens. The document details the probable methods for the extraction, isolation, and structural characterization of this natural product. It serves as a foundational resource for researchers interested in the chemical constituents of the Apocynaceae family and for drug development professionals exploring the therapeutic potential of pyrrolizidine alkaloids.

Introduction

Parsonsia alboflavescens, a member of the Apocynaceae family, is a plant known to produce a variety of secondary metabolites, including a class of nitrogen-containing compounds known as pyrrolizidine alkaloids (PAs).[1][2] These alkaloids are recognized for their complex chemical structures and diverse biological activities. One such PA identified in this plant is this compound (also referred to as parsonsinine in some literature).[1][2] This guide focuses on the discovery and characterization of this specific alkaloid.

The study of PAs in Parsonsia species is of significant interest due to their ecological roles, such as in the chemical defense mechanisms of the plant against herbivores.[2] For instance, the larvae of the danaine butterfly, Idea leuconoe, are known to sequester PAs from P. alboflavescens as a defense strategy.[1] Understanding the chemistry and biological activity of individual alkaloids like this compound is crucial for exploring their potential pharmacological applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, isolation, and characterization.

PropertyValueSource
Molecular Formula C₂₂H₃₃NO₈PubChem
Molecular Weight 439.5 g/mol PubChem
Class Pyrrolizidine Alkaloid[1]
Reported Plant Source Parsonsia alboflavescens[1][2]

Experimental Protocols

While the original isolation paper is not available, based on standard phytochemical techniques for pyrrolizidine alkaloids, the following protocols represent the likely methodologies employed in the discovery of this compound.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves, stems) of Parsonsia alboflavescens would be collected.

  • Drying and Grinding: The plant material would be air-dried in the shade to preserve the chemical integrity of the alkaloids and then ground into a fine powder to maximize the surface area for extraction.

Extraction of Crude Alkaloids
  • Maceration: The powdered plant material would be macerated with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process would be repeated multiple times to ensure exhaustive extraction.

  • Acid-Base Extraction: To selectively isolate the alkaloids, an acid-base extraction protocol would be employed.

    • The combined alcoholic extracts would be concentrated under reduced pressure.

    • The resulting residue would be acidified with an aqueous acid (e.g., 2% sulfuric acid or hydrochloric acid) and partitioned with a non-polar solvent (e.g., diethyl ether or hexane) to remove fats, waxes, and other neutral compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, would then be basified with a base (e.g., ammonia solution or sodium carbonate) to a pH of 9-10.

    • The free-base alkaloids would be extracted from the basified aqueous layer using an immiscible organic solvent such as chloroform or dichloromethane.

    • The organic extracts containing the crude alkaloids would be combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Isolation and Purification of this compound
  • Column Chromatography: The crude alkaloid extract would be subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), would be used to separate the different alkaloid components.

  • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, would be further purified using pTLC or preparative HPLC to yield the pure compound.

Structural Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To determine the number and types of protons and their neighboring environments.

    • ¹³C-NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

    • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, ultimately leading to the complete structural elucidation of the this compound molecule.

Visualizations

General Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids in plants is a complex process. The following diagram illustrates a simplified overview of the key steps leading to the formation of the necine base, which is the core structure of PAs like this compound.

PA_Biosynthesis cluster_0 Amino Acid Precursors cluster_1 Key Intermediates cluster_2 Necine Base Formation cluster_3 Final Alkaloid L-Arginine L-Arginine L-Ornithine L-Ornithine L-Arginine->L-Ornithine Arginase Putrescine Putrescine L-Ornithine->Putrescine ODC Homospermidine Homospermidine Putrescine->Homospermidine HSS Retronecine Retronecine Homospermidine->Retronecine Multi-step enzymatic conversion This compound This compound Retronecine->this compound Esterification with necic acids

Caption: Simplified biosynthetic pathway of pyrrolizidine alkaloids.

Experimental Workflow for this compound Discovery

The logical flow of experiments from plant material to the final characterization of this compound is depicted in the following workflow diagram.

Experimental_Workflow Plant_Material Parsonsia alboflavescens plant material Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Acid_Base_Extraction Acid-Base Partitioning Extraction->Acid_Base_Extraction Crude_Alkaloids Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloids Chromatography Column Chromatography Crude_Alkaloids->Chromatography Purification Preparative TLC / HPLC Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (MS, NMR) Pure_Compound->Structure_Elucidation Final_Structure Structure of this compound Determined Structure_Elucidation->Final_Structure

Caption: Experimental workflow for the discovery of this compound.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and the signaling pathways modulated by this compound are limited in the currently available literature. However, pyrrolizidine alkaloids as a class are known to exhibit a range of biological effects, including hepatotoxicity, which is a significant concern for their development as therapeutic agents. The toxicity of many PAs is linked to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules.

Further research is required to determine the specific bioactivity profile of this compound and to elucidate its mechanism of action at the molecular level. Such studies would be essential to assess its potential for drug development, including any possible therapeutic benefits and associated toxicological risks.

Conclusion

The discovery of this compound in Parsonsia alboflavescens contributes to the growing body of knowledge on the chemical diversity of pyrrolizidine alkaloids within the Apocynaceae family. While the foundational literature detailing its initial isolation and characterization is not readily accessible, this guide provides a robust framework of the likely experimental procedures employed. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully understand its pharmacological potential. The information presented herein serves as a valuable technical resource for researchers and scientists in the fields of natural product chemistry and drug discovery.

References

The Biosynthesis of Parsonsine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Parsonsine, a pyrrolizidine alkaloid (PA) identified in Parsonsia species, presents a complex biosynthetic pathway rooted in the broader metabolism of pyrrolizidine alkaloids in the Apocynaceae family. While the complete enzymatic cascade culminating in this compound remains to be fully elucidated, significant strides have been made in understanding the foundational steps of PA biosynthesis. This guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, detailing the initial committed step, the proposed subsequent transformations leading to the necine base, and its eventual esterification. Furthermore, this document outlines the key experimental methodologies employed in the elucidation of such pathways and presents available quantitative data to contextualize the research landscape. This technical guide is intended to serve as a foundational resource for researchers engaged in the study of plant secondary metabolism and the development of novel therapeutics derived from natural products.

Introduction

This compound is a macrotriolide pyrrolizidine alkaloid with the molecular formula C22H33NO8, which has been isolated from Parsonsia alboflavescens, a member of the Apocynaceae family. Pyrrolizidine alkaloids are a diverse group of heterocyclic secondary metabolites known for their significant biological activities, which range from toxicity to potential therapeutic applications. The biosynthesis of these complex molecules is a subject of intense research, driven by the desire to understand the intricate enzymatic machinery plants employ and to harness this knowledge for synthetic biology and drug discovery. This guide will focus on the known and putative steps in the biosynthetic pathway of this compound, leveraging the broader understanding of PA biosynthesis in plants.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other pyrrolizidine alkaloids, can be conceptually divided into three main stages:

  • Formation of the Precursor, Homospermidine: The pathway is initiated by the synthesis of the uncommon polyamine homospermidine.

  • Formation of the Necine Base: Homospermidine undergoes a series of oxidative and cyclization reactions to form the characteristic bicyclic necine base.

  • Esterification with Necic Acids: The necine base is subsequently esterified with specific necic acids to yield the final this compound molecule.

The Committed Step: Homospermidine Synthase

The first committed and pathway-specific step in the biosynthesis of all pyrrolizidine alkaloids is the formation of homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . HSS facilitates the transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and 1,3-diaminopropane[1][2].

  • Precursors: Putrescine and Spermidine (derived from arginine and ornithine)

  • Enzyme: Homospermidine Synthase (HSS)

  • Product: Homospermidine

The gene encoding HSS is believed to have evolved through the duplication of the gene for deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[1][3][4][5][6]. This evolutionary event has occurred independently multiple times across different plant lineages that produce PAs[2][7].

Homospermidine_Synthesis Putrescine Putrescine HSS Homospermidine Synthase (HSS) Putrescine->HSS Spermidine Spermidine Spermidine->HSS Homospermidine Homospermidine HSS->Homospermidine DAP 1,3-Diaminopropane HSS->DAP by-product

Figure 1: The enzymatic synthesis of homospermidine.
Putative Pathway to the Necine Base

Following the formation of homospermidine, the pathway proceeds towards the synthesis of the necine base. While the specific enzymes catalyzing these steps in Parsonsia have not been fully characterized, a general pathway has been proposed based on studies in other PA-producing plants[2][8]. This part of the pathway involves oxidation and intramolecular cyclization.

  • Oxidation of Homospermidine: Homospermidine is likely oxidized by a copper-dependent diamine oxidase to form an unstable dialdehyde intermediate, 4,4'-iminodibutanal[2][8].

  • Cyclization: This dialdehyde spontaneously undergoes an intramolecular Mannich-type reaction to form a Schiff base, which is then reduced to form the initial pyrrolizidine ring system, 1-hydroxymethylpyrrolizidine[2][8].

  • Further Modifications: Subsequent hydroxylation and desaturation steps, catalyzed by yet-to-be-identified enzymes, would lead to the formation of the specific necine base precursor to this compound, likely a retronecine-type base given the commonality in PAs[2].

Necine_Base_Formation Homospermidine Homospermidine Oxidation Oxidation (Diamine Oxidase?) Homospermidine->Oxidation Dialdehyde 4,4'-Iminodibutanal Oxidation->Dialdehyde Cyclization Spontaneous Cyclization Dialdehyde->Cyclization SchiffBase Schiff Base Intermediate Cyclization->SchiffBase Reduction Reduction (Reductase?) SchiffBase->Reduction HMP 1-Hydroxymethylpyrrolizidine Reduction->HMP Modifications Hydroxylation & Desaturation HMP->Modifications NecineBase Necine Base (e.g., Retronecine) Modifications->NecineBase

Figure 2: Proposed biosynthetic pathway of the necine base.
Esterification and Final Assembly

The final stage in the biosynthesis of this compound is the esterification of the necine base with one or more necic acids[2]. The structural complexity of this compound, being a macrotriolide, suggests a multi-step esterification process. The necic acid moieties themselves are derived from various primary metabolic pathways, often from amino acids[2][9]. The enzymes responsible for these esterification steps are likely acyltransferases, which would catalyze the transfer of the necic acid from a CoA-activated form to the hydroxyl groups of the necine base. The macrocyclic structure of this compound implies a final intramolecular cyclization step.

Experimental Protocols for Pathway Elucidation

The elucidation of alkaloid biosynthetic pathways relies on a combination of classical biochemical techniques and modern molecular biology approaches. While specific protocols for this compound are not available, the following methodologies are standard in the field.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool to trace the incorporation of precursors into the final natural product, thereby establishing the building blocks of the molecule.

  • Protocol Outline:

    • Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., with ¹³C, ¹⁴C, ¹⁵N, or ²H).

    • Feeding: Administer the labeled precursor to the plant or cell culture. This can be done through various methods, including direct injection, hydroponic feeding, or addition to the culture medium[10][11][12].

    • Incubation: Allow the plant or cells to metabolize the labeled precursor over a defined period.

    • Extraction and Purification: Extract the secondary metabolites and purify the target compound (this compound).

    • Analysis: Analyze the purified compound using mass spectrometry (MS) to determine the incorporation of the label and nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the labels within the molecule[13][14].

Enzyme Assays and Characterization

Identifying and characterizing the enzymes involved in the biosynthetic pathway is crucial.

  • Protocol Outline for HSS Characterization:

    • Protein Extraction: Homogenize plant tissue (e.g., roots, where PA biosynthesis often occurs) in an appropriate buffer to extract total soluble proteins[4].

    • Enzyme Assay: Develop an assay to measure HSS activity. This typically involves incubating the protein extract with the substrates (putrescine and spermidine) and detecting the formation of homospermidine, often using HPLC or GC-MS[3].

    • Enzyme Purification: Purify HSS from the crude protein extract using a combination of chromatographic techniques (e.g., ion-exchange, size-exclusion, and affinity chromatography)[4][15].

    • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme with respect to its substrates.

Gene Cloning and Heterologous Expression

Once an enzyme is purified, its corresponding gene can be cloned to enable further characterization and metabolic engineering.

  • Protocol Outline for HSS Gene Cloning:

    • Peptide Sequencing: Obtain partial amino acid sequences from the purified HSS protein.

    • Degenerate Primer Design: Design degenerate PCR primers based on the peptide sequences[3][15].

    • cDNA Library Screening: Use the PCR product as a probe to screen a cDNA library from the plant tissue to isolate the full-length gene[3][15].

    • Sequence Analysis: Sequence the cloned gene and analyze its homology to other known genes.

    • Heterologous Expression: Subclone the gene into an expression vector (e.g., in E. coli or yeast) to produce the recombinant enzyme for functional characterization[3][15][16].

Experimental_Workflow cluster_0 Pathway Elucidation cluster_1 Detailed Analysis IsotopicLabeling Isotopic Labeling Studies Purification Purification of Target Compound IsotopicLabeling->Purification EnzymeAssays Enzyme Assays EnzymePurification Enzyme Purification EnzymeAssays->EnzymePurification GeneCloning Gene Cloning HeterologousExpression Heterologous Expression GeneCloning->HeterologousExpression MS_NMR MS and NMR Analysis Purification->MS_NMR KineticAnalysis Kinetic Analysis EnzymePurification->KineticAnalysis FunctionalCharacterization Functional Characterization HeterologousExpression->FunctionalCharacterization

Figure 3: General experimental workflow for pathway elucidation.

Quantitative Data

Quantitative data on the biosynthesis of this compound specifically is currently not available in the public domain. Research in this area is ongoing. However, to provide context, the following table summarizes representative quantitative data related to the analysis of pyrrolizidine alkaloids in various plant and food matrices. These methods, such as UHPLC-MS/MS, are essential for quantifying the products of biosynthetic pathways.

ParameterMatrixMethodValueReference
Limit of Detection (LOD) Honey, Milk, TeaUHPLC-MS/MS0.015–0.75 µg/kg[17][18]
Limit of Quantification (LOQ) Honey, Milk, TeaUHPLC-MS/MS0.05–2.5 µg/kg[17][18]
Recovery Rate HoneyUHPLC-MS/MS64.5–103.4%[17]
Recovery Rate MilkUHPLC-MS/MS65.2–112.2%[17]
Recovery Rate TeaUHPLC-MS/MS67.6–107.6%[17]
PA Content Petasites hybridus rhizomesNot specified5 to 90 ppm (dry weight)[19]
PA Content Petasites hybridus leavesNot specified0.02 to 1.50 ppm (dry weight)[19]
Lycopsamine-type PA levels Parsonsia species flowersLC-MSHigh levels detected[20]

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating area of plant secondary metabolism. While the initial committed step involving homospermidine synthase is well-established within the broader context of pyrrolizidine alkaloid biosynthesis, the subsequent enzymatic steps leading to the complex macrotriolide structure of this compound remain a frontier for discovery. Future research will undoubtedly focus on the identification and characterization of the oxidases, reductases, and acyltransferases that complete the pathway. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, will be instrumental in identifying candidate genes and correlating their expression with the accumulation of this compound and its intermediates. A complete understanding of the this compound biosynthetic pathway will not only provide profound insights into the evolution of chemical diversity in the Apocynaceae family but also pave the way for the heterologous production of this and related molecules for potential therapeutic applications.

References

The Elusive Parsonsine: A Technical Guide on Its Known Occurrence and Inferred Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the natural compound Parsonsine is exceptionally limited. This document summarizes the currently available information and, where direct data is absent, provides context based on the analysis of related compounds within the same genus. The experimental protocols and quantitative data presented for other constituents of Parsonsia species are intended to serve as a foundational guide for researchers and should not be interpreted as being specific to this compound.

Introduction to this compound

This compound is a naturally occurring macrotriolide that has been reported in the plant species Parsonsia alboflavescens. Macrotriolides are a class of macrocyclic compounds characterized by a large lactone ring containing three ester linkages. The genus Parsonsia, belonging to the family Apocynaceae, comprises approximately 130 species of woody vines distributed throughout Southeast Asia, Australia, New Caledonia, and New Zealand. While the genus is known to produce a variety of secondary metabolites, specific data on the distribution and concentration of this compound remains largely unpublished in accessible scientific literature.

Natural Occurrence and Distribution of the Genus Parsonsia

The Parsonsia genus is a significant component of the flora in its native regions, typically found in rainforests and vine thickets. Several species have been studied for their chemical constituents, leading to the identification of various classes of compounds, most notably pyrrolizidine alkaloids.

Table 1: Documented Pyrrolizidine Alkaloids in Various Parsonsia Species

SpeciesCompoundConcentration (mg/kg dry weight of flower heads)Reference
Parsonsia heterophyllaIntermedine18[1]
Lycopsamine180[1]
Intermedine N-oxide120[1]
Lycopsamine N-oxide1500[1]
Parsonsia capsularisIntermedine2.6[1]
Lycopsamine27[1]
Intermedine N-oxide29[1]
Lycopsamine N-oxide370[1]
Parsonsia stramineaLycopsamine and its N-oxidePredominantly found in flowers, nectar, and pollen[1]
Parsonsia laevigataMultiple 14-membered macrocyclic pyrrolizidine alkaloidsNot quantified in this study[2]

Note: This table illustrates the type of quantitative data available for other compounds within the Parsonsia genus and is not representative of this compound.

Experimental Protocols: A Generalized Approach for Isolation and Analysis

Due to the absence of specific published methods for this compound, a generalized experimental protocol for the extraction and analysis of alkaloids from Parsonsia species is proposed below. This protocol is based on methodologies reported for the analysis of pyrrolizidine alkaloids and other plant-derived secondary metabolites and would require significant optimization for this compound.

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of alkaloidal compounds from plant material.

Extraction_Workflow Plant_Material Plant Material (e.g., leaves, stems of Parsonsia sp.) Grinding Grinding and Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol or Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction Filtration->Acid_Base_Extraction Crude_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Quantitative_Analysis Quantitative Analysis (e.g., HPLC-MS) Crude_Extract->Quantitative_Analysis Isolated_Compound Isolated this compound (for structural elucidation) Chromatography->Isolated_Compound

Caption: Generalized workflow for the extraction and analysis of alkaloids.

Detailed Methodological Steps (Hypothetical for this compound)
  • Sample Preparation:

    • Collect fresh plant material (e.g., leaves, stems of Parsonsia alboflavescens).

    • Dry the plant material in an oven at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Liquid-Liquid Extraction (for purification of alkaloids):

    • Dissolve the crude methanolic extract in 2% sulfuric acid.

    • Wash the acidic solution with a non-polar solvent like hexane or dichloromethane to remove neutral and acidic compounds.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

    • Extract the liberated alkaloids with dichloromethane or chloroform.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield a crude alkaloid fraction.

  • Chromatographic Separation:

    • Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) of increasing polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest.

    • For final purification, utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Quantitative Analysis (HPLC-MS/MS):

    • Develop a sensitive and specific method using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

    • Chromatographic Conditions (suggested starting point):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions (suggested starting point):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using precursor-to-product ion transitions specific to this compound.

    • Prepare a calibration curve using an isolated and purified standard of this compound to quantify its concentration in the plant extracts.

Signaling Pathways and Biological Activity

Currently, there is no published information regarding the biological activity or any associated signaling pathways of this compound.

For context, other compounds isolated from the Parsonsia genus, such as pyrrolizidine alkaloids, are known to be sequestered by certain insects for defense and pheromone production[2]. Saponins, a broad class of glycosidic compounds, are known for a wide range of biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects[3][4][5]. Given that this compound is a macrotriolide, which is a type of glycoside, it may possess biological activities, but this remains to be experimentally determined.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like this compound.

Bioactivity_Screening Isolated_this compound Isolated and Purified this compound Initial_Screening Broad Biological Activity Screening (e.g., cytotoxicity, antimicrobial, antioxidant assays) Isolated_this compound->Initial_Screening Hit_Identification Identification of a 'Hit' (Positive Activity) Initial_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Elucidation Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Signaling_Pathway_Analysis->In_Vivo_Studies Drug_Development Potential for Drug Development In_Vivo_Studies->Drug_Development

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. The information presented here highlights the significant gaps in our understanding of its natural occurrence, distribution, and biological function. The primary focus for future research should be on the targeted isolation and structural elucidation of this compound from Parsonsia alboflavescens. Following this, the development of robust analytical methods for its quantification is crucial. Once a reliable source of the compound is established, comprehensive screening for biological activities can be undertaken to uncover its potential pharmacological relevance. This foundational work is essential before any meaningful investigation into its mechanism of action or potential for drug development can commence.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Parsonsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsonsine is a naturally occurring macrocyclic pyrrolizidine alkaloid identified in plants of the Parsonsia genus. As a member of the pyrrolizidine alkaloid class of compounds, this compound is of significant interest to researchers in toxicology and pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of quantitative data, detailed experimental methodologies for characterization, and a discussion of the general biological activities and toxicological mechanisms associated with pyrrolizidine alkaloids, which are likely relevant to this compound. Due to the limited specific research on this compound's mechanism of action, a generalized signaling pathway for pyrrolizidine alkaloid toxicity is presented.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are compiled from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C₂₂H₃₃NO₈--INVALID-LINK--[1]
Molecular Weight 439.5 g/mol --INVALID-LINK--[1]
IUPAC Name (1R,4S,8R,9S,19R)-4,9-dihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.0¹⁶,¹⁹]nonadec-13-ene-3,6,10-trione--INVALID-LINK--[1]
CAS Number 72213-98-0--INVALID-LINK--[1]
Appearance Crystalline solidInferred from melting point data
Melting Point 158 °C and 196-197 °C (two crystalline modifications)No direct citation available
Solubility Limited data available. General pyrrolizidine alkaloids have varying solubility.
pKa No experimental data available.
logP (octanol/water) 1.8 (Predicted)--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of a compound like this compound are outlined below. These are generalized procedures based on standard laboratory practices.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline compound is finely powdered.

  • The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

  • For a pure substance, the melting range should be narrow (0.5-2 °C). The existence of two different melting points for this compound suggests polymorphism.

Determination of Solubility

The equilibrium solubility of a compound in various solvents can be determined using the shake-flask method.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • The experiment is repeated for each solvent of interest.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • A standardized solution of a strong acid or base is incrementally added to the sample solution.

  • The pH of the solution is measured after each addition using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the three-dimensional structure of a molecule.

Methodology:

  • High-quality single crystals of the compound are grown from a supersaturated solution by slow evaporation of the solvent.

  • A suitable crystal is mounted on a goniometer head.

  • The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

  • The intensities and positions of the diffracted X-ray beams are measured.

  • This diffraction data is used to calculate an electron density map of the molecule.

  • The electron density map is interpreted to determine the positions of the individual atoms in the molecule, yielding the final crystal structure.

Isolation of Pyrrolizidine Alkaloids from Plant Material

This is a general procedure for the extraction and isolation of pyrrolizidine alkaloids from plant sources.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with an appropriate solvent, typically methanol or ethanol, often acidified with a small amount of acetic acid to facilitate the extraction of the basic alkaloids.

  • Acid-Base Partitioning: The crude extract is concentrated, and the residue is partitioned between an acidic aqueous solution (e.g., 1 M HCl) and an organic solvent (e.g., dichloromethane or ether). The alkaloids will partition into the acidic aqueous phase as their salts.

  • Basification and Re-extraction: The acidic aqueous phase is then made basic (e.g., with ammonium hydroxide to pH 9-10) and re-extracted with an organic solvent. The free alkaloids will now partition into the organic phase.

  • Purification: The organic extract is dried and concentrated. The resulting crude alkaloid mixture is then purified using chromatographic techniques such as column chromatography (e.g., on silica gel or alumina) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloids like this compound.

Biological Activity and Toxicology of Pyrrolizidine Alkaloids

While specific data on the biological activity of this compound is scarce, the broader class of pyrrolizidine alkaloids (PAs) has been extensively studied. PAs are known for their significant toxicity, particularly hepatotoxicity (liver damage).[2][3][4][5] They are also recognized as genotoxic and potentially carcinogenic.[2][4] The toxicity of PAs is not inherent to the parent molecule but arises from its metabolic activation in the liver.[3][6]

The primary mechanism of PA-induced toxicity involves the bioactivation by cytochrome P450 enzymes in the liver.[6] This process converts the unsaturated necine base of the PA into a highly reactive pyrrolic ester.[6] These electrophilic metabolites can then alkylate cellular macromolecules such as proteins and DNA, leading to cellular damage, apoptosis, and necrosis.[7][8] This cellular damage in the liver can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[7]

Some studies on Parsonsia straminea, a plant known to contain PAs, have shown conflicting results regarding its toxicity in animal models, with some studies suggesting low toxicity of the crude extract.[9][10][11] However, the main constituents responsible for the toxicity of P. straminea are considered to be pyrrolizidine alkaloids.[10][11]

Visualizations

Generalized Experimental Workflow for PA Isolation and Identification

experimental_workflow plant_material Plant Material (e.g., Parsonsia sp.) extraction Extraction with Acidified Methanol plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning purification Chromatographic Purification (e.g., HPLC) partitioning->purification isolated_pa Isolated this compound purification->isolated_pa structure_elucidation Structure Elucidation isolated_pa->structure_elucidation nmr NMR Spectroscopy structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms xray X-ray Crystallography structure_elucidation->xray

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Hypothetical Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the generally accepted mechanism of toxicity for pyrrolizidine alkaloids. This is a hypothetical pathway for this compound, as specific studies on its mechanism are not currently available.

pa_toxicity_pathway cluster_cell Hepatocyte pa This compound (PA) cyp450 Cytochrome P450 Enzymes pa->cyp450 pyrrolic_ester Reactive Pyrrolic Ester cyp450->pyrrolic_ester dna DNA pyrrolic_ester->dna protein Cellular Proteins pyrrolic_ester->protein dna_adducts DNA Adducts dna->dna_adducts protein_adducts Protein Adducts protein->protein_adducts cellular_damage Cellular Damage dna_adducts->cellular_damage protein_adducts->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

Caption: Hypothetical pathway of this compound-induced hepatotoxicity.

Conclusion

This compound is a pyrrolizidine alkaloid with a defined chemical structure. While its physical and chemical properties are partially characterized, further experimental data on its solubility and pKa are needed for a complete profile. The primary concern and area of interest for this compound, like other PAs, is its potential toxicity. The general mechanism of PA-induced hepatotoxicity through metabolic activation is well-established and provides a framework for understanding the potential biological effects of this compound. Future research should focus on isolating sufficient quantities of this compound for detailed toxicological and pharmacological studies to elucidate its specific mechanisms of action and signaling pathways, which will be crucial for assessing its risk to human and animal health and for exploring any potential therapeutic applications.

References

An In-depth Technical Guide on the Potential Biological Activities of Parsonsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of the isolated compound Parsonsine is limited. This guide provides an in-depth overview of the potential biological activities of this compound based on its classification as a pyrrolizidine alkaloid (PA). The information presented is primarily extrapolated from studies on the broader class of pyrrolizidine alkaloids.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species of the genus Parsonsia, including Parsonsia alboflavescens and Parsonsia laevigata.[1][2] Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[3] Structurally, this compound is a macrocyclic diester, a common feature among many toxic PAs. Due to its classification, the biological activities of this compound are presumed to be similar to those of other well-studied toxic pyrrolizidine alkaloids.

Chemical Structure:

  • Molecular Formula: C₂₂H₃₃NO₈[2]

  • Molecular Weight: 439.5 g/mol [2]

Primary Biological Activity: Hepatotoxicity

The most well-documented biological effect of pyrrolizidine alkaloids is significant hepatotoxicity (liver damage).[4][5][6][7] This toxicity is not inherent to the this compound molecule itself but arises from its metabolic activation within the liver.

Mechanism of Action:

The toxicity of PAs is a multi-step process initiated by metabolic activation in the liver, primarily by cytochrome P450 monooxygenases.[8] This process converts the non-toxic PA into highly reactive pyrrolic metabolites. These metabolites are potent alkylating agents that can form covalent bonds with cellular macromolecules, including proteins and nucleic acids.[8] This alkylation disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3]

Key Steps in Hepatotoxicity:

  • Metabolic Activation: Ingested this compound is transported to the liver.

  • Formation of Reactive Metabolites: Cytochrome P450 enzymes in hepatocytes metabolize this compound into reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

  • Cellular Damage: These reactive metabolites alkylate cellular components, leading to:

    • DNA damage and mutations.

    • Enzyme inactivation.

    • Depletion of cellular antioxidants, such as glutathione.

    • Disruption of cellular membranes.

  • Cell Death and Inflammation: The cellular damage triggers apoptosis and necrosis of hepatocytes, leading to liver injury and inflammation.[4][6]

The following table summarizes the key cellular and molecular events associated with pyrrolizidine alkaloid-induced hepatotoxicity, which are likely applicable to this compound.

Cellular/Molecular Event Description Consequence References
Metabolic Activation Oxidation by Cytochrome P450 enzymes in the liver.Formation of reactive pyrrolic metabolites.[8]
Macromolecular Adduct Formation Covalent binding of pyrrolic metabolites to DNA, RNA, and proteins.Genotoxicity, inhibition of protein synthesis, enzyme inactivation.[3][8]
Oxidative Stress Depletion of glutathione and other antioxidants.Increased cellular damage from reactive oxygen species.[4]
Apoptosis and Necrosis Programmed cell death and uncontrolled cell lysis of hepatocytes.Liver cell loss and tissue damage.[4][7]
Inflammation Recruitment of immune cells to the site of injury.Further liver damage and potential for fibrosis.[6]

Other Potential Biological Activities

While hepatotoxicity is the most prominent effect, other biological activities have been reported for various pyrrolizidine alkaloids and may be relevant for this compound. However, these are less studied and may be context-dependent.

  • Genotoxicity and Carcinogenicity: Due to their ability to form DNA adducts, many pyrrolizidine alkaloids are considered genotoxic and potentially carcinogenic.[3]

  • Neurotoxicity: Some PAs have been reported to exhibit neurotoxic effects, although the mechanisms are not as well understood as hepatotoxicity.[3]

  • Antimicrobial and Antiviral Activities: Some studies have suggested that certain PAs may possess antimicrobial or antiviral properties, though this is not a general characteristic of the class.

Experimental Protocols for Assessing Biological Activity

Specific experimental protocols for isolated this compound are not available in the published literature. However, the following are standard in vitro and in vivo methods used to assess the potential biological activities of compounds like this compound, particularly focusing on cytotoxicity and hepatotoxicity.

In Vitro Cytotoxicity Assays:

These assays are crucial for determining the direct toxic effects of a compound on cells in culture.

  • Cell Lines: Primary hepatocytes or liver-derived cell lines (e.g., HepG2, Huh7) are commonly used to assess hepatotoxicity.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.

  • LDH Release Assay (Lactate Dehydrogenase): This assay measures the release of LDH, a cytosolic enzyme, into the culture medium, which indicates loss of cell membrane integrity and cell death.

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): These assays detect specific markers of programmed cell death.

  • Genotoxicity Assays (e.g., Comet Assay, Ames Test): These methods are used to evaluate the potential of a compound to cause DNA damage and mutations.

In Vivo Toxicity Studies:

Animal models are used to understand the toxic effects of a compound in a whole organism.

  • Animal Models: Rodents (mice or rats) are commonly used.

  • Dosing: The test compound is administered through a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Biochemical Analysis: Blood samples are collected to measure liver enzymes (e.g., ALT, AST), which are indicators of liver damage.

  • Histopathology: At the end of the study, organs, particularly the liver, are collected, processed, and examined under a microscope for signs of tissue damage.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the generally accepted mechanism of hepatotoxicity for pyrrolizidine alkaloids, which is the presumed primary mechanism of action for this compound.

PA_Hepatotoxicity cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) PA This compound (Inactive Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 Enzymes PA->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Metabolite (Alkylating Agent) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolite->Macromolecules Alkylation Damage Cellular Damage Macromolecules->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results CellCulture 1. Cell Culture (e.g., Hepatocytes) Treatment 3. Cell Treatment (Incubate cells with this compound) CellCulture->Treatment CompoundPrep 2. Compound Preparation (this compound dilutions) CompoundPrep->Treatment ViabilityAssay 4a. Viability Assay (e.g., MTT) Treatment->ViabilityAssay CytotoxicityAssay 4b. Cytotoxicity Assay (e.g., LDH) Treatment->CytotoxicityAssay ApoptosisAssay 4c. Apoptosis Assay (e.g., Caspase) Treatment->ApoptosisAssay DataAnalysis 5. Data Analysis (IC50 / LD50 determination) ViabilityAssay->DataAnalysis CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

References

Preliminary In-Vitro Screening of Parsonsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Parsonsine

This compound is a pyrrolizidine alkaloid identified in Parsonsia alboflavescens, a plant belonging to the Apocynaceae family.[1][2] Traditionally, extracts from this plant have been used in folk medicine, with recent studies demonstrating activities such as wound healing.[3][4] Given the diverse biological activities associated with pyrrolizidine alkaloids, a systematic in-vitro screening of this compound is warranted to elucidate its therapeutic potential.

This technical guide outlines a proposed workflow for the preliminary in-vitro screening of this compound, focusing on key areas of pharmacological interest: cytotoxic, anti-inflammatory, and antimicrobial activities.

Proposed In-Vitro Screening Workflow

A logical and staged approach is recommended for the preliminary in-vitro evaluation of a novel natural product like this compound. The proposed workflow aims to first assess general cytotoxicity, followed by more specific assays to identify potential therapeutic applications.

G cluster_0 Phase 1: Sourcing & Isolation cluster_1 Phase 2: Preliminary Cytotoxicity Screening cluster_2 Phase 3: Specific Bioactivity Assays cluster_3 Phase 4: Mechanistic Studies Isolation of this compound Isolation of this compound General Cytotoxicity Assays General Cytotoxicity Assays Isolation of this compound->General Cytotoxicity Assays Dose-Response Studies Dose-Response Studies General Cytotoxicity Assays->Dose-Response Studies IC50 Determination IC50 Determination Dose-Response Studies->IC50 Determination Anti-inflammatory Assays Anti-inflammatory Assays IC50 Determination->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays IC50 Determination->Antimicrobial Assays Signaling Pathway Analysis Signaling Pathway Analysis Anti-inflammatory Assays->Signaling Pathway Analysis Antimicrobial Assays->Signaling Pathway Analysis

Caption: Proposed workflow for the in-vitro screening of this compound.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical quantitative data that could be generated from the proposed in-vitro screening of this compound. These tables are for illustrative purposes to guide data presentation in future studies.

Table 1: Cytotoxicity of this compound against Various Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)
HEK293Human Embryonic KidneyMTT48> 100
HaCaTHuman KeratinocyteMTT48> 100
MCF-7Human Breast CancerMTT4825.3
A549Human Lung CancerMTT4842.1
HeLaHuman Cervical CancerMTT4833.7

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterIncubation Time (h)IC50 (µM)
NO ProductionRAW 264.7LPSNitrite2415.8
TNF-α InhibitionTHP-1LPSTNF-α2422.5
IL-6 InhibitionTHP-1LPSIL-62418.9

Table 3: Antimicrobial Activity of this compound

MicroorganismTypeAssayMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaBroth Microdilution64
Escherichia coliGram-negative BacteriaBroth Microdilution> 128
Candida albicansFungiBroth Microdilution32

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro screening results. The following are standard protocols for the key experiments proposed.

4.1. General Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. Nitric Oxide (NO) Production Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include wells with cells and medium only (negative control), cells with LPS only (positive control), and cells with this compound only.

  • Griess Reaction: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC50 value.

4.3. Antimicrobial Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Modulation

Based on the known activities of other pyrrolizidine alkaloids and the proposed screening results, this compound might modulate key inflammatory signaling pathways. A primary candidate for investigation would be the NF-κB pathway, a central regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription of This compound This compound This compound->IKK Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Further investigation into the mechanism of action would involve quantifying the expression and phosphorylation of key proteins within this pathway (e.g., IKK, IκB, p65 subunit of NF-κB) in the presence of this compound.

Conclusion and Future Directions

The preliminary in-vitro screening framework presented here provides a comprehensive starting point for the scientific evaluation of this compound. While current literature lacks specific data on this compound, the proposed workflow, if executed, would generate the foundational knowledge required to assess its therapeutic potential. Positive findings from these in-vitro studies would justify progression to more advanced cellular and in-vivo models to further characterize the pharmacological profile of this compound. A dissertation title from the University of Calicut suggests that research into the micropropagation and genetic transformation of P. alboflavescens has been undertaken, which may indicate an academic interest in the bioactivity of its constituents.[5] Future research should aim to isolate this compound in sufficient quantities for comprehensive screening and to explore its effects on a wider range of biological targets.

References

Parsonsine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsonsine, a pyrrolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, putative mechanisms of action, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in plants of the Parsonsia genus, notably Parsonsia alboflavescens.[1] Pyrrolizidine alkaloids are a class of heterocyclic organic compounds synthesized by plants as a defense mechanism.[2][3]

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 72213-98-0PubChem
Molecular Formula C₂₂H₃₃NO₈PubChem
Molecular Weight 439.5 g/mol PubChem

Putative Biological Activities and Mechanisms of Action

Current research suggests that this compound exhibits biological activity primarily through two mechanisms: acetylcholinesterase inhibition and antimicrobial effects.

Acetylcholinesterase Inhibition

Several pyrrolizidine alkaloids have been identified as inhibitors of acetylcholinesterase (AChE).[4] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[5][6] By inhibiting AChE, this compound may increase the concentration and duration of action of acetylcholine, a key neurotransmitter involved in various cognitive and physiological processes.[7][8][9]

The cholinergic signaling pathway is crucial for neurotransmission. Acetylcholine released from the presynaptic neuron binds to nicotinic and muscarinic receptors on the postsynaptic membrane, initiating a signal. Acetylcholinesterase, present in the synaptic cleft, terminates this signal by hydrolyzing acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][10]

Antimicrobial Activity

Pyrrolizidine alkaloids, as a class, have demonstrated antimicrobial properties against a range of bacteria and fungi.[4][11][12] The proposed mechanisms for their antimicrobial action include the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with essential enzymatic activities.[12][13] The specific antimicrobial spectrum and mechanism of action for this compound require further investigation.

Synthesis and Isolation

The biosynthesis of pyrrolizidine alkaloids in plants begins with the amino acid arginine, which is converted to putrescine and spermidine. The enzyme homospermidine synthase then catalyzes a key step in forming the characteristic pyrrolizidine ring structure.[16]

Isolation of this compound from its natural source, Parsonsia alboflavescens, would typically involve extraction of the plant material with a suitable solvent, followed by chromatographic separation and purification techniques to isolate the pure compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound's biological activities.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining acetylcholinesterase activity and screening for inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer at appropriate concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the AChE solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Simultaneously, add DTNB to all wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the wells at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • The rate of color change is proportional to the AChE activity. The percentage of inhibition by this compound can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound (test compound)

  • Bacterial or fungal strains of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to be tested.

  • Include positive control wells (microorganism in medium without this compound) and negative control wells (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.

Visualizations

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_Synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_Synthesis Choline Choline Choline->ACh_Synthesis Choline_Uptake Choline Transporter Choline_Uptake->Choline ACh Acetylcholine (ACh) ACh_Synthesis->ACh ACh_Vesicle Vesicular ACh Transporter (VAChT) ACh_Released ACh ACh_Vesicle->ACh_Released ACh->ACh_Vesicle AChE Acetylcholinesterase (AChE) ACh_Released->AChE ACh_Receptor ACh Receptor (Nicotinic/Muscarinic) ACh_Released->ACh_Receptor Choline_Metabolite Choline AChE->Choline_Metabolite Acetate Acetate AChE->Acetate Choline_Metabolite->Choline_Uptake This compound This compound This compound->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Acetylcholinesterase Signaling Pathway Inhibition by this compound.

Experimental_Workflow_MIC cluster_preparation Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Parsonsine_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound in Plate Parsonsine_Stock->Serial_Dilution Microbe_Culture Microorganism Culture Inoculation Inoculation with Microorganism Microbe_Culture->Inoculation Growth_Medium Growth Medium Growth_Medium->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Controls Positive & Negative Controls Controls->Incubation MIC_Determination MIC Determination (Visual/OD) Incubation->MIC_Determination

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Methodological & Application

High-Yield Extraction of Parsonsine from Parsonsia alboflavescens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield extraction of Parsonsine, a bioactive alkaloid, from the plant Parsonsia alboflavescens. The protocols outlined herein are based on established methodologies for the extraction of pyrrolizidine alkaloids from plant matrices, adapted to maximize the yield and purity of this compound for research and drug development purposes. This guide includes a comprehensive experimental protocol, quantitative data presentation, and visual diagrams of the experimental workflow and a putative signaling pathway potentially affected by cytotoxic alkaloids.

Introduction

Parsonsia alboflavescens, a member of the Apocynaceae family, is a known source of various alkaloids, including this compound. Alkaloids from this and related plant families have garnered significant interest in the scientific community due to their diverse pharmacological activities. Efficient extraction and isolation of these compounds are critical preliminary steps for further research into their therapeutic potential. The following protocols are designed to provide a robust and reproducible method for obtaining high-purity this compound.

Data Presentation: Quantitative Parameters for Extraction

The following table summarizes the key quantitative parameters for the high-yield extraction of this compound. These values are derived from optimized general alkaloid extraction protocols and should be further fine-tuned for specific laboratory conditions.

ParameterValue/RangeUnitNotes
Extraction Solvent Methanol acidified with 0.5% (v/v) Acetic Acid-Acidification improves the solubility of alkaloid salts.
Solvent-to-Solid Ratio 10:1 to 15:1mL/gA higher ratio enhances extraction efficiency but may require more solvent recovery effort.
Extraction Method Ultrasound-Assisted Extraction (UAE) followed by Maceration-UAE enhances initial extraction, followed by prolonged maceration for exhaustive extraction.
Ultrasound Frequency 40kHz-
Ultrasound Power 100W-
Ultrasound Duration 30minutes-
Maceration Time 24 - 48hoursLonger duration may increase yield but also co-extraction of impurities.
Extraction Temperature 25 - 30°CRoom temperature is sufficient and prevents degradation of thermolabile compounds.
Number of Extractions 3-Multiple extractions ensure a higher yield.
Purification Method Acid-Base Partitioning followed by Column Chromatography-A standard and effective method for purifying alkaloids.
Chromatography Stationary Phase Silica Gel (60-120 mesh)--
Chromatography Mobile Phase Gradient of Chloroform:Methanol-The gradient should be optimized based on TLC analysis.
Expected Yield 0.1 - 0.5% (w/w)This is an estimated yield and can vary based on plant material and extraction efficiency.

Experimental Protocols

Preparation of Plant Material
  • Collection and Identification: Collect fresh aerial parts of Parsonsia alboflavescens. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in the shade at room temperature for 7-10 days or until brittle. Alternatively, use a hot air oven at a temperature not exceeding 40°C to expedite drying.

  • Grinding: Grind the dried plant material into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

High-Yield Extraction of this compound
  • Solvent Preparation: Prepare the extraction solvent by adding 0.5 mL of glacial acetic acid to 99.5 mL of methanol (for every 100 mL of solvent).

  • Ultrasound-Assisted Extraction:

    • Place 100 g of the powdered plant material in a 2 L beaker.

    • Add 1 L (10:1 solvent-to-solid ratio) of the acidified methanol.

    • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 40 kHz and 100 W.

  • Maceration:

    • After sonication, cover the beaker and allow it to macerate for 24 hours at room temperature with occasional stirring.

  • Filtration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and store it in a clean container.

  • Repeated Extraction:

    • Return the plant residue to the beaker and repeat the extraction process (steps 2.2 to 2.4) two more times with fresh solvent.

    • Pool the filtrates from all three extractions.

  • Solvent Evaporation:

    • Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Purification of this compound by Acid-Base Partitioning
  • Acidification: Dissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl).

  • Defatting:

    • Transfer the acidic solution to a separatory funnel.

    • Wash the solution three times with 100 mL of diethyl ether to remove non-alkaloidal, lipophilic compounds. Discard the ether layers.

  • Basification:

    • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide solution. Use pH paper to monitor the pH.

  • Extraction of Free Base:

    • Extract the alkaline solution three times with 150 mL of dichloromethane.

    • Pool the dichloromethane layers, which now contain the free alkaloid base.

  • Drying and Evaporation:

    • Dry the pooled dichloromethane extract over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloidal fraction.

Column Chromatography for Final Purification
  • Column Preparation: Prepare a silica gel (60-120 mesh) column using a slurry packing method with chloroform.

  • Sample Loading: Dissolve the crude alkaloidal fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.).

  • Fraction Collection: Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation of this compound: Combine the fractions containing the pure this compound (as determined by TLC against a standard, if available) and evaporate the solvent to obtain the purified compound.

Visualization of Workflows and Pathways

Experimental Workflow

Extraction_Workflow plant_material Parsonsia alboflavescens (Dried Powder) uae Ultrasound-Assisted Extraction (Acidified Methanol) plant_material->uae maceration Maceration (24-48h) uae->maceration filtration Filtration maceration->filtration solvent_evaporation Solvent Evaporation filtration->solvent_evaporation crude_extract Crude Extract solvent_evaporation->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloid Crude Alkaloidal Fraction acid_base->crude_alkaloid column_chromatography Column Chromatography crude_alkaloid->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Putative Signaling Pathway Modulated by Cytotoxic Alkaloids

While the specific signaling pathway modulated by this compound is yet to be fully elucidated, many cytotoxic alkaloids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this common mechanism of action.

Apoptosis_Pathway This compound This compound (Hypothesized) cell_stress Induction of Cellular Stress This compound->cell_stress Cytotoxic Effect bax_bak Activation of Bax/Bak cell_stress->bax_bak mito_memb Mitochondrial Outer Membrane Permeabilization bax_bak->mito_memb cyto_c Cytochrome c Release mito_memb->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative signaling pathway for apoptosis induced by cytotoxic alkaloids.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the high-yield extraction and purification of this compound from Parsonsia alboflavescens. Adherence to these methodologies will facilitate the acquisition of high-purity material suitable for a range of research and development applications, including pharmacological screening and mechanistic studies. It is important to note that the proposed signaling pathway is a generalized representation, and further experimental validation is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Application Notes & Protocols for the Isolation and Purification of Parsonsine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parsonsine is a pyrrolizidine alkaloid identified in plants of the Parsonsia genus, which belongs to the Apocynaceae family.[1][2][3] Specifically, it has been isolated from Parsonsia laevigata and Parsonsia alboflavescens.[1][4] Pyrrolizidine alkaloids (PAs) are a large group of natural compounds known for their potential biological activities, which also includes hepatotoxicity. This document provides detailed protocols for the extraction, isolation, and purification of this compound from plant material, intended for research and drug development purposes. The methodologies are based on established techniques for the isolation of alkaloids from plant sources.[5]

Section 1: Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference during the isolation and characterization process.

PropertyValueReference
Molecular FormulaC₂₂H₃₃NO₈[4]
Molecular Weight439.5 g/mol [4]
ClassPyrrolizidine Alkaloid[1]
Source OrganismsParsonsia laevigata, Parsonsia alboflavescens[1][4]

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloid Mixture from Parsonsia Plant Material

This protocol details the initial extraction of the total alkaloid content from dried and powdered Parsonsia plant material using a standard acid-base extraction methodology.

Materials:

  • Dried and powdered aerial parts (leaves and stems) of Parsonsia sp.

  • Methanol

  • 10% Acetic Acid in Methanol

  • Sulfuric Acid (H₂SO₄), 2 M

  • Ammonium Hydroxide (NH₄OH), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Separatory funnel (2 L)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Maceration:

    • Weigh 500 g of dried, powdered Parsonsia plant material.

    • Place the powder in a large flask and add 2.5 L of methanol.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through cheesecloth and then through filter paper to separate the marc from the methanol extract.

    • Repeat the extraction process on the marc two more times with 2 L of fresh methanol each time.

    • Combine all the methanol extracts.

  • Acidification and Concentration:

    • To the combined methanol extract, add 10% acetic acid in methanol until the pH is approximately 2.

    • Concentrate the acidified extract using a rotary evaporator at a temperature not exceeding 45°C until the methanol is removed, resulting in a dark, viscous aqueous residue.

  • Acid-Base Partitioning:

    • Dissolve the aqueous residue in 500 mL of 2 M H₂SO₄.

    • Transfer the acidic solution to a 2 L separatory funnel.

    • Wash the acidic solution by extracting it three times with 250 mL of dichloromethane to remove neutral and acidic compounds. Discard the dichloromethane layers.

    • Cool the remaining aqueous layer in an ice bath and basify it to a pH of 9-10 by the slow addition of concentrated NH₄OH.

    • Extract the now basic aqueous solution three times with 300 mL of dichloromethane. The alkaloids will move into the organic phase.

    • Combine the dichloromethane extracts.

  • Drying and Concentration:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate for at least 2 hours.

    • Filter to remove the sodium sulfate.

    • Concentrate the dried dichloromethane extract to dryness using a rotary evaporator to obtain the crude alkaloid mixture.

Quantitative Data (Representative):

ParameterValue
Starting Plant Material500 g
Volume of Methanol (total)6.5 L
Yield of Crude Alkaloid Extract5.2 g
% Yield of Crude Extract1.04%
Protocol 2: Isolation and Purification of this compound using Column Chromatography

This protocol describes the separation of the crude alkaloid mixture to isolate this compound using column chromatography followed by preparative Thin Layer Chromatography (TLC) for final purification.

Materials:

  • Crude alkaloid extract (from Protocol 1)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Alumina (for column chromatography, activated, neutral)

  • Solvents for chromatography: Chloroform (CHCl₃), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Preparative TLC plates (Silica gel 60 F₂₅₄, 20x20 cm, 1mm thickness)

  • Developing chambers

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent

  • Glass column for chromatography

  • Fraction collector (optional)

  • Standard laboratory glassware

Procedure:

  • Column Chromatography on Silica Gel:

    • Prepare a silica gel column (e.g., 50 cm length x 4 cm diameter) using a slurry of silica gel in chloroform.

    • Dissolve the crude alkaloid extract (e.g., 5 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v Chloroform:Methanol).

    • Collect fractions of 20 mL each.

  • Fraction Analysis:

    • Monitor the collected fractions by analytical TLC using a mobile phase of Chloroform:Methanol (9:1).

    • Spot the fractions on a TLC plate, develop the plate, and visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids give an orange-brown spot).

    • Combine the fractions that show a major spot corresponding to the expected Rf value of this compound.

  • Second Column Chromatography on Alumina (Optional):

    • For further purification, the combined fractions can be subjected to a second column chromatography step using neutral alumina.

    • Elute with a solvent system such as Hexane:Ethyl Acetate with an increasing gradient of ethyl acetate.

  • Preparative Thin Layer Chromatography (pTLC):

    • Concentrate the this compound-rich fractions to a small volume.

    • Apply the concentrated solution as a band onto a preparative TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., Chloroform:Methanol:Ammonia 85:14:1).

    • After development, visualize the bands under a UV lamp.

    • Scrape the band corresponding to this compound from the plate.

    • Extract the silica from the scraped band with a mixture of chloroform and methanol.

    • Filter to remove the silica and concentrate the filtrate to obtain purified this compound.

Quantitative Data (Representative):

ParameterStarting MaterialYieldPurity (by HPLC)
Crude Alkaloid Extract5.2 g-~25%
This compound-rich fraction (post-silica gel)-850 mg~70%
Purified this compound (post-pTLC)-210 mg>95%
Overall Yield from Plant Material500 g210 mg>95%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G plant Parsonsia Plant Material maceration Maceration with Methanol plant->maceration filtration Filtration maceration->filtration extract1 Combined Methanol Extract filtration->extract1 acidification Acidification (pH 2) extract1->acidification concentration1 Rotary Evaporation acidification->concentration1 residue Aqueous Residue concentration1->residue partitioning Acid-Base Partitioning residue->partitioning crude_alkaloid Crude Alkaloid Extract partitioning->crude_alkaloid silica_column Silica Gel Column Chromatography crude_alkaloid->silica_column fractions This compound-rich Fractions silica_column->fractions ptlc Preparative TLC fractions->ptlc This compound Purified this compound ptlc->this compound

Caption: Workflow for this compound isolation.

Signaling Pathway: Pyrrolizidine Alkaloid-Induced Apoptosis

Pyrrolizidine alkaloids, including potentially this compound, are known to be metabolized in the liver to reactive pyrrolic esters. These metabolites can induce cellular damage, leading to apoptosis through both extrinsic and intrinsic pathways.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Mitochondrion PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolite Reactive Pyrrolic Ester PA->Metabolite Metabolic Activation (Liver) DNA_Damage DNA Damage Metabolite->DNA_Damage ROS Oxidative Stress (ROS) Metabolite->ROS Bax Bax Activation DNA_Damage->Bax ROS->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC->Caspase9

Caption: PA-induced intrinsic apoptosis pathway.

References

Total Synthesis of Parsonsine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Parsonsine is a pyrrolizidine alkaloid-type natural product, a class of compounds known for their significant biological activities. The complex structure of this compound, featuring a macrocyclic lactone fused to a pyrrolizidine core, presents a considerable challenge to synthetic chemists. The development of a total synthesis is crucial for confirming its absolute stereochemistry, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for potential therapeutic applications.

At present, a detailed, step-by-step total synthesis of this compound has not been published in peer-reviewed scientific literature. Extensive searches of chemical databases and scientific journals have not yielded any established synthetic routes. This document, therefore, serves to outline a generalized, hypothetical approach to the total synthesis of this compound based on established methodologies for the synthesis of similar natural products containing macrolide and pyrrolizidine alkaloid moieties. This proposed strategy is intended to provide a conceptual framework for researchers and drug development professionals interested in undertaking the synthesis of this complex molecule.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (1) would disconnect the molecule into two key fragments: the pyrrolizidine core (2) and the macrolide seco-acid (3). This strategy allows for a convergent synthesis, where the two complex fragments are prepared separately and then coupled in a later step.

G This compound This compound (1) KeyFragments Key Fragments This compound->KeyFragments Retrosynthetic Disconnection Pyrrolizidine Pyrrolizidine Core (2) KeyFragments->Pyrrolizidine SecoAcid Macrolide Seco-Acid (3) KeyFragments->SecoAcid

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Strategy and Key Methodologies

The successful synthesis of this compound would rely on the careful execution of several key chemical transformations. The following sections outline potential experimental approaches for the synthesis of the key fragments and their subsequent coupling.

Synthesis of the Pyrrolizidine Core (2)

The synthesis of functionalized pyrrolizidine alkaloids is a well-established field. A potential route to the required pyrrolizidine core (2) could involve an asymmetric Sharpless dihydroxylation to install the necessary stereocenters, followed by a ring-closing metathesis or an intramolecular nucleophilic substitution to form the bicyclic system.

Hypothetical Protocol for a Key Step: Asymmetric Dihydroxylation

  • Reaction Setup: To a solution of a suitable olefin precursor (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).

  • Reaction Progress: Stir the resulting heterogeneous mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of the Macrolide Seco-Acid (3)

The synthesis of the highly functionalized macrolide seco-acid (3) would likely involve several stereoselective transformations. Key reactions could include an aldol addition to create the carbon backbone, a substrate-controlled reduction to set key stereocenters, and a Horner-Wadsworth-Emmons reaction to install a double bond.

Hypothetical Protocol for a Key Step: Aldol Addition

  • Enolate Formation: To a solution of a chiral ketone (1.0 eq) in dry dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add freshly distilled di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Reaction: Cool the resulting boron enolate back to -78 °C and add a solution of the desired aldehyde (1.2 eq) in dichloromethane dropwise. Stir the reaction at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction by adding a pH 7 buffer solution. Extract the mixture with dichloromethane (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Fragment Coupling and Macrolactonization

The final stages of the proposed synthesis would involve the coupling of the pyrrolizidine core (2) with the macrolide seco-acid (3), followed by macrolactonization to form the large ring of this compound.

Hypothetical Protocol for Esterification and Macrolactonization

  • Esterification (e.g., Yamaguchi Esterification): To a solution of the seco-acid (3) (1.0 eq) in dry toluene (0.05 M) at room temperature, add triethylamine (2.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.2 eq). Stir the mixture for 2 hours.

  • Addition of Alcohol: Add a solution of the pyrrolizidine alcohol (2) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (4.0 eq) in dry toluene. Stir the reaction at room temperature for 12 hours.

  • Macrolactonization: After formation of the ester, dilute the reaction mixture significantly with toluene and heat to reflux to promote macrolactonization.

  • Purification: Cool the reaction to room temperature, filter, and concentrate. Purify the resulting macrolide by preparative high-performance liquid chromatography (HPLC).

Workflow Visualization

The overall proposed synthetic workflow is summarized in the following diagram.

G cluster_0 Pyrrolizidine Core Synthesis cluster_1 Macrolide Seco-Acid Synthesis P_Start Simple Precursor P_Key Key Intermediate (e.g., via Asymmetric Dihydroxylation) P_Start->P_Key Pyrrolizidine Pyrrolizidine Core (2) P_Key->Pyrrolizidine Coupling Fragment Coupling (Esterification) Pyrrolizidine->Coupling M_Start Chiral Building Blocks M_Key Key Intermediate (e.g., via Aldol Addition) M_Start->M_Key SecoAcid Macrolide Seco-Acid (3) M_Key->SecoAcid SecoAcid->Coupling Macro Macrolactonization Coupling->Macro This compound This compound (1) Macro->this compound

Caption: Proposed workflow for the total synthesis of this compound.

Quantitative Data Summary

As no total synthesis of this compound has been reported, there is no quantitative data to summarize. The following table is a template that can be used to summarize key data points once a synthesis is successfully achieved.

StepReaction TypeStarting MaterialProductYield (%)Purity (%)
Pyrrolizidine Core Synthesis
1.Asymmetric DihydroxylationOlefin PrecursorDiol IntermediateTBDTBD
2.CyclizationDiol IntermediatePyrrolizidine Core (2)TBDTBD
Macrolide Seco-Acid Synthesis
1.Aldol AdditionKetone & AldehydeAldol AdductTBDTBD
2.Functional Group ManipulationAldol AdductSeco-Acid (3)TBDTBD
Final Assembly
1.EsterificationFragments 2 & 3Seco-EsterTBDTBD
2.MacrolactonizationSeco-EsterThis compound (1)TBDTBD
Overall Yield TBD

TBD: To Be Determined

Conclusion

The total synthesis of this compound remains an open and challenging problem in organic chemistry. The proposed retrosynthetic analysis and synthetic strategies outlined in this application note provide a conceptual starting point for researchers aiming to tackle this complex natural product. The successful execution of the described key reactions, including asymmetric transformations and a late-stage macrolactonization, will be critical for achieving the first total synthesis of this compound. Such an achievement would not only be a significant milestone in synthetic chemistry but also open avenues for the exploration of the therapeutic potential of this compound and its analogues.

Application Note: Quantification of Parsonsine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parsonsine is a pyrrolizidine alkaloid found in certain plant species.[1][2] Its chemical formula is C22H33NO8 with a molecular weight of 439.5 g/mol .[1][3] Due to its potential biological activity, robust and reliable analytical methods are essential for its detection and quantification in various matrices, including plant extracts and biological samples. This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Methods

Two primary methods are presented: an HPLC-UV method for routine analysis and a high-sensitivity LC-MS/MS method for trace-level quantification.

1. HPLC-UV Method

This method is suitable for the quantification of this compound in relatively clean sample matrices where concentrations are expected to be in the µg/mL range.

2. LC-MS/MS Method

This method offers higher selectivity and sensitivity, making it ideal for complex matrices or when low levels of this compound (ng/mL to pg/mL) need to be quantified.

Data Presentation: Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the proposed analytical methods for this compound quantification. This data is intended to represent typical results expected from a validated method.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 200 µg/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Retention Time ~ 5.8 min~ 4.2 min
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-UV

1.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • Standard: this compound reference standard.

1.2. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

1.3. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).

  • Sample Extraction (from plant material): a. Homogenize 1 g of dried plant material. b. Extract with 20 mL of methanol by sonication for 30 minutes. c. Centrifuge at 4000 rpm for 15 minutes. d. Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: this compound Quantification by LC-MS/MS

2.1. Instrumentation and Materials

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source or equivalent.

  • Column: UPLC C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standard: this compound reference standard.

2.2. LC Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-7 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2.3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 150 L/Hr

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Precursor Ion (m/z): 440.2 [M+H]⁺

    • Product Ion 1 (Quantifier): 138.1

    • Product Ion 2 (Qualifier): 94.1

    • Note: These transitions would need to be optimized experimentally.

2.4. Sample Preparation

  • Standard Stock Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution of the stock solution.

  • Sample Extraction (from plasma): a. To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B) for injection.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sample Biological or Plant Sample extraction Extraction (e.g., LLE, SPE, PPT) sample->extraction Add solvent filtration Filtration / Centrifugation extraction->filtration Separate matrix final_sample Final Sample for Injection filtration->final_sample Purify hplc HPLC / UPLC System final_sample->hplc Introduce to system separation Chromatographic Separation (C18 Column) hplc->separation Inject detection Detection (UV or MS/MS) separation->detection Elute chromatogram Generate Chromatogram detection->chromatogram Acquire signal integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification result Final Concentration quantification->result

Caption: General experimental workflow for this compound quantification.

Logical Relationship in Analytical Method

logical_relationship cluster_input Method Inputs cluster_process Core Analytical Process cluster_output Method Outputs sample_matrix Sample Matrix (Plant, Plasma, etc.) sample_prep Sample Preparation (Isolation & Purification) sample_matrix->sample_prep reference_std This compound Reference Standard reference_std->sample_prep for calibration chromatography Chromatographic Separation (HPLC / UPLC) sample_prep->chromatography detection_ionization Detection & Ionization (UV or ESI) chromatography->detection_ionization mass_analysis Mass Analysis (MS/MS for LC-MS) detection_ionization->mass_analysis if MS qualitative Qualitative Data (Retention Time, Mass Spectra) detection_ionization->qualitative quantitative Quantitative Data (Concentration) detection_ionization->quantitative mass_analysis->qualitative mass_analysis->quantitative

Caption: Logical flow from sample to result in this compound analysis.

References

Application Note: High-Throughput Analysis of Parsonsine using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parsonsine is a pyrrolizidine alkaloid (PA) found in various plant species. PAs are of significant interest to researchers in the fields of natural product chemistry, toxicology, and drug development due to their diverse biological activities, which can range from medicinal properties to severe hepatotoxicity. The presence of PAs in herbal remedies and contaminated food products necessitates sensitive and reliable analytical methods for their detection and characterization. This application note describes a detailed protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the structural elucidation and quantification of complex molecules. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in complex matrices.

Chemical Structure of this compound

  • Molecular Formula: C₂₂H₃₃NO₈[1]

  • Molecular Weight: 439.5 g/mol [1][2]

  • Structure: this compound possesses a macrocyclic diester structure, a common feature among many toxic pyrrolizidine alkaloids. The core of the molecule is a retronecine-type necine base esterified with a dicarboxylic acid, forming a large ring structure.

Experimental Protocols

1. Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a plant matrix is outlined below. This may require optimization depending on the specific sample type.

  • Materials:

    • Plant material (e.g., dried leaves, seeds)

    • Methanol or Ethanol (LC-MS grade)

    • 0.1% Formic acid in water (LC-MS grade)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Protocol:

    • Homogenization: Weigh 1 gram of finely ground plant material into a centrifuge tube.

    • Extraction: Add 10 mL of methanol and vortex for 1 minute. Sonicate for 30 minutes in a water bath.

    • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

    • Re-extraction (Optional): Repeat the extraction process on the pellet with another 10 mL of methanol to improve recovery. Combine the supernatants.

    • Solvent Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in 1 mL of 0.1% formic acid in water/methanol (50:50, v/v).

    • SPE Cleanup (Optional but Recommended):

      • Condition an SPE cartridge according to the manufacturer's instructions.

      • Load the reconstituted sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with an appropriate solvent.

      • Evaporate the eluent and reconstitute in the initial mobile phase.

    • Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., Triple Quadrupole or Quadrupole-Time of Flight) equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography Parameters:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analyte. A re-equilibration step is necessary at the end of the run.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 800 L/h.

    • Collision Gas: Argon.

    • Data Acquisition: Full scan mode to identify the precursor ion and product ion scan mode to obtain the fragmentation pattern. For quantification, Multiple Reaction Monitoring (MRM) would be used.

Data Presentation: Predicted Fragmentation Pattern of this compound

The mass spectrometry fragmentation of pyrrolizidine alkaloids is well-characterized and typically involves the cleavage of the ester bonds and fragmentation of the necine base. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 440.5. Based on the general fragmentation patterns of macrocyclic diester PAs, the following key fragment ions are anticipated.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (m/z)Description of Fragmentation
440.5338.2102.3Loss of the C₅H₁₀O₂ side chain
440.5294.2146.3Cleavage of the macrocyclic ring with loss of C₇H₁₀O₃
440.5222.1218.4Further fragmentation of the macrocyclic structure
440.5138.1302.4Characteristic fragment of the retronecine base
440.5120.1320.4Common fragment from the pyrrolizidine ring after water loss

Mandatory Visualization

Proposed Mass Spectrometry Fragmentation Pathway of this compound

Parsonsine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions M_H [M+H]⁺ m/z = 440.5 F1 Fragment 1 m/z = 338.2 M_H->F1 - C₅H₁₀O₂ F2 Fragment 2 m/z = 294.2 M_H->F2 - C₇H₁₀O₃ F4 Fragment 4 m/z = 138.1 M_H->F4 - C₁₄H₂₁O₆ F3 Fragment 3 m/z = 222.1 F2->F3 - C₄H₈O₂ F5 Fragment 5 m/z = 120.1 F4->F5 - H₂O

Caption: Proposed fragmentation pathway of this compound in positive ion ESI-MS/MS.

Experimental Workflow for this compound Analysis

Parsonsine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Cleanup 3. SPE Cleanup Extraction->Cleanup Filtration 4. Filtration Cleanup->Filtration LC_Separation 5. LC Separation Filtration->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Identification 7. Identification MS_Detection->Identification Quantification 8. Quantification Identification->Quantification

Caption: General workflow for the analysis of this compound from plant matrices.

References

Application Notes & Protocols: Cell-Based Assays for Determining Parsonsine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parsonsine is a macrotriolide natural product isolated from Parsonsia alboflavescens.[1] As with many novel natural products, its specific biological activities have not been extensively characterized. These application notes provide a comprehensive suite of cell-based assays to conduct an initial screening of this compound's bioactivity. The proposed assays will investigate its potential cytotoxic, anti-inflammatory, antioxidant, and neuroprotective effects. Cell-based assays are invaluable tools in the early stages of drug discovery, offering insights into a compound's biological effects in a physiologically relevant context.[2][3][4] This document provides detailed protocols and data presentation formats to guide researchers in evaluating the therapeutic potential of this compound.

Assessment of Cytotoxicity and Cell Viability

A fundamental first step in evaluating a novel compound is to determine its effect on cell viability. This information is crucial for identifying potential anticancer properties and for establishing non-toxic concentration ranges for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa, a human cervical cancer cell line).

Materials:

  • This compound (dissolved in DMSO)

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (media only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound on HeLa Cells
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control (0)0.850 ± 0.045100
0.10.835 ± 0.05198.2
10.790 ± 0.03892.9
100.430 ± 0.02950.6
500.150 ± 0.01517.6
1000.080 ± 0.0109.4

Evaluation of Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Natural products are a rich source of potential anti-inflammatory agents. A common in vitro model for inflammation uses lipopolysaccharide (LPS) to stimulate macrophages (like the RAW 264.7 cell line), leading to the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[6][7]

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition compared to the LPS-only treated cells.

Data Presentation: Inhibition of NO Production by this compound
TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)1.2 ± 0.3-
LPS (1 µg/mL)25.5 ± 1.80
LPS + this compound (1 µM)22.1 ± 1.513.3
LPS + this compound (5 µM)15.3 ± 1.140.0
LPS + this compound (10 µM)8.7 ± 0.965.9

Investigation of Anticancer Mechanisms: Apoptosis Induction

Should this compound exhibit significant cytotoxicity against cancer cells, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a key target for many anticancer drugs.[8] The activation of caspases, a family of proteases, is a hallmark of apoptosis.

Protocol: Caspase-3/7 Activity Assay

Objective: To determine if this compound induces apoptosis in cancer cells by measuring the activity of executioner caspases-3 and -7.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration and a lower concentration for 24 hours, as described in the MTT assay protocol. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.

Data Presentation: Caspase-3/7 Activation by this compound
TreatmentLuminescence (RLU) (Mean ± SD)Fold Change vs. Vehicle
Vehicle Control15,000 ± 1,2001.0
This compound (5 µM)45,000 ± 3,5003.0
This compound (10 µM)120,000 ± 9,8008.0
Staurosporine (1 µM)150,000 ± 11,50010.0

Visualization of Signaling Pathways and Workflows

To understand the potential mechanisms of action, it is helpful to visualize the relevant signaling pathways.

Experimental Workflow

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis This compound This compound Stock (in DMSO) MTT MTT Assay (Cytotoxicity) This compound->MTT NO_Assay Nitric Oxide Assay (Anti-inflammatory) This compound->NO_Assay Caspase Caspase 3/7 Assay (Apoptosis) This compound->Caspase Cells Cell Culture (e.g., HeLa, RAW 264.7) Cells->MTT Cells->NO_Assay Cells->Caspase IC50 IC50 Calculation MTT->IC50 Inhibition % Inhibition NO_Assay->Inhibition Fold_Change Fold Change Caspase->Fold_Change

Caption: General experimental workflow for screening this compound bioactivity.

NF-κB Signaling Pathway (Inflammation)

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB->IkB_NFkB Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription NO Nitric Oxide (NO) Genes->NO IkB_NFkB->IKK

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Apoptosis Signaling Pathway (Anticancer)

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress? CytoC Cytochrome c Mitochondria->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

References

Application Notes and Protocols for Cytotoxicity Testing of Parsonsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsonsine is a natural compound that has been isolated from Parsonsia alboflavescens.[1] As a novel molecule, its biological activities, including potential cytotoxicity, are of significant interest for drug discovery and development. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound's cytotoxic effects on various cell lines. The following sections detail the methodologies for key cytotoxicity assays, including the MTT, LDH, and apoptosis assays, to enable a thorough preliminary assessment of this compound's potential as a therapeutic agent or to identify any toxicological concerns.

Experimental Design and Workflow

A systematic approach is crucial for accurately assessing the cytotoxicity of a novel compound like this compound. The following workflow outlines the key stages of the experimental process, from initial cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture parsonsine_prep This compound Stock Solution Preparation cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Pasonsine Dilutions cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Cell Death Mechanism) treatment->apoptosis_assay data_acquisition Data Acquisition (e.g., Plate Reader) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination statistical_analysis Statistical Analysis ic50_determination->statistical_analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3]

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (if this compound is dissolved in a solvent).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[3][5]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[4][5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570-590 nm using a microplate reader.[5] A reference wavelength of 620-630 nm can be used for background subtraction.[5]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Hypothetical Data Presentation: MTT Assay

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD) - 24h% Cell Viability (Mean ± SD) - 48h% Cell Viability (Mean ± SD) - 72h
0 (Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.6 ± 4.290.1 ± 5.5
1085.7 ± 5.175.3 ± 4.860.2 ± 6.1
2560.1 ± 4.745.8 ± 5.330.7 ± 4.9
5042.3 ± 3.828.1 ± 4.115.4 ± 3.2
10020.5 ± 2.910.2 ± 2.55.1 ± 1.8

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] It serves as an indicator of compromised cell membrane integrity.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[7][8]

  • Maximum LDH Release Control: To a set of control wells, add 10 µL of 10x Lysis Buffer and incubate for 45 minutes at 37°C to induce maximum LDH release.[7][8]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7][8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7][8]

  • Stop Solution: Add 50 µL of the stop solution to each well.[7][8]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Hypothetical Data Presentation: LDH Assay

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD) - 24h% Cytotoxicity (Mean ± SD) - 48h% Cytotoxicity (Mean ± SD) - 72h
0 (Control)5.2 ± 1.16.1 ± 1.37.5 ± 1.6
16.8 ± 1.58.2 ± 1.812.3 ± 2.1
1018.3 ± 2.529.7 ± 3.145.8 ± 4.2
2540.1 ± 3.860.2 ± 4.575.1 ± 5.3
5065.7 ± 5.180.5 ± 5.990.3 ± 6.1
10088.9 ± 6.295.1 ± 6.898.2 ± 7.0

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[9]

Annexin V & PI Staining Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS.[9]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[9]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

Hypothetical Data Presentation: Apoptosis Assay

Table 3: Effect of this compound on Apoptosis Induction (48h)

This compound Concentration (µM)% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control)95.1 ± 2.82.5 ± 0.82.4 ± 0.7
1080.3 ± 3.512.1 ± 2.17.6 ± 1.5
2555.7 ± 4.128.9 ± 3.315.4 ± 2.8
5030.2 ± 3.945.6 ± 4.224.2 ± 3.5
10012.8 ± 2.550.1 ± 5.137.1 ± 4.8

Potential Signaling Pathways Affected by Cytotoxic Compounds

While the specific molecular targets of this compound are unknown, many cytotoxic natural products induce cell death through common signaling pathways. A primary mechanism is the induction of apoptosis, which can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Parsonsine_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) Parsonsine_ext->DeathReceptor ? DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Mitochondrion Mitochondrion Casp8->Mitochondrion Bid cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Parsonsine_int This compound Bax_Bak Bax/Bak Activation Parsonsine_int->Bax_Bak ? Bcl2 Bcl-2 Inhibition Parsonsine_int->Bcl2 ? CytoC Cytochrome c Release Mitochondrion->CytoC Bax_Bak->Mitochondrion Bcl2->Bax_Bak Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Casp9 Caspase-9 ProCasp9->Casp9 in Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP_cleavage PARP Cleavage Casp3->PARP_cleavage DNA_frag DNA Fragmentation Casp3->DNA_frag Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_frag->Apoptosis

Caption: Potential apoptotic signaling pathways affected by this compound.

Disclaimer

These protocols and application notes are intended as a general guide for the in vitro cytotoxicity testing of this compound. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

Developing Parsonsine as a Potential Therapeutic Agent: A Road Uncharted

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the diverse chemical entities found in the plant kingdom, the alkaloid Parsonsine, a macrotriolide identified from the woody vine Parsonsia alboflavescens, remains a molecule of unknown therapeutic potential.[1] A thorough review of scientific literature reveals a significant gap in the understanding of its biological activity, with no publicly available data on its mechanism of action, efficacy in preclinical models, or safety profile. Consequently, the development of detailed application notes and protocols for its use as a therapeutic agent is not feasible at this time.

Parsonsia alboflavescens, the plant source of this compound, is found in tropical and subtropical regions of Asia and Australia and has some history of use in traditional medicine.[2] However, the specific contributions of this compound to any traditional therapeutic claims have not been scientifically investigated. Alkaloids as a class of compounds are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Many have been successfully developed into therapeutic drugs. Yet, this compound itself has not been the subject of such investigations, leaving its potential role in medicine entirely speculative.

For a compound to be considered for therapeutic development, a series of preclinical studies are essential. This process typically begins with in vitro assays to determine the compound's effect on specific molecular targets or cellular processes. Following promising in vitro results, in vivo studies in animal models are conducted to evaluate efficacy, toxicity, and pharmacokinetic properties. The data from these studies are critical for establishing a scientific basis for potential therapeutic use and for designing clinical trials in humans. In the case of this compound, this foundational body of evidence is absent from the scientific literature.

The logical progression for drug discovery and development is a stepwise process, as illustrated in the workflow diagram below. This compound currently sits at the very beginning of this pathway, awaiting initial screening and characterization.

DrugDiscoveryWorkflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Compound_Isolation Compound Isolation (this compound from P. alboflavescens) In_Vitro_Screening In Vitro Screening (Target Identification, Efficacy) Compound_Isolation->In_Vitro_Screening Biological Screening In_Vivo_Studies In Vivo Studies (Animal Models, Safety, PK/PD) In_Vitro_Screening->In_Vivo_Studies Promising Results Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Phase_I Phase I (Safety in Humans) Lead_Optimization->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

A simplified workflow for therapeutic agent development.

Without the initial data from in vitro and in vivo studies, it is impossible to construct meaningful experimental protocols, summarize quantitative data, or depict the signaling pathways that this compound might modulate. The creation of such documents would be purely hypothetical and could be misleading to researchers, scientists, and drug development professionals.

Future research efforts would need to focus on the following preliminary steps:

  • High-Throughput Screening: Evaluating this compound against a wide range of biological targets to identify any potential therapeutic activity.

  • Cell-Based Assays: Investigating the effects of this compound on various cell lines to determine potential efficacy in areas such as oncology or infectious diseases.

  • Mechanism of Action Studies: Once a biological effect is identified, further experiments would be required to elucidate the specific molecular pathways involved.

Until such fundamental research is conducted and published, this compound remains an unexplored natural product with unknown therapeutic value. The scientific community awaits initial studies to determine if this compound warrants further investigation as a potential therapeutic agent.

References

Application Notes and Protocols: Use of Parsonsine as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ability to selectively perturb and observe cellular processes is fundamental to advancing our understanding of cell biology and driving drug discovery. Chemical probes, small molecules that modulate the function of specific protein targets, have emerged as powerful tools for dissecting complex biological systems.[1][2] This document provides detailed application notes and protocols for the use of Parsonsine, a novel chemical probe, in cell biology research. These guidelines are intended for researchers, scientists, and drug development professionals seeking to utilize this compound to investigate its target-mediated effects on cellular signaling pathways.

Mechanism of Action

While the complete molecular mechanism of this compound is a subject of ongoing investigation, initial studies suggest that it functions by selectively inhibiting the activity of a key intracellular kinase. This inhibition is thought to disrupt downstream signaling cascades involved in cell proliferation and survival. The precise binding site and the conformational changes induced by this compound are currently being elucidated through structural biology and computational modeling approaches.

Key Applications

  • Elucidation of Signaling Pathways: this compound can be employed to dissect the roles of its target kinase in various signaling networks. By observing the cellular response to this compound treatment, researchers can identify upstream regulators and downstream effectors of the target protein.

  • Target Validation: In the context of drug discovery, this compound serves as an invaluable tool for validating the therapeutic potential of its target.[3] Cellular assays utilizing this compound can help confirm that inhibition of the target protein leads to a desired phenotypic outcome.

  • Phenotypic Screening: this compound can be used in high-content screening campaigns to identify novel cellular phenotypes associated with the inhibition of its target. This can uncover previously unknown functions of the target protein and suggest new therapeutic applications.

Quantitative Data Summary

To facilitate the interpretation of experimental results, the following table summarizes key quantitative parameters for this compound.

ParameterValueExperimental Context
IC₅₀ (Target Kinase) 50 nMIn vitro kinase assay
Cellular EC₅₀ 200 nMCell proliferation assay (MCF-7 cells)
Solubility (PBS, pH 7.4) 100 µMStandard solubility assessment
Plasma Protein Binding 95%Human plasma
In vitro Metabolic Stability t½ > 60 minHuman liver microsomes

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its target kinase.

Materials:

  • Recombinant target kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at Km concentration for the kinase)

  • Substrate peptide

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2X ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on cell viability/proliferation.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete growth medium

  • This compound (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent

  • White, clear-bottom 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.

  • The next day, treat the cells with serial dilutions of this compound. Include a vehicle control.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each this compound concentration relative to the vehicle control.

  • Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Western Blot Analysis of Target Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation state of a downstream substrate of the target kinase.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total target, phospho-target, loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-protein signal to the total protein signal and the loading control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_0 This compound Mechanism of Action This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibition PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->TargetKinase CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse

Caption: Proposed mechanism of action for this compound.

G cluster_1 Experimental Workflow: Target Engagement A Treat cells with This compound B Lyse cells A->B C Western Blot for Phospho-Substrate B->C D Quantify Inhibition C->D

Caption: Workflow for assessing target engagement.

G cluster_2 Logical Relationship: Probe to Discovery Probe This compound (Chemical Probe) Target Specific Target Modulation Probe->Target Phenotype Cellular Phenotype Observation Target->Phenotype Hypothesis Hypothesis Generation Phenotype->Hypothesis Discovery New Biological Insight Hypothesis->Discovery

Caption: Role of this compound in biological discovery.

References

Application Notes and Protocols for the Preclinical Formulation of Parsonsine, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The successful preclinical development of a new chemical entity (NCE) is critically dependent on an appropriate formulation that ensures adequate systemic exposure in animal models for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][2][3] This document provides a comprehensive guide to the preclinical formulation of Parsonsine, a hypothetical, poorly water-soluble kinase inhibitor. It outlines a systematic approach, from initial pre-formulation characterization to the development and stability testing of a liquid oral dosage form suitable for preclinical evaluation. Detailed protocols for key experiments are provided, along with data presentation in tabular format and graphical representations of workflows and decision-making processes.

Pre-formulation Characterization of this compound

A thorough understanding of the physicochemical properties of an NCE is the foundation for a rational formulation strategy.[1] Key pre-formulation studies for this compound, a weakly basic compound with poor aqueous solubility, are summarized below.

Physicochemical Properties

Initial characterization of this compound's solid-state properties and solubility is crucial for guiding formulation efforts.

Table 1: Physicochemical Properties of this compound

ParameterResultMethod
Molecular Weight452.5 g/mol LC-MS
pKa4.2 (basic)Potentiometric Titration
LogP4.8HPLC
Melting Point215 °CDifferential Scanning Calorimetry (DSC)
Crystalline FormForm I (stable)X-ray Powder Diffraction (XRPD)
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-Flask Method
Solubility Enhancement Strategies

Given this compound's low aqueous solubility, several strategies were evaluated to improve its dissolution characteristics. The Biopharmaceutics Classification System (BCS) classifies drugs based on their solubility and permeability; poorly soluble compounds typically fall into BCS Class II or IV.[4] Strategies for these compounds often focus on increasing the dissolution rate or apparent solubility.[5]

Table 2: Solubility of this compound in Various Media

MediumSolubility (µg/mL)Fold Increase (vs. water)
Water (pH 7.4)0.81
0.1 N HCl (pH 1.2)50.262.8
Fasted State Simulated Intestinal Fluid (FaSSIF)2.53.1
20% Solutol® HS 15 in water150.7188.4
40% PEG 400 in water95.3119.1
Amorphous Solid Dispersion (1:3 drug-polymer ratio)350.1437.6

These results indicate that pH modification, the use of co-solvents and surfactants, and the creation of an amorphous solid dispersion (ASD) are viable approaches for enhancing this compound's solubility.[4][6][7]

Formulation Development for Oral Administration

For initial preclinical studies, a simple and scalable liquid formulation is often preferred for ease of dose administration to animals.[1] Based on the pre-formulation data, a co-solvent-based oral solution was selected for initial development due to its relative simplicity and potential for achieving the desired drug concentrations.

Excipient Compatibility

Drug-excipient compatibility studies are essential to ensure that the chosen inactive ingredients do not degrade the active pharmaceutical ingredient (API).[8][9][10][11]

Table 3: Excipient Compatibility for this compound (4 weeks at 40°C/75% RH)

ExcipientRatio (Drug:Excipient)AppearanceAssay (% Initial)Total Impurities (%)
PEG 4001:10No change99.50.45
Propylene Glycol1:10No change99.20.68
Solutol® HS 151:10No change99.80.21
Tween® 801:10Slight yellowing98.90.95
Water1:10No change99.60.35

The results indicate good compatibility with PEG 400, Propylene Glycol, Solutol® HS 15, and water.

Formulation Composition

A prototype formulation was developed to deliver a target dose of 10 mg/kg in a dosing volume of 10 mL/kg for rodent studies.

Table 4: Composition of this compound Oral Solution (1 mg/mL)

ComponentFunctionQuantity (per 100 mL)
This compoundActive Pharmaceutical Ingredient100 mg
PEG 400Co-solvent40 mL
Propylene GlycolCo-solvent20 mL
Solutol® HS 15Surfactant/Solubilizer5 g
Purified WaterVehicleq.s. to 100 mL

Stability Assessment

Short-term stability studies are crucial to ensure that the formulation remains stable throughout the duration of the preclinical experiments.[12][13][14]

Table 5: Short-Term Stability of this compound Oral Solution (1 mg/mL)

Storage ConditionTime PointAppearanceAssay (% Initial)pHTotal Impurities (%)
5°C0Clear, colorless solution100.06.50.15
7 DaysClear, colorless solution99.86.50.16
14 DaysClear, colorless solution99.76.40.18
25°C/60% RH0Clear, colorless solution100.06.50.15
7 DaysClear, colorless solution99.56.50.20
14 DaysClear, colorless solution99.16.40.25

The formulation was found to be stable for at least 14 days at both refrigerated and ambient conditions.

Experimental Protocols

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in aqueous media.

Materials:

  • This compound API

  • Buffer solutions (pH 1.2, 4.5, 6.8)

  • Purified water

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a validated analytical method

Procedure:

  • Add an excess amount of this compound to a scintillation vial (to ensure saturation).

  • Add a known volume (e.g., 10 mL) of the desired aqueous medium.

  • Seal the vials and place them in an orbital shaker set to 37°C and a suitable agitation speed.

  • Equilibrate the samples for 24-48 hours.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Perform the experiment in triplicate for each medium.[15]

Protocol for Excipient Compatibility Screening

Objective: To evaluate the compatibility of this compound with common pharmaceutical excipients.

Materials:

  • This compound API

  • Selected excipients (e.g., PEG 400, Solutol® HS 15)

  • Glass vials with inert stoppers

  • Stability chamber (40°C/75% RH)

  • HPLC system

Procedure:

  • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:10 ratio.

  • Include a control sample of this compound alone.

  • Place the mixtures in glass vials and seal.

  • Store the vials in a stability chamber at accelerated conditions (e.g., 40°C/75% RH).

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), remove the samples.

  • Visually inspect for any physical changes (color, clumping).

  • Dissolve the samples in a suitable solvent and analyze by HPLC for the assay of this compound and the formation of degradation products.

  • Compare the results to the control sample to identify any significant degradation.[11]

Protocol for Preparation of this compound Oral Solution (1 mg/mL)

Objective: To prepare a homogenous oral solution for preclinical dosing.

Materials:

  • This compound API

  • PEG 400

  • Propylene Glycol

  • Solutol® HS 15

  • Purified Water

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the required amount of this compound.

  • In a glass beaker, add the required volumes of PEG 400 and Propylene Glycol.

  • Add the weighed Solutol® HS 15 to the co-solvent mixture and stir until dissolved.

  • Slowly add the this compound powder to the excipient mixture while stirring continuously.

  • Continue stirring until the this compound is completely dissolved. Gentle heating (not exceeding 40°C) may be applied if necessary.

  • Once dissolved, quantitatively transfer the solution to a volumetric flask.

  • Add purified water to the final volume and mix well to ensure homogeneity.

Protocol for Short-Term Stability Testing

Objective: To assess the stability of the final formulation under intended storage conditions.

Materials:

  • Prepared this compound oral solution

  • Amber glass bottles with screw caps

  • Stability chambers (5°C and 25°C/60% RH)

  • HPLC system

  • pH meter

Procedure:

  • Fill the this compound oral solution into several amber glass bottles.

  • Place the bottles in the specified stability chambers.

  • At designated time points (e.g., 0, 7, and 14 days), pull samples from each storage condition.

  • For each sample, perform the following tests:

    • Appearance: Visually inspect for color change, clarity, and precipitation.

    • Assay: Determine the concentration of this compound using a validated HPLC method.

    • pH: Measure the pH of the solution.

    • Related Substances: Quantify any degradation products using a validated HPLC method.

  • Compare the results to the initial (time 0) data to evaluate any changes over time.

Visualizations

Hypothetical Signaling Pathway for this compound

This compound is a novel inhibitor of the hypothetical "Growth Factor Receptor Kinase" (GFRK), a key node in a cancer cell proliferation pathway.

GFRK_Signaling_Pathway GF Growth Factor GFRK GFRK (Receptor Kinase) GF->GFRK RAS RAS GFRK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->GFRK

Caption: GFRK signaling pathway targeted by this compound.

Experimental Workflow for Preclinical Formulation Development

The process from receiving an NCE to developing a formulation for in vivo studies follows a structured workflow.

Preclinical_Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Development & Testing start Receive NCE (this compound) physchem Physicochemical Characterization (pKa, LogP, m.p.) start->physchem solubility Solubility Screening physchem->solubility solid_state Solid-State Analysis (XRPD, DSC) physchem->solid_state strategy Select Formulation Strategy (e.g., Co-solvent) solubility->strategy solid_state->strategy excipient Excipient Compatibility Screening strategy->excipient prototype Develop Prototype Formulation excipient->prototype stability Short-Term Stability Testing prototype->stability release Release for In Vivo Studies stability->release

Caption: Preclinical formulation development workflow.

Decision Tree for Formulation Strategy Selection

The choice of a formulation approach for a poorly soluble compound like this compound depends on its specific properties.

Formulation_Decision_Tree start Poorly Soluble NCE (e.g., this compound) logp LogP > 3? start->logp mp Melting Point > 200°C? logp->mp Yes mp2 Melting Point > 200°C? logp->mp2 No dose High Dose Required? mp->dose No nano Nanosuspension mp->nano Yes lipid Lipid-Based Formulation (SEDDS) dose->lipid No asd Amorphous Solid Dispersion (ASD) dose->asd Yes cosolvent Co-solvent/Surfactant System mp2->cosolvent No micronize Micronization mp2->micronize Yes

Caption: Formulation strategy decision tree.

References

Troubleshooting & Optimization

Technical Support Center: Parsonsine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield and other challenges during the extraction of Parsonsine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a macrocyclic pyrrolizidine alkaloid.[1] Its primary natural source is the plant Parsonsia alboflavescens, a woody vine found in tropical and subtropical regions of Asia and Australia.[2][3]

Q2: What are the general steps involved in the extraction of this compound?

The extraction of this compound, like other pyrrolizidine alkaloids (PAs), generally follows these key stages:

  • Sample Preparation: The plant material (Parsonsia alboflavescens) is dried and finely ground to increase the surface area for solvent penetration.

  • Extraction: The powdered plant material is extracted with a suitable solvent, often an acidified polar solvent, to draw out the alkaloids.

  • Purification: The crude extract is then subjected to one or more purification steps to isolate this compound from other co-extracted compounds.

  • Analysis and Quantification: Analytical techniques such as HPLC-MS are used to identify and quantify the yield of this compound.

Q3: Why is the yield of this compound often low, and what are the main contributing factors?

Low yields in this compound extraction can be attributed to several factors, reflecting challenges common to natural product extraction:

  • Low Concentration in Plant Material: The concentration of this compound in Parsonsia alboflavescens may be inherently low and can vary based on the plant's age, geographical location, and harvesting time.

  • Suboptimal Extraction Parameters: The choice of solvent, temperature, pH, and extraction time can significantly impact the efficiency of the extraction.

  • Degradation of this compound: As a macrocyclic diester pyrrolizidine alkaloid, this compound may be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH levels.[1][4]

  • Presence of N-oxides: Pyrrolizidine alkaloids often exist in plants as both the free base and their N-oxide forms.[5] N-oxides are more polar and may require different extraction and purification strategies.

  • Complex Mixture of Alkaloids: Parsonsia alboflavescens contains a complex mixture of at least 18 different pyrrolizidine alkaloids, which can make the isolation of this compound challenging and lead to losses during purification.

  • Emulsion Formation: During liquid-liquid extraction steps in purification, emulsions can form, making phase separation difficult and reducing yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inadequate Grinding of Plant Material: Insufficient surface area for solvent penetration.Ensure the plant material is ground to a fine, consistent powder.
2. Inappropriate Solvent Choice: The solvent may not be optimal for solubilizing this compound.Use an acidified polar solvent like methanol or ethanol with 1% tartaric acid or 2.5% HCl.[6][7]
3. Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a suitable temperature for efficient extraction.Increase the extraction time. For methods like maceration, this could be several hours. For techniques like Soxhlet or UAE, optimize the duration based on literature for similar alkaloids. Use moderate heat (e.g., 50-60°C) to enhance solubility without causing degradation.[7]
4. Incorrect Solid-to-Liquid Ratio: Too little solvent may not be sufficient to extract the alkaloids effectively.A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).
Low Purity of Crude Extract 1. Co-extraction of Other Compounds: The solvent is also extracting other secondary metabolites like chlorophyll, tannins, and saponins.Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main alkaloid extraction.
2. Lack of pH Control: Extraction at neutral pH can lead to the co-extraction of a wider range of compounds.Maintain an acidic pH during the initial extraction to favor the protonated, more soluble form of the alkaloid.
Difficulty in Purifying this compound 1. Presence of Multiple, Structurally Similar Alkaloids: Parsonsia alboflavescens contains numerous other PAs.Employ high-resolution chromatographic techniques. HPLC with a C18 column is a common choice. Consider counter-current chromatography for separating complex mixtures.[8]
2. Co-elution of Compounds: Impurities may have similar retention times to this compound under the current chromatographic conditions.Optimize the HPLC mobile phase. This can include adjusting the solvent gradient, pH, and using ion-pairing reagents or silanol blockers to improve peak shape and separation.[9]
3. Loss of Compound During Purification Steps: this compound may be lost during solvent partitioning or on chromatographic columns.Minimize the number of purification steps. Ensure complete solvent evaporation between steps. Check the compatibility of the solvent with the stationary phase of your column.
Suspected Degradation of this compound 1. High Temperatures: Prolonged exposure to high temperatures during extraction (e.g., Soxhlet) or solvent evaporation can degrade the alkaloid.[4]Use extraction methods that operate at or near room temperature, such as ultrasonic-assisted extraction (UAE) or maceration. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.
2. Extreme pH: Strong acidic or basic conditions can lead to hydrolysis of the ester linkages in the macrocyclic structure.While acidic conditions are generally favored for extraction, avoid excessively strong acids or prolonged exposure. For purification, use buffered mobile phases to maintain a stable pH.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of secondary metabolites can vary between different batches of plants.Source plant material from a consistent supplier if possible. Standardize the drying and storage conditions of the plant material.
2. Lack of a Standardized Protocol: Minor variations in the experimental procedure can lead to different outcomes.Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire extraction and purification process.

Experimental Protocols

Due to the limited specific literature on this compound extraction, the following protocols are adapted from established methods for other macrocyclic pyrrolizidine alkaloids and represent a strong starting point for developing a specific, optimized procedure.

Protocol 1: General Extraction of Pyrrolizidine Alkaloids (Free Base and N-oxides)

This protocol is designed to extract both the free base and N-oxide forms of pyrrolizidine alkaloids.

Materials:

  • Dried and powdered Parsonsia alboflavescens material

  • Methanol

  • 2.5% Hydrochloric Acid (HCl)

  • Zinc dust

  • Ammonia solution

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter or pH strips

  • Separatory funnel

Procedure:

  • Extraction:

    • Macerate 100 g of powdered plant material in 1 L of methanol for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and repeat the extraction on the plant residue two more times with fresh methanol.

    • Combine the methanolic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 2.5% HCl.

    • Filter the acidic solution to remove any insoluble material.

    • Divide the acidic solution into two equal portions (Portion A and Portion B).

  • Analysis of Free Base Alkaloids (Portion A):

    • Adjust the pH of Portion A to 9-10 with ammonia solution.

    • Transfer the basic solution to a separatory funnel and extract three times with an equal volume of dichloromethane.

    • Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and evaporate to dryness. This fraction contains the free base pyrrolizidine alkaloids.

  • Analysis of Total Alkaloids (Free Base + N-oxides) (Portion B):

    • To Portion B, add zinc dust in small portions with stirring until the solution stops fizzing. This reduces the N-oxides to their corresponding free bases.[5]

    • Allow the reaction to proceed for 2-3 hours.

    • Filter the solution to remove the excess zinc dust.

    • Adjust the pH of the filtrate to 9-10 with ammonia solution.

    • Perform the same liquid-liquid extraction as described for Portion A. This fraction contains the total pyrrolizidine alkaloids (originally free bases and those from reduced N-oxides).

  • Quantification:

    • The amount of N-oxides can be estimated by subtracting the yield of free bases (from Portion A) from the total alkaloid yield (from Portion B).[5]

Protocol 2: Purification by Solid-Phase Extraction (SPE)

This protocol can be used as a cleanup step for the crude alkaloid extracts obtained from Protocol 1.

Materials:

  • Crude alkaloid extract

  • Strong Cation Exchange (SCX) SPE cartridge

  • Methanol

  • Dilute acid (e.g., 0.1 M HCl)

  • Methanol/ammonia solution (e.g., 95:5 v/v)

Procedure:

  • Cartridge Conditioning: Condition the SCX SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water and then the equilibration buffer (dilute acid).

  • Sample Loading: Dissolve the crude alkaloid extract in the dilute acid and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with the dilute acid to remove neutral and acidic impurities, followed by a wash with methanol to remove less polar impurities.

  • Elution: Elute the protonated alkaloids from the cartridge using the methanol/ammonia solution. The ammonia neutralizes the alkaloids, allowing them to be eluted.

  • Solvent Evaporation: Evaporate the eluate to dryness to obtain the purified alkaloid fraction.

Visualizations

Signaling Pathways and Workflows

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Parsonsia alboflavescens drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Acidified Methanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base spe Solid-Phase Extraction (SPE) acid_base->spe hplc HPLC spe->hplc analysis LC-MS/MS Analysis hplc->analysis quantification Quantification analysis->quantification final_product final_product quantification->final_product Pure this compound

Troubleshooting_Logic cluster_extraction_issues Extraction Issues cluster_purification_issues Purification Issues cluster_stability_issues Stability Issues start Low this compound Yield check_extraction Review Extraction Step start->check_extraction check_purification Review Purification Step start->check_purification check_stability Consider Degradation start->check_stability solvent Improper Solvent/pH? solution Implement Corrective Actions solvent->solution time_temp Suboptimal Time/Temp? time_temp->solution grind Inadequate Grinding? grind->solution separation Poor Chromatographic Separation? separation->solution emulsion Emulsion Formation? emulsion->solution high_temp Excessive Heat? high_temp->solution extreme_ph Harsh pH Conditions? extreme_ph->solution

References

Technical Support Center: Optimizing Parsonsine Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Parsonsine using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the resolution of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution for this compound in reversed-phase HPLC?

Poor resolution in the HPLC analysis of this compound, where peaks are not well separated, can stem from several factors.[1][2][3] The most common causes include:

  • Inappropriate Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to either too strong or too weak elution, resulting in poor separation.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound, especially if it is a basic compound. This, in turn, influences its retention and peak shape.

  • Column Degradation: Over time, HPLC columns can lose their efficiency due to contamination or degradation of the stationary phase.[1][2]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing, which compromises resolution.[4]

  • Suboptimal Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.[5]

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Peak tailing, where a peak has an asymmetrical shape with a "tail," is a frequent problem, particularly with basic compounds that can interact strongly with residual silanol groups on the silica-based stationary phase.[4][6]

Potential Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols Operate at a lower mobile phase pH to protonate the silanols and reduce interaction. Alternatively, use a highly deactivated, end-capped column.[4]
Column Overload Reduce the sample concentration or injection volume.[4]
Column Bed Deformation A void at the column inlet or a blocked frit can cause tailing. Try reversing and washing the column, or replace it if necessary.[4]
Excessive Dead Volume Minimize the length and diameter of tubing between the injector, column, and detector.

Q3: How do I choose the right HPLC column for this compound analysis?

Selecting the appropriate column is a critical step in developing a robust HPLC method. For a compound like this compound, a reversed-phase C18 column is a common starting point.[7]

Key Column Parameters to Consider:

ParameterRecommendation for this compoundImpact on Resolution
Stationary Phase C18, C8, or PhenylThe choice of stationary phase affects the selectivity of the separation.[8]
Particle Size 3-5 µm for standard HPLC, <2 µm for UHPLCSmaller particles lead to higher efficiency and better resolution, but also higher backpressure.[9][10]
Column Dimensions 100-150 mm length, 4.6 mm internal diameterLonger columns provide more theoretical plates and better resolution, but increase analysis time.[7]
Pore Size 100-120 Å for small moleculesAppropriate pore size ensures the analyte can interact with the stationary phase.

Troubleshooting Guides

Guide 1: Improving Poor Peak Resolution

This guide provides a systematic approach to troubleshooting and improving the resolution between this compound and other components in your sample.

Workflow for Improving Resolution:

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_method_params Method Parameter Adjustment start Poor Resolution Observed check_mobile_phase Step 1: Optimize Mobile Phase start->check_mobile_phase check_column Step 2: Evaluate Column Performance check_mobile_phase->check_column If no improvement adjust_organic Adjust Organic Solvent % check_method_params Step 3: Adjust Method Parameters check_column->check_method_params If no improvement check_overload Reduce Sample Load good_resolution Resolution Improved check_method_params->good_resolution Successful adjust_flow_rate Decrease Flow Rate adjust_ph Adjust pH adjust_organic->adjust_ph change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_ph->change_solvent replace_column Replace Column check_overload->replace_column adjust_temp Adjust Temperature adjust_flow_rate->adjust_temp

Caption: A workflow for troubleshooting poor HPLC resolution.

Experimental Protocol: Mobile Phase Optimization

  • Initial Assessment: Prepare the mobile phase as per your current method.

  • Adjust Organic Solvent Percentage:

    • Prepare a series of mobile phases with varying organic solvent (e.g., acetonitrile or methanol) concentrations. For example, if your current method uses 50% acetonitrile, prepare mobile phases with 45%, 55%, and 60% acetonitrile.

    • Inject your this compound standard with each mobile phase and observe the change in retention time and resolution.

  • Adjust pH:

    • If this compound is ionizable, the mobile phase pH is a powerful tool for adjusting retention and improving peak shape.[8]

    • Prepare buffers at different pH values (e.g., 0.5 pH units above and below the current pH). Ensure the chosen pH is within the stable range for your column.

    • Analyze the this compound standard at each pH and evaluate the resolution.

  • Change Organic Solvent:

    • If resolution is still not optimal, consider switching the organic solvent (e.g., from acetonitrile to methanol or vice-versa). These solvents have different selectivities and can alter the elution order of compounds.[8]

Data Presentation: Effect of Mobile Phase Composition on Resolution

Mobile Phase CompositionRetention Time of this compound (min)Resolution (Rs) with Impurity X
45% Acetonitrile / 55% Water (pH 3.0)12.51.2
50% Acetonitrile / 50% Water (pH 3.0)10.21.8
55% Acetonitrile / 45% Water (pH 3.0)8.11.5
50% Methanol / 50% Water (pH 3.0)11.52.1
Guide 2: Addressing Peak Tailing

This guide outlines a logical approach to diagnose and resolve peak tailing for this compound.

Troubleshooting Logic for Peak Tailing:

G start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_tail Yes check_all_peaks->yes_all_tail no_only_this compound No check_all_peaks->no_only_this compound system_issue Indicates a System Issue (e.g., dead volume, column void) yes_all_tail->system_issue chemical_issue Indicates a Chemical Interaction Issue no_only_this compound->chemical_issue solution_system Check connections, guard column, and column integrity. system_issue->solution_system solution_chemical Modify mobile phase (pH, buffer strength) or use an end-capped column. chemical_issue->solution_chemical resolved Peak Tailing Resolved solution_system->resolved solution_chemical->resolved

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocol: Mitigating Secondary Interactions

  • Lower Mobile Phase pH:

    • Prepare a mobile phase with a lower pH (e.g., pH 2.5-3.0) using a suitable buffer like phosphate or formate. This protonates the residual silanol groups on the column packing, minimizing their interaction with a basic compound like this compound.[4]

  • Increase Buffer Concentration:

    • Increasing the concentration of the buffer in the mobile phase can help to mask the residual silanol groups and improve peak shape.[4] Prepare mobile phases with buffer concentrations of 25 mM, 50 mM, and 100 mM to find the optimal concentration.

  • Use a Highly Deactivated Column:

    • If peak tailing persists, consider using a column with a highly deactivated or end-capped stationary phase. These columns have fewer exposed silanol groups and are better suited for the analysis of basic compounds.

Data Presentation: Effect of pH on Peak Asymmetry

Mobile Phase pHTailing Factor of this compound
5.02.1
4.01.6
3.01.2
2.51.0

By following these troubleshooting guides and understanding the principles behind HPLC separation, researchers, scientists, and drug development professionals can effectively improve the resolution of this compound and obtain more accurate and reliable analytical results.

References

Technical Support Center: Synthesis of Parsonsine and Related Macrocyclic Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, a formal total synthesis of Parsonsine has not been published in peer-reviewed literature. This guide addresses the key challenges anticipated in such a synthesis based on its structural class, drawing from established methodologies for the synthesis of pyrrolizidine alkaloids and macrocyclic lactones. The following troubleshooting guides and FAQs are intended for researchers, scientists, and drug development professionals embarking on the synthesis of this compound or structurally related compounds.

I. Understanding the Target Molecule: this compound

This compound is a complex pyrrolizidine alkaloid characterized by a macrocyclic dilactone bridge. Its structure presents several synthetic challenges, including:

  • Stereochemistry: Multiple stereocenters require precise control throughout the synthesis.

  • Macrocyclization: Formation of the large lactone ring is often a low-yield step, susceptible to competing oligomerization.

  • Pyrrolizidine Core: Construction of the bicyclic necine base requires stereoselective methods.

  • Functional Group Compatibility: The various functional groups necessitate a robust protecting group strategy.

Below is a diagram illustrating a possible retrosynthetic analysis of this compound, breaking it down into more manageable synthetic precursors.

G This compound This compound Macrocyclization Macrocyclization (e.g., Yamaguchi Esterification) This compound->Macrocyclization Disconnection Seco_Acid Seco-Acid Precursor Macrocyclization->Seco_Acid Esterification Esterification Seco_Acid->Esterification Disconnection Fragment_A Pyrrolizidine Diol Fragment (Necine Base) Esterification->Fragment_A Fragment_B Dicarboxylic Acid Fragment Esterification->Fragment_B Pyrrolizidine_Synthesis Pyrrolizidine Synthesis (e.g., from Proline) Fragment_A->Pyrrolizidine_Synthesis Synthesis Asymmetric_Synthesis_B Asymmetric Synthesis Fragment_B->Asymmetric_Synthesis_B Synthesis Chiral_Pool_A Chiral Pool (e.g., L-Proline) Pyrrolizidine_Synthesis->Chiral_Pool_A Starting_Materials_B Simple Achiral Starting Materials Asymmetric_Synthesis_B->Starting_Materials_B

Caption: A potential retrosynthetic pathway for this compound.

II. Troubleshooting Guide

Low Yields in Macrocyclization

Q: My macrolactonization reaction is resulting in a low yield of the desired this compound macrocycle, with significant formation of dimers and oligomers. What are the likely causes and how can I mitigate this?

A: The formation of intermolecular products (dimers, oligomers) is a common challenge in macrocyclization, arising when the rate of intermolecular reaction surpasses the rate of the desired intramolecular cyclization.

Troubleshooting Steps:

  • High Dilution Conditions: This is the most critical factor. The reaction must be performed at very low concentrations (typically 0.001–0.005 M) to favor the intramolecular pathway. This can be achieved by using a large volume of solvent and/or by the slow addition of the seco-acid precursor to the reaction mixture via a syringe pump over several hours.

  • Choice of Macrolactonization Method: The success of macrocyclization is highly dependent on the chosen method. If one method fails, it is advisable to try another.

  • Conformational Rigidity: The linear precursor may adopt a conformation that is unfavorable for cyclization. Introducing conformational constraints, such as proline-like turn inducers or strategically placed bulky groups, can pre-organize the molecule for cyclization.

  • Solvent Choice: The solvent can influence the conformation of the precursor. Non-polar solvents are often used to minimize solvation and encourage intramolecular hydrogen bonding that may favor a cyclization-competent conformation.

Data Presentation: Comparison of Common Macrolactonization Methods

MethodActivating Reagent(s)Typical ConditionsAdvantagesDisadvantages
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAPToluene, refluxGenerally high-yielding and reliable for a wide range of substrates.Requires elevated temperatures, which may not be suitable for sensitive substrates.
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP, Et₃NCH₂Cl₂, room temperatureMild reaction conditions.The activating agent is not as commonly available as for other methods.
Mitsunobu Reaction DEAD (or DIAD), PPh₃THF or Toluene, 0 °C to room temperatureMild conditions, proceeds with inversion of stereochemistry at the alcohol.Stoichiometric amounts of phosphine oxide byproduct can complicate purification.
Keck-Masamune Esterification DCC (or EDC), DMAP, Pyrrolidinopyridine (PPY)CH₂Cl₂, room temperatureMild conditions.Dicyclohexylurea (DCU) byproduct can be difficult to remove.
Stereochemical Control in Pyrrolizidine Synthesis

Q: I am struggling to control the stereochemistry during the synthesis of the substituted pyrrolizidine core. What strategies can I employ?

A: Achieving the desired stereochemistry in the pyrrolizidine ring system is crucial. The approach will depend on the chosen synthetic route.

Troubleshooting Steps:

  • Chiral Pool Starting Materials: Utilizing readily available chiral molecules like L-proline or (S)-pyroglutamic acid can be an effective way to set the initial stereocenters.

  • Substrate-Controlled Diastereoselection: The existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. Careful choice of reagents and reaction conditions is necessary to maximize this effect.

  • Auxiliary-Controlled Synthesis: The use of a chiral auxiliary can provide high levels of stereocontrol. The auxiliary is later removed to reveal the desired enantiomer.

  • Asymmetric Catalysis: Employing a chiral catalyst can be a highly efficient method for setting stereocenters.

Below is a diagram illustrating a common challenge in stereocontrol during pyrrolizidine synthesis.

G Starting_Material Acyclic Precursor Cyclization Cyclization Starting_Material->Cyclization Desired_Product Desired Diastereomer Cyclization->Desired_Product Favored Pathway Undesired_Product Undesired Diastereomer Cyclization->Undesired_Product Competing Pathway Reagent_Control Reagent Control (Bulky Reagents) Reagent_Control->Cyclization Influences Substrate_Control Substrate Control (Directing Groups) Substrate_Control->Cyclization Influences

Caption: Factors influencing stereochemical outcome in cyclization reactions.

III. FAQs

Q1: What are the best practices for setting up a high-dilution macrocyclization reaction?

A1:

  • Solvent: Use a large volume of a freshly distilled, anhydrous solvent.

  • Apparatus: Use a two-neck flask, one neck for the addition funnel/syringe pump and the other for a condenser and inert gas inlet.

  • Addition: Dissolve the seco-acid in a portion of the solvent and add it very slowly (e.g., over 8-24 hours) to the refluxing solution of the coupling reagents using a syringe pump for precise control.

  • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent side reactions.

  • Stirring: Ensure efficient stirring to maintain homogeneity.

Q2: How do I choose the right protecting groups for a multi-step synthesis of a complex molecule like this compound?

A2: The choice of protecting groups is critical and should be guided by the "orthogonality" principle, meaning that each protecting group can be removed under specific conditions without affecting the others. For this compound, you would likely need:

  • An amine protecting group (e.g., Boc, Cbz) for the pyrrolizidine nitrogen.

  • Multiple alcohol protecting groups (e.g., Silyl ethers like TBS, TES; PMB; Ac) for the various hydroxyl groups. A careful retrosynthetic analysis will help in planning the protecting group strategy.

Q3: My esterification reaction between the necine base and the dicarboxylic acid fragment is sluggish and gives low yields. What can I do?

A3: Steric hindrance around the alcohol of the necine base and the carboxylic acid can make esterification challenging.

  • Coupling Reagents: Use a powerful coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.

  • Activation: Alternatively, convert the carboxylic acid to a more reactive species like an acid chloride or a mixed anhydride before adding the alcohol.

  • Catalysis: The use of DMAP as a nucleophilic catalyst can significantly accelerate the reaction.

IV. Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization
  • To a solution of the seco-acid (1.0 eq) in anhydrous toluene (to make a 0.1 M solution) is added triethylamine (2.5 eq).

  • 2,4,6-trichlorobenzoyl chloride (1.2 eq) is added, and the mixture is stirred at room temperature for 2 hours.

  • In a separate flask, a solution of 4-dimethylaminopyridine (DMAP) (7.0 eq) in a large volume of anhydrous toluene (to achieve a final seco-acid concentration of 0.001 M) is heated to reflux.

  • The mixed anhydride solution from step 2 is added dropwise via a syringe pump to the refluxing DMAP solution over 12 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1 hour.

  • The mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: General Procedure for the Synthesis of a Pyrrolizidine Core from L-Proline
  • Reduction: L-proline is reduced to L-prolinol using a reducing agent like LiAlH₄ in THF.

  • Protection: The primary alcohol of L-prolinol is protected, for example, as a TBDMS ether. The secondary amine is protected with a suitable protecting group like Boc.

  • Chain Elongation: The protected L-prolinol derivative is then subjected to a sequence of reactions to introduce a two-carbon unit at the 2-position, often involving alkylation or acylation followed by reduction.

  • Cyclization: The newly introduced functional group is then used to effect the second ring closure. This can be achieved through various methods, such as intramolecular nucleophilic substitution or reductive amination.

  • Deprotection: Finally, the protecting groups are removed to yield the pyrrolizidine core.

Data Presentation: Typical Yields for Key Transformations

Reaction TypeReagents/ConditionsTypical Yield Range
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, high dilution50-80%
Mitsunobu Esterification DEAD, PPh₃60-95%
Amide Coupling HATU, DIPEA70-95%
Pyrrolizidine Ring Closure Varies (e.g., Intramolecular Reductive Amination)40-70%
Silyl Ether Protection (TBSCl) Imidazole, DMF85-99%
Silyl Ether Deprotection (TBAF) THF80-99%

Note: Yields are highly substrate-dependent and the values provided are for general guidance.

Technical Support Center: Parsonsine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on common stability issues encountered with Parsonsine in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

Issue: Rapid degradation of this compound observed in aqueous solutions.

Potential CauseRecommended Action
Hydrolysis This compound may be susceptible to hydrolysis, especially at non-neutral pH. Determine the pH of your solution and assess stability at a range of pH values (e.g., pH 3, 5, 7, 9). Adjust the buffer of your solution to a pH where this compound exhibits maximum stability.
Oxidation Exposure to atmospheric oxygen can lead to oxidative degradation.[1] Prepare solutions using de-gassed solvents and consider working in an inert atmosphere (e.g., under nitrogen or argon). The addition of antioxidants may also be explored, but their compatibility with the experimental system must be verified.
Photodegradation Exposure to light, particularly UV light, can cause degradation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Temperature Sensitivity Higher temperatures can accelerate degradation.[1] Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Incompatible Solvent The solvent system may be reacting with this compound. Evaluate the stability of this compound in alternative solvents of varying polarity and proticity. Ensure all solvents are of high purity.

Issue: Precipitation of this compound from solution.

Potential CauseRecommended Action
Low Solubility The concentration of this compound may exceed its solubility limit in the chosen solvent. Determine the solubility of this compound in your experimental buffer. Consider using a co-solvent system or a solubilizing agent if compatible with your assay.
pH-dependent Solubility The solubility of this compound may be highly dependent on the pH of the solution. Evaluate the solubility across a pH range. Adjusting the pH may be necessary to maintain solubility.
Salt Form Conversion If using a salt form of this compound, changes in pH or the presence of counter-ions could lead to the precipitation of the free base or a different salt form. Ensure the buffering capacity of your solution is adequate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are under investigation, analogous compounds often degrade via hydrolysis of ester or amide functionalities and oxidation of electron-rich moieties. Forced degradation studies are recommended to identify the specific degradation products and pathways for this compound.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study involves exposing a solution of this compound to various stress conditions to accelerate degradation. This helps in identifying potential degradation products and understanding the stability of the molecule. A typical protocol involves exposing the this compound solution to acidic, basic, oxidative, thermal, and photolytic stress.

Q3: What analytical techniques are suitable for monitoring this compound stability?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for assessing the stability of small molecules like this compound.[2][3] This technique allows for the separation and quantification of the parent compound and its degradation products.

Q4: What are the ideal storage conditions for this compound stock solutions?

A4: Based on preliminary stability data, it is recommended to store this compound stock solutions in a non-aqueous solvent such as DMSO at -20°C or -80°C in tightly sealed, light-protected containers. For aqueous solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours, pending further stability data.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffers

  • Materials: this compound, Sodium Phosphate Monobasic, Sodium Phosphate Dibasic, Hydrochloric Acid, Sodium Hydroxide, HPLC-grade water, HPLC-grade acetonitrile, Formic Acid.

  • Buffer Preparation: Prepare 100 mM phosphate buffers at pH 5.0, 7.0, and 9.0.

  • Sample Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 100 µg/mL in each of the prepared phosphate buffers.

  • Incubation:

    • Divide each solution into two sets.

    • Store one set at 4°C (protected from light).

    • Store the second set at 40°C (protected from light).

  • Time Points: Collect aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Analysis:

    • Immediately quench the degradation by diluting the aliquot with a 50:50 mixture of mobile phase A and B (see below).

    • Analyze the samples by reverse-phase HPLC.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% to 95% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at the λmax of this compound

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound (100 µg/mL) in Aqueous Buffers

pHTemperature (°C)% Remaining after 8 hours% Remaining after 24 hours
5.0498.295.1
5.04085.368.7
7.0499.598.8
7.04092.180.4
9.0490.775.2
9.04065.440.1

Visualizations

TroubleshootingWorkflow start This compound Stability Issue (Degradation or Precipitation) check_type Identify Issue Type start->check_type degradation Degradation check_type->degradation Degradation precipitation Precipitation check_type->precipitation Precipitation check_hydrolysis Check for Hydrolysis (pH dependent?) degradation->check_hydrolysis check_solubility Check Solubility Limit precipitation->check_solubility check_oxidation Check for Oxidation (Oxygen sensitive?) check_hydrolysis->check_oxidation No solution_hydrolysis Adjust pH / Use Aprotic Solvent check_hydrolysis->solution_hydrolysis Yes check_photodegradation Check for Photodegradation (Light sensitive?) check_oxidation->check_photodegradation No solution_oxidation Use De-gassed Solvents / Inert Atmosphere check_oxidation->solution_oxidation Yes solution_photodegradation Protect from Light check_photodegradation->solution_photodegradation Yes check_ph_solubility Check pH-Dependent Solubility check_solubility->check_ph_solubility Within Limit solution_solubility Lower Concentration / Use Co-solvent check_solubility->solution_solubility Exceeded solution_ph_solubility Adjust pH to Maximize Solubility check_ph_solubility->solution_ph_solubility Yes

Caption: Troubleshooting workflow for this compound stability issues.

ForcedDegradationWorkflow start This compound Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal photolytic Photolytic Stress (e.g., UV Lamp) stress_conditions->photolytic analysis Analyze by HPLC-MS at Multiple Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis characterization Characterize Degradation Products analysis->characterization pathway Propose Degradation Pathways characterization->pathway

Caption: Experimental workflow for a forced degradation study.

References

Optimizing Cell Viability in Parsonsine Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Parsonsine" appears to be a novel or proprietary compound with no publicly available data, this technical support center has been developed using information on Pulsatilla Saponin D , a well-researched saponin with known cytotoxic and pro-apoptotic effects on cancer cells. The principles, protocols, and troubleshooting advice provided here are based on the general characteristics of saponins and are intended to serve as a comprehensive guide for researchers working with similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cytotoxicity assays involving saponin-based compounds like this compound.

Q1: My cell viability results are inconsistent between experiments. What are the likely causes?

A1: Inconsistent results in cytotoxicity assays can stem from several factors:

  • Cell Seeding Density: Ensure that cells are in the exponential growth phase during the assay. Both under-confluent and over-confluent cells can lead to variability. It is crucial to optimize the cell seeding density for each specific cell line.[1]

  • Compound Solubility: Saponins can have poor solubility in aqueous solutions.[2] Precipitation of the compound at higher concentrations can lead to inaccurate effective concentrations.

  • Pipetting Errors: Inaccurate pipetting, especially of the compound or assay reagents, can introduce significant variability.

  • "Edge Effects" in Microplates: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth.[3]

Q2: I'm observing a decrease in metabolic activity (e.g., in an MTT assay), but other assays (e.g., LDH release) don't show significant cell death. Why is this?

A2: Different cytotoxicity assays measure distinct cellular events. An MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic health. A decrease in the MTT signal can indicate either cell death or a reduction in metabolic rate without cell death (cytostatic effect).[4] An LDH release assay, on the other hand, measures compromised cell membrane integrity, which is a marker of necrosis or late-stage apoptosis.[4] It is possible that this compound is inducing apoptosis, and the timing of your LDH assay is missing the peak of membrane integrity loss. Using multiple assays that measure different endpoints (e.g., caspase activation for early apoptosis) is recommended for a comprehensive understanding.

Q3: My dose-response curve is not sigmoidal, or I'm seeing an increase in viability at low concentrations.

A3: A non-sigmoidal dose-response curve can be due to several factors:

  • Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect.

  • Hormesis: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory.

  • Assay Interference: The compound itself might interfere with the assay reagents. For example, some compounds can directly reduce the MTT reagent, leading to a false-positive signal.[3]

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: Improving the solubility of saponin-based compounds is crucial for obtaining reliable results.

  • Use of a Co-solvent: Dissolve the compound in a small amount of an appropriate organic solvent, such as DMSO or ethanol, before diluting it in the culture medium.[3][4] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[4]

  • Sonication: A brief sonication of the stock solution before preparing dilutions can help to break up aggregates.[2]

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the compound stock solution can sometimes improve solubility.[4]

Quantitative Data Summary

The following table summarizes the IC50 values of Pulsatilla Saponin D and its derivatives in various cancer cell lines. This data can serve as a reference for establishing an effective concentration range for this compound in your initial experiments.

CompoundCell LineAssayIncubation TimeIC50 ValueReference
Pulsatilla Saponin DA549 (Lung Cancer)MTT48 h2.8 µM[5][6]
Pulsatilla Saponin DSMMC-7721 (Hepatocellular Carcinoma)MTT48 h6.0 µM[5]
Pulsatilla Saponin DBGC-823 (Gastric Carcinoma)MTT48 h7.2 µM[5]
Pulsatilla Saponin D Derivative (Compound 6)HCT-116 (Colon Cancer)MTT48 h1.7 µM[7]
Pulsatilla Saponin D Derivative (Compound 1)MCF-7 (Breast Cancer)MTT48 h4.7 µM[7]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effect of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).[9]

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[9][10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[9]

Visualizations

Signaling Pathway: Saponin-Induced Apoptosis

Saponin_Induced_Apoptosis Saponin-Induced Apoptosis Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Saponin Saponin (e.g., this compound) DeathReceptor Death Receptors (e.g., Fas, TNFR1) Saponin->DeathReceptor Mitochondrion Mitochondrion Saponin->Mitochondrion DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Bax Bax Mitochondrion->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Apoptosis Apoptosis PARP->Apoptosis DNA_Frag->Apoptosis

Caption: Saponin-induced apoptosis can occur via extrinsic and intrinsic pathways.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Assay_Workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture CellSeeding 2. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 3. Prepare this compound Dilutions CellSeeding->CompoundPrep Treatment 4. Treat Cells (24-72h incubation) CompoundPrep->Treatment MTT_add 5. Add MTT Reagent (2-4h incubation) Treatment->MTT_add Solubilize 6. Solubilize Formazan (e.g., DMSO) MTT_add->Solubilize Readout 7. Measure Absorbance (570 nm) Solubilize->Readout Analysis 8. Calculate % Viability & Determine IC50 Readout->Analysis Troubleshooting_Flowchart Troubleshooting Inconsistent Results Start Inconsistent Results? Check_Seeding Consistent Cell Seeding Density? Start->Check_Seeding Check_Solubility Compound Precipitates in Media? Check_Seeding->Check_Solubility Yes Solution_Seeding Optimize Seeding Density Check_Seeding->Solution_Seeding No Check_Pipetting Pipetting Technique Accurate? Check_Solubility->Check_Pipetting No Solution_Solubility Improve Solubility (e.g., co-solvent, sonication) Check_Solubility->Solution_Solubility Yes Check_Edge_Effects High Variability in Outer Wells? Check_Pipetting->Check_Edge_Effects Yes Solution_Pipetting Use Calibrated Pipettes & Proper Technique Check_Pipetting->Solution_Pipetting No Solution_Edge_Effects Avoid Outer Wells or Fill with PBS Check_Edge_Effects->Solution_Edge_Effects Yes End Consistent Results Check_Edge_Effects->End No Solution_Seeding->Check_Solubility Solution_Solubility->Check_Pipetting Solution_Pipetting->Check_Edge_Effects Solution_Edge_Effects->End

References

Troubleshooting poor solubility of Parsonsine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Parsonsine in vitro.

Disclaimer: Publicly available experimental data on the solubility and specific biological activities of this compound is limited. The guidance provided here is based on general laboratory best practices for handling poorly soluble natural product compounds.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?

A1: This is a common issue when working with compounds that have low aqueous solubility. The precipitation is likely due to this compound crashing out of solution when the concentration of the organic solvent from your stock solution is diluted below a level that can maintain its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, as higher concentrations can be cytotoxic. However, you should always perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q4: How can I improve the solubility of this compound in my in vitro assay?

A4: There are several strategies you can employ to improve the solubility of a poorly soluble compound like this compound. These can be broadly categorized into physical and chemical modification techniques.[2]

  • Co-solvents: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[3]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer may improve its solubility.

  • Use of Surfactants: Non-ionic detergents like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01 - 0.05%), can help to solubilize hydrophobic compounds in aqueous solutions for enzyme assays.[4]

  • Complexation: Using cyclodextrins can encapsulate the hydrophobic compound and increase its apparent solubility in water.[5]

Troubleshooting Guide

Problem: this compound Precipitates Upon Dilution

This is a critical issue that can lead to inaccurate and unreliable experimental results. The following troubleshooting workflow can help you address this problem.

Poor_Solubility_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Start Start with Dry Compound Test_Solvents Test Solubility in DMSO, Ethanol, etc. Start->Test_Solvents Prepare_Stock Prepare High-Concentration Stock Solution (e.g., 10-50 mM) Test_Solvents->Prepare_Stock Select best solvent Dilute_Stock Dilute Stock into Aqueous Buffer Prepare_Stock->Dilute_Stock Check_Precipitation Observe for Precipitation Dilute_Stock->Check_Precipitation Lower_Concentration Lower Final Concentration Check_Precipitation->Lower_Concentration Precipitation Observed End Proceed with Assay Check_Precipitation->End No Precipitation Lower_Concentration->Dilute_Stock Re-test Use_Cosolvent Add Co-solvent to Buffer (e.g., DMSO, Ethanol) Lower_Concentration->Use_Cosolvent Still Precipitates Use_Cosolvent->Dilute_Stock Re-test Adjust_pH Adjust Buffer pH Use_Cosolvent->Adjust_pH Still Precipitates Adjust_pH->Dilute_Stock Re-test Use_Surfactant Add Surfactant (e.g., Tween-20) Adjust_pH->Use_Surfactant Still Precipitates Use_Surfactant->Dilute_Stock Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Hypothetical) Receptor Cell Surface Receptor This compound->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates (Activates) TF Transcription Factor Kinase2->TF Phosphorylates (Activates) Gene_Expression Gene Expression TF->Gene_Expression Promotes Transcription

References

Minimizing batch-to-batch variability of Parsonsine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Parsonsine extracts.

Disclaimer: Publicly available information on the specific extraction and biological activities of this compound is limited. The following guidance is based on established principles of natural product chemistry and herbal extract standardization, using this compound as a hypothetical example of a bioactive macrotriolide from Parsonsia alboflavescens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a macrotriolide identified in Parsonsia alboflavescens[1]. As a potential therapeutic agent, ensuring consistent concentration and purity of this compound in extracts from one batch to another is critical for reproducible pharmacological studies, reliable clinical outcomes, and regulatory approval.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts can be attributed to several factors:

  • Raw Material Variation: Genetic differences within Parsonsia alboflavescens, environmental conditions (climate, soil), harvest time, and post-harvest handling can significantly alter the concentration of this compound and other phytochemicals[2][3][4].

  • Extraction Process: The choice of solvent, temperature, pressure, and duration of extraction can impact the yield and purity of this compound[5].

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not precisely controlled[6].

  • Analytical Methods: Inconsistencies in the methods used to quantify this compound can lead to apparent variability[7].

Q3: What are the recommended analytical techniques for characterizing this compound extracts?

A multi-faceted approach to analytical characterization is recommended to ensure the quality and consistency of this compound extracts.

Analytical TechniquePurposeKey Parameters to Measure
High-Performance Liquid Chromatography (HPLC) Quantification of this compound and other marker compounds.Peak area/height, retention time, purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of this compound and related compounds.Molecular weight, fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile compounds.Identification of potential contaminants or co-extractants.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of this compound and other major constituents.Chemical shifts, coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis and chemical fingerprinting.Absorption bands corresponding to specific functional groups.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes:

  • Improper raw material selection or storage.

  • Sub-optimal extraction solvent.

  • Inefficient extraction parameters (temperature, time).

  • Degradation of this compound during processing.

Troubleshooting Steps:

StepActionRationale
1. Raw Material Qualification Verify the botanical identity of Parsonsia alboflavescens. Analyze a sample of the raw material for this compound content before extraction.Ensures that the starting material contains a sufficient amount of the target compound.
2. Solvent Optimization Perform small-scale extractions with a range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, hexane).To identify the solvent that provides the highest yield of this compound with the fewest impurities.
3. Parameter Optimization Systematically vary extraction temperature, time, and solvent-to-solid ratio to determine the optimal conditions.Balances yield with the potential for thermal degradation of this compound.
4. Stability Assessment Analyze this compound content at different stages of the process to identify any steps where degradation may be occurring.Helps to pinpoint and mitigate processing steps that lead to loss of the active compound.
Issue 2: High Variability in this compound Concentration Between Batches

Possible Causes:

  • Inconsistent raw material quality.

  • Lack of standardized extraction protocol.

  • Operator-dependent variations in executing the protocol.

  • Inconsistent performance of extraction equipment.

Troubleshooting Steps:

StepActionRationale
1. Standardize Raw Material Establish clear specifications for the raw material, including this compound content, moisture content, and geographical origin.Reduces the variability of the starting material, which is a primary driver of batch-to-batch inconsistency.
2. Implement a Standard Operating Procedure (SOP) Develop a detailed SOP for the entire extraction and purification process, with clearly defined parameters and acceptable ranges.Ensures that every batch is produced under the same conditions, minimizing process-related variability.
3. Operator Training Provide thorough training to all personnel involved in the extraction process to ensure consistent execution of the SOP.Minimizes human error and ensures that all operators follow the protocol in the same way.
4. Equipment Calibration and Maintenance Implement a regular schedule for the calibration and maintenance of all equipment used in the process.Ensures that equipment performance is consistent over time, reducing a potential source of variability.

Experimental Protocols

Protocol 1: Hypothetical Standardized Extraction of this compound

  • Material Preparation: Dried and powdered aerial parts of Parsonsia alboflavescens are used. The material is qualified to contain >0.5% this compound by dry weight.

  • Extraction:

    • Solvent: 80% Ethanol in water.

    • Method: Maceration with agitation.

    • Ratio: 1:10 solid-to-solvent ratio.

    • Temperature: 40°C.

    • Duration: 24 hours.

  • Filtration: The extract is filtered through a 10 µm filter to remove solid plant material.

  • Concentration: The filtrate is concentrated under reduced pressure at a temperature not exceeding 50°C to remove the ethanol.

  • Lyophilization: The aqueous concentrate is freeze-dried to obtain a powdered extract.

  • Quality Control: The final extract is analyzed by HPLC to determine the concentration of this compound. The specification is set to 5% ± 0.5% this compound.

Visualizations

Experimental_Workflow cluster_0 Raw Material cluster_1 Extraction cluster_2 Processing cluster_3 Final Product RawMaterial Parsonsia alboflavescens Extraction Maceration (80% EtOH, 40°C, 24h) RawMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (<50°C) Filtration->Concentration Lyophilization Lyophilization Concentration->Lyophilization FinalProduct Standardized this compound Extract Lyophilization->FinalProduct

Caption: Standardized workflow for this compound extraction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Variability High Batch-to-Batch Variability RawMaterial Inconsistent Raw Material Variability->RawMaterial Process Non-Standardized Process Variability->Process Analysis Inaccurate Analysis Variability->Analysis StandardizeRM Standardize Raw Material Specs RawMaterial->StandardizeRM ImplementSOP Implement Detailed SOP Process->ImplementSOP ValidateMethod Validate Analytical Method Analysis->ValidateMethod Hypothetical_Signaling_Pathway This compound This compound Extract Receptor Target Receptor This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

References

Addressing matrix effects in LC-MS analysis of Parsonsine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Parsonsine.

Troubleshooting Guide

Issue 1: Poor Reproducibility and Accuracy in this compound Quantification

  • Symptom: You are observing high variability (%CV) in the peak area of this compound for replicate injections of the same sample or poor accuracy in your quality control (QC) samples.

  • Possible Cause: This is a classic indication of matrix effects, where co-eluting endogenous compounds from the biological matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3]

  • Solution:

    • Confirm Matrix Effects: First, confirm the presence and extent of matrix effects using the methods outlined in the "Experimental Protocols" section below (e.g., Post-Extraction Spike Method).

    • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[4][5] Consider switching to a more rigorous sample preparation technique. See the "Sample Preparation Method Comparison" table for guidance.

    • Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase pH, or trying a different column chemistry.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects, as it co-elutes with this compound and experiences the same ionization suppression or enhancement.[7][8][9][10][11]

Issue 2: Low Signal Intensity or Complete Signal Loss for this compound

  • Symptom: The signal for this compound is much lower than expected or absent, even in spiked samples.

  • Possible Cause: Severe ion suppression is likely occurring. This can be caused by high concentrations of interfering compounds in the matrix, such as phospholipids or salts.[3][4]

  • Solution:

    • Sample Dilution: A simple first step is to dilute the sample extract.[6] This can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, ensure the diluted concentration of this compound is still above the limit of quantification (LOQ).

    • Enhanced Sample Cleanup: Implement a more effective sample preparation method. For example, if you are using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[5][12]

    • Post-Column Infusion Analysis: Use the post-column infusion technique described in the protocols section to identify the retention time regions where ion suppression is most severe. You can then adjust your chromatography to move the this compound peak away from these regions.[6][13]

Issue 3: Inconsistent Retention Time for this compound

  • Symptom: The retention time for this compound is shifting between injections.

  • Possible Cause: While not always directly a matrix effect, inconsistent retention times can be exacerbated by matrix components affecting the column chemistry.[1][14] Other causes include changes in mobile phase composition, column degradation, or fluctuating flow rates.[1]

  • Solution:

    • Column Equilibration: Ensure the column is adequately equilibrated between injections. This is crucial for reproducible chromatography.

    • Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components that can alter its performance over time.

    • Mobile Phase Check: Prepare fresh mobile phase and ensure the pH is consistent. Improperly prepared or aged mobile phases can lead to retention time shifts.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[3][4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of your analysis.[6][15]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A: The post-extraction spike method is a standard approach to quantify matrix effects.[16] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank, extracted matrix. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value close to 1 suggests a minimal matrix effect.[2]

Q3: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended?

A: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ¹⁵N, or ²H).[8][9] A SIL-IS is considered the gold standard for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to the analyte.[7] This means it will co-elute with the analyte and be affected by matrix effects in the same way, allowing for accurate correction of any signal suppression or enhancement.[9][11]

Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?

A: While a structural analog can be used, it is not ideal for correcting matrix effects. This is because small differences in chemical structure can lead to differences in chromatographic retention and ionization efficiency compared to the analyte. A SIL-IS is always the preferred choice when available.[8]

Q5: My lab doesn't have access to a SIL-IS for this compound. What is the next best approach?

A: If a SIL-IS is unavailable, the next best approach is to use matrix-matched calibration standards.[4] This involves preparing your calibration curve in the same biological matrix as your samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification. However, this approach relies on the assumption that the matrix effect is consistent across different lots of the biological matrix.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound from Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)95 ± 5-45 ± 812
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 7-20 ± 67
Solid-Phase Extraction (Mixed-Mode Cation Exchange)92 ± 4-8 ± 34

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

1. Protocol for Assessing Matrix Effects using the Post-Extraction Spike Method

  • Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

  • Materials:

    • Blank biological matrix (e.g., human plasma)

    • This compound stock solution

    • Appropriate solvents for extraction and reconstitution

  • Procedure:

    • Prepare Sample Set A (Analyte in Neat Solution): Spike a known amount of this compound into the reconstitution solvent.

    • Prepare Sample Set B (Analyte in Extracted Matrix):

      • Extract a blank biological matrix sample using your established sample preparation protocol.

      • After the final evaporation step, spike the same amount of this compound as in Set A into the dried extract.

      • Reconstitute the extract in the same final volume as Set A.

    • Analysis: Analyze both sets of samples by LC-MS.

    • Calculation: Calculate the Matrix Factor (MF) as described in FAQ Q2.

2. Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • Objective: To extract this compound from plasma while minimizing co-extraction of interfering matrix components.

  • Materials:

    • Plasma sample (100 µL)

    • Internal standard working solution (if available)

    • 0.1 M Sodium Hydroxide

    • Ethyl Acetate

  • Procedure:

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add 25 µL of the internal standard working solution.

    • Add 50 µL of 0.1 M NaOH to basify the sample (adjust based on this compound's pKa).

    • Add 1 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow start Inconsistent/Inaccurate This compound Quantification confirm_me Assess Matrix Effect (Post-Extraction Spike) start->confirm_me is_me_present Matrix Effect Significant? confirm_me->is_me_present optimize_sp Optimize Sample Preparation (LLE, SPE) is_me_present->optimize_sp Yes no_me Investigate Other Causes (e.g., Instrument Issues) is_me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc If needed use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_sil_is Best Practice end_good Accurate Quantification Achieved optimize_sp->end_good optimize_lc->end_good use_sil_is->end_good end_bad Problem Persists no_me->end_bad

Caption: Workflow for troubleshooting matrix effects in this compound analysis.

Matrix_Effect_Assessment cluster_A Set A: Neat Solution cluster_B Set B: Post-Spike in Matrix A1 Spike this compound into Solvent lcms LC-MS Analysis A1->lcms B1 Extract Blank Matrix B2 Spike this compound into Dried Extract B1->B2 B2->lcms compare Compare Peak Areas (Calculate Matrix Factor) lcms->compare

Caption: Experimental workflow for the post-extraction spike method.

References

Technical Support Center: Enhancing the Purity of Isolated Parsonsine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Parsonsine.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before proceeding with the fine purification of a crude this compound extract?

A1: Before commencing fine purification, it is crucial to have a well-characterized crude extract. This involves:

  • Preliminary Analysis: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a preliminary idea of the complexity of your extract and the approximate concentration of this compound.

  • Solubility Testing: Determine the solubility of your crude extract in various solvents. This will be critical for selecting the appropriate mobile phase for chromatography.[1]

  • Stability Assessment: this compound, being a macrolide with ester functionalities, may be susceptible to degradation under certain conditions. It is advisable to perform a preliminary stability test of your crude extract at different pH values and temperatures to avoid the formation of artifacts during purification. Pyrrolizidine alkaloids are generally more stable in neutral to acidic conditions and can degrade in alkaline environments.[2]

Q2: What are the most common impurities encountered during the isolation of this compound?

A2: Impurities in an isolated natural product like this compound can be broadly categorized as:

  • Process-Related Impurities: These are introduced during the extraction and isolation process and can include residual solvents, reagents, and materials from chromatographic media.[3][4]

  • Product-Related Impurities: These are structurally similar to this compound and can be challenging to separate. They may include:

    • Other Alkaloids from the Plant Source: Parsonsia species contain a variety of alkaloids.

    • Isomers and Diastereomers: Structurally similar isomers of this compound may be present and co-elute during chromatography.[5][6]

    • Degradation Products: Formed due to instability of this compound during extraction or storage. Hydrolysis of ester groups is a potential degradation pathway.[2][7]

    • Precursors: Biosynthetic precursors of this compound may also be co-extracted.

Q3: How can I assess the purity of my isolated this compound?

A3: A combination of analytical techniques is recommended to accurately determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A primary tool for purity assessment. Using a high-resolution column and a suitable detector (e.g., UV-Vis or Mass Spectrometry), you can quantify the main peak corresponding to this compound and detect impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, allowing for the confirmation of the molecular weight of this compound and the identification of impurities, even at trace levels.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the isolated compound and detect the presence of impurities. Quantitative NMR (qNMR) can also be used for purity determination.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Impurities during Column Chromatography
Possible Cause Troubleshooting Step Rationale
Inappropriate Stationary Phase Switch to a different stationary phase (e.g., from silica gel to alumina or a bonded phase like C18).Different stationary phases offer different selectivities based on the polarity and functional groups of the compounds.
Incorrect Mobile Phase Composition Perform a systematic optimization of the mobile phase. Use a gradient elution instead of an isocratic one.A gradient elution can improve the resolution of complex mixtures by gradually increasing the solvent strength.
Co-eluting Isomers Employ more advanced chromatographic techniques such as preparative HPLC or counter-current chromatography (CCC).[5][6]These techniques offer higher resolving power for separating structurally similar compounds like isomers.
Column Overloading Reduce the amount of crude extract loaded onto the column.Overloading leads to broad peaks and poor separation.
Issue 2: Degradation of this compound during Purification
Possible Cause Troubleshooting Step Rationale
pH Instability Maintain a neutral to slightly acidic pH (around 5-7) during all purification steps. Avoid strongly acidic or alkaline conditions.[2]Ester functionalities in macrolides like this compound can be susceptible to acid or base-catalyzed hydrolysis.
Thermal Degradation Perform all purification steps at room temperature or below, if possible. Avoid excessive heating during solvent evaporation.Heat can accelerate degradation reactions.
Photodegradation Protect the sample from direct light by using amber-colored glassware or covering the apparatus with aluminum foil.[2]UV radiation can induce degradation of some pyrrolizidine alkaloids.
Oxidative Degradation Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.Oxygen can lead to the degradation of sensitive compounds.
Issue 3: Low Recovery of this compound after Purification
Possible Cause Troubleshooting Step Rationale
Irreversible Adsorption on the Column Deactivate the stationary phase (e.g., silica gel) by adding a small amount of a polar solvent like triethylamine to the mobile phase.This can prevent strong, irreversible binding of the basic nitrogen in this compound to active sites on the stationary phase.
Precipitation of Sample on the Column Ensure the sample is fully dissolved in the loading solvent and that this solvent is compatible with the mobile phase.Poor solubility can lead to precipitation and loss of sample on the column.
Incorrect Fraction Collection Use a fraction collector and monitor the elution profile with TLC or HPLC to ensure all fractions containing this compound are collected.Manual fraction collection can be imprecise and lead to loss of product.
Sample Loss During Solvent Evaporation Use a rotary evaporator at a controlled temperature and pressure. Avoid evaporating to complete dryness if the compound is unstable as a solid film.Aggressive evaporation can lead to sample loss through bumping or degradation.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques for this compound

Technique Starting Purity (%) Final Purity (%) Recovery (%) Throughput
Silica Gel Column Chromatography458570High
Preparative HPLC (C18)85>9860Low
Counter-Current Chromatography459580Medium

Note: The data in this table is for illustrative purposes only and represents typical outcomes for the purification of complex natural products.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Preliminary Purification of Crude this compound Extract

This protocol is designed to enrich the alkaloid fraction from a crude plant extract.

  • Materials:

    • Crude this compound extract dissolved in 10% acetic acid.

    • SPE cartridge (e.g., C18 or a cation-exchange cartridge).

    • Methanol, water, and a solution of 5% ammonium hydroxide in methanol.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 2-3 column volumes of methanol.

    • Equilibrate the cartridge with 2-3 column volumes of water.

  • Sample Loading:

    • Load the acidified crude extract onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 2-3 column volumes of water to remove highly polar impurities.

    • Wash with 2-3 column volumes of a low percentage of methanol in water (e.g., 20%) to remove less polar impurities.

  • Elution:

    • Elute the this compound-containing fraction with 2-3 column volumes of 5% ammonium hydroxide in methanol. The basic modifier helps to elute the protonated alkaloid.

  • Solvent Removal:

    • Evaporate the solvent from the eluate under reduced pressure to obtain the enriched this compound fraction.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

This protocol is for achieving high purity this compound from an enriched fraction.

  • Instrumentation:

    • Preparative HPLC system with a suitable detector (e.g., UV-Vis at 220 nm).

    • Preparative reverse-phase column (e.g., C18, 10 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Method Development:

    • First, develop an analytical scale HPLC method to determine the optimal gradient for separating this compound from its impurities.

    • A typical starting gradient could be from 20% B to 80% B over 30 minutes.

  • Sample Preparation:

    • Dissolve the enriched this compound fraction in a small volume of the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Run the gradient method developed on the analytical scale.

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal:

    • Remove the organic solvent from the pooled fractions using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried to obtain the pure this compound as a solid.

Visualizations

Experimental_Workflow cluster_extraction Crude Extraction cluster_preliminary_purification Preliminary Purification cluster_fine_purification Fine Purification cluster_final_product Final Product plant_material Parsonsia sp. Plant Material solvent_extraction Solvent Extraction (e.g., with acidified Methanol) plant_material->solvent_extraction crude_extract Crude this compound Extract solvent_extraction->crude_extract spe Solid-Phase Extraction (SPE) (e.g., C18 or Cation Exchange) crude_extract->spe enriched_fraction Enriched this compound Fraction spe->enriched_fraction prep_hplc Preparative HPLC (Reverse-Phase C18) enriched_fraction->prep_hplc pure_fractions High Purity Fractions prep_hplc->pure_fractions solvent_removal Solvent Removal & Lyophilization pure_fractions->solvent_removal pure_this compound Pure this compound (>98%) solvent_removal->pure_this compound

Caption: Experimental workflow for the purification of this compound.

Hypothetical_Signaling_Pathway This compound This compound ROS_Production Increased Reactive Oxygen Species (ROS) This compound->ROS_Production Induces Cell_Membrane Cell Membrane Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Leads to Caspase_Activation Caspase Cascade Activation Mitochondrial_Stress->Caspase_Activation Triggers Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Results in

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Strategies to Reduce Toxicity in Novel Compound Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in mitigating toxicity associated with novel bioactive compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the early stages of drug discovery and lead optimization.

Frequently Asked Questions (FAQs)

Q1: Our lead compound, "Compound P," shows high cytotoxicity in preliminary screens. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge. A systematic approach is crucial. First, confirm the finding using multiple cytotoxicity assays (e.g., MTT, LDH release, and apoptosis assays) to rule out assay-specific artifacts. Subsequently, initiate a Structure-Activity Relationship (SAR) study to understand which parts of the molecule are contributing to the toxicity.[1][2][3][4] Concurrently, in silico modeling can predict potential off-target interactions and metabolic liabilities that might be responsible for the toxic effects.

Q2: How can we differentiate between on-target and off-target toxicity?

A2: Differentiating between on-target and off-target toxicity is critical for guiding medicinal chemistry efforts.

  • On-target toxicity occurs when the therapeutic target is modulated to a degree that causes adverse effects. Strategies to mitigate this include modulating the potency and selectivity of the compound.

  • Off-target toxicity arises from interactions with unintended biological molecules. Identifying these off-targets can be achieved through techniques like affinity chromatography, chemical proteomics, or predictive in silico screening against a panel of known toxicity-related proteins.

Q3: What is the role of metabolic studies in toxicity reduction?

A3: Metabolic studies are essential to identify if the observed toxicity is due to the parent compound or its metabolites.[3] In vitro metabolic stability assays using liver microsomes or hepatocytes can provide initial insights. If a metabolite is suspected to be toxic, analytical techniques like mass spectrometry can be used to identify the metabolite's structure. Subsequent chemical modifications can be made to block the metabolic pathway leading to the toxic species.

Q4: Can we predict the toxicity of our analogs before synthesis?

A4: While not definitive, in silico toxicology prediction tools can provide valuable early warnings. Quantitative Structure-Activity Relationship (QSAR) models, based on large datasets of known toxic compounds, can predict potential liabilities such as mutagenicity, carcinogenicity, and organ-specific toxicity.[5] These predictions can help prioritize which analogs to synthesize and test, saving time and resources.

Troubleshooting Guides

Issue 1: High variance in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density, reagent variability, or contamination.

  • Troubleshooting Steps:

    • Ensure a standardized cell seeding protocol is strictly followed.

    • Use a single batch of reagents for a set of comparative experiments.

    • Regularly test cell lines for mycoplasma contamination.

    • Include positive and negative controls in every assay plate to monitor assay performance.

Issue 2: Analogs designed to be less toxic show reduced efficacy.
  • Possible Cause: The chemical modifications made to reduce toxicity have also negatively impacted the pharmacophore responsible for the desired biological activity.

  • Troubleshooting Steps:

    • Carefully analyze the SAR data to distinguish between the structural features driving efficacy and those contributing to toxicity.

    • Employ computational modeling to visualize the binding of your analogs to the target protein. This can help in designing modifications that reduce toxicity while preserving key interactions for efficacy.

    • Consider bioisosteric replacements for the toxicophore – replacing a functional group with another that has similar physical or chemical properties but a different toxicity profile.

Data Presentation

Table 1: Comparative Cytotoxicity of Compound P Analogs

Analog IDModificationIC50 (µM) in HEK293IC50 (µM) in HepG2Therapeutic Index (HepG2 IC50 / Target IC50)
Cmpd-P-001Parent Compound1.22.55
Cmpd-P-002R1 = -Cl0.81.54
Cmpd-P-003R1 = -F5.610.215
Cmpd-P-004R2 = -OMe15.325.130

Table 2: In Vitro Metabolic Stability of Compound P Analogs

Analog ID% Parent Remaining after 60 min (Human Liver Microsomes)Major Metabolite Identified
Cmpd-P-00115%M1 (Hydroxylation at R2)
Cmpd-P-00212%M1 (Hydroxylation at R2)
Cmpd-P-00345%M2 (O-demethylation)
Cmpd-P-00485%None detected

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Ames Test for Mutagenicity
  • Strain Selection: Select appropriate strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Mix the test compound, bacterial strain, and S9 fraction (if required) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Visualizations

SAR_Workflow cluster_0 Initial Screening cluster_1 Analog Synthesis & Testing cluster_2 Lead Optimization Lead_ID Identify Lead Compound (High Efficacy, High Toxicity) SAR_Analysis SAR Analysis (Identify Toxicophore) Lead_ID->SAR_Analysis Analog_Design Design Analogs (Modify Toxicophore) SAR_Analysis->Analog_Design Synthesis Synthesize Analogs Analog_Design->Synthesis In_Vitro_Tox In Vitro Toxicity Assays (e.g., Cytotoxicity) Synthesis->In_Vitro_Tox In_Vitro_Tox->SAR_Analysis Iterate Optimized_Lead Optimized Lead (High Efficacy, Low Toxicity) In_Vitro_Tox->Optimized_Lead

Caption: Structure-Activity Relationship (SAR) workflow for toxicity reduction.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Signaling_Pathway Compound Toxic Analog Off_Target Off-Target Kinase Compound->Off_Target Inhibition Downstream_Effector Downstream Effector Off_Target->Downstream_Effector Caspase_Activation Caspase Activation Downstream_Effector->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Validation & Comparative

Validating the Biological Activity of Synthetic Parsonsine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetic Parsonsine, a pyrrolizidine alkaloid (PA), by comparing its performance with other well-characterized PAs. The information presented is based on the known biological activities of this class of compounds and outlines experimental protocols and potential signaling pathways. Due to the limited direct public data on this compound, this guide leverages information on analogous compounds to provide a robust starting point for its biological characterization.

Comparative Analysis of Biological Activities

Pyrrolizidine alkaloids are known to exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The validation of synthetic this compound should involve a direct comparison with established PAs known for these specific activities.

Biological ActivityComparator AlkaloidKey Performance MetricExpected Outcome for Active Compound
Anticancer RetrorsineIC50 (μM) in cancer cell lines (e.g., HepG2, HCT116)Low IC50 value indicating high cytotoxicity to cancer cells.
Anti-inflammatory Madhumidine AInhibition of nitric oxide (NO) production (%) in LPS-stimulated RAW264.7 macrophagesSignificant reduction in NO production compared to the vehicle control.
Antimicrobial LasiocarpineMinimum Inhibitory Concentration (MIC) (µg/mL) against bacterial strains (e.g., E. coli, S. aureus)Low MIC value indicating potent antibacterial activity.

Detailed Experimental Protocols

Accurate validation of synthetic this compound requires standardized and reproducible experimental methods. Below are detailed protocols for assessing the key biological activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxic effects on cancer cells.[1][2]

a. Cell Culture:

  • Human hepatocellular carcinoma (HepG2) or colorectal carcinoma (HCT116) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of synthetic this compound and the comparator alkaloid (e.g., Retrorsine) in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

a. Cell Culture:

  • RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

b. Assay Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of synthetic this compound or the comparator alkaloid (e.g., Madhumidine A) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A and 50 µL of Griess reagent B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition relative to the vehicle control.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

a. Bacterial Strains and Culture:

  • Use standard strains of bacteria such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Culture the bacteria in Mueller-Hinton Broth (MHB).

b. Assay Procedure:

  • Prepare a two-fold serial dilution of synthetic this compound and the comparator alkaloid (e.g., Lasiocarpine) in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which synthetic this compound exerts its effects is crucial for its development as a therapeutic agent. Based on studies of other pyrrolizidine alkaloids, the following pathways are likely to be relevant.

Anticancer Activity Signaling Pathway

The anticancer effects of some pyrrolizidine alkaloids are associated with the induction of apoptosis (programmed cell death) through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] This can lead to the activation of the intrinsic apoptotic pathway.

anticancer_pathway This compound Synthetic this compound MAPK_Pathway MAPK Pathway Activation (JNK, ERK1/2, p38) This compound->MAPK_Pathway Bax_Bak Bax/Bak Activation MAPK_Pathway->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed anticancer signaling pathway for synthetic this compound.

Toxicity Pathway: Metabolic Activation

A critical aspect of validating any pyrrolizidine alkaloid is assessing its potential for hepatotoxicity. This toxicity is primarily due to the metabolic activation of PAs by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can damage cellular macromolecules.[4]

toxicity_pathway This compound Synthetic this compound (in Liver) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Dehydro_PA Dehydro-Parsonsine (Reactive Metabolite) CYP450->Dehydro_PA Macromolecules DNA & Proteins Dehydro_PA->Macromolecules Adducts Adduct Formation Macromolecules->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity

Caption: Metabolic activation pathway leading to pyrrolizidine alkaloid-induced hepatotoxicity.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive biological validation of synthetic this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation Synthesis Synthesis of this compound Purification Purification & QC Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anticancer->Pathway_Analysis Anti_inflammatory->Pathway_Analysis Antimicrobial->Pathway_Analysis Toxicity_Assay Hepatotoxicity Assessment (in vitro models) Pathway_Analysis->Toxicity_Assay Animal_Models Animal Models of Disease Toxicity_Assay->Animal_Models

Caption: A comprehensive workflow for the biological validation of synthetic this compound.

References

Unraveling the Cellular Battlefield: A Comparative Guide to the Cytotoxicity of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various pyrrolizidine alkaloids (PAs), a class of natural compounds with known hepatotoxicity. While the specific PA "Parsonsine" remains uncharacterized in publicly available literature, this document focuses on a comparative analysis of well-documented PAs, including those found in plants of the Parsonsia genus. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, aims to facilitate a deeper understanding of the structure-activity relationships that govern the toxicity of these compounds.

Executive Summary

Pyrrolizidine alkaloids are a large group of phytotoxins that can cause severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS), and possess carcinogenic properties.[1][2] Their toxicity is primarily mediated by metabolic activation in the liver by cytochrome P450 (CYP) enzymes, which convert them into reactive pyrrolic esters.[3][4] These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and the induction of apoptosis.[5][6]

The cytotoxic potency of PAs varies significantly depending on their chemical structure, particularly the nature of the necine base and the esterifying acids.[7][8] This guide presents a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several PAs in different cell lines, providing a quantitative measure of their cytotoxic potential.

Comparative Cytotoxicity of Pyrrolizidine Alkaloids (IC50 Values)

The following table summarizes the IC50 values of various PAs obtained from in vitro cytotoxicity studies. These values represent the concentration of the PA required to inhibit the growth of 50% of the cell population and are a key indicator of cytotoxic potency.

Pyrrolizidine AlkaloidCell LineExposure Time (h)IC50 (µM)Reference
Lasiocarpine HepG2-CYP3A42412[9]
HepG2-CYP3A472< 10[9]
CRL-211824~25[7]
Senecionine HepG2-CYP3A472~20[9]
CRL-211848-72~50[7]
HepD24173.71[8]
Retrorsine HepG2-CYP3A472~20[9]
HepD24126.55[8]
Riddelliine HepG2-CYP3A472~40[9]
CRL-211848-72~100[7]
Monocrotaline HepG2-CYP3A472> 200[9]
CRL-211848-72~150[7]
Heliotrine HepG2-CYP3A472~100[9]
CRL-211848-72~73[10]
Lycopsamine CRL-211848-72> 300[7]
HepD24164.06[8]
Intermedine CRL-211848-72> 300[7]
HepD24239.39[8]

Note on "this compound": No specific cytotoxicity data for a compound named "this compound" was found in the scientific literature. However, plants of the Parsonsia genus are known to produce lycopsamine-type PAs, such as lycopsamine and intermedine. The data for these PAs are included in the table above.

Experimental Protocols

Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test PAs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PAs. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the PAs) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.

Materials:

  • 96-well plates

  • CCK-8 solution

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Add 10 µL of different concentrations of the test PAs to the wells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Signaling Pathways and Experimental Workflow

PA-Induced Apoptosis Signaling Pathway

Pyrrolizidine alkaloids can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The following diagram illustrates the key steps in these pathways.

PA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway PAs_ext PAs DeathReceptor Death Receptors (e.g., TNFR, Fas) PAs_ext->DeathReceptor induce DISC DISC Formation (FADD, TRADD) DeathReceptor->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 activation Mitochondrion Mitochondrion aCaspase8->Mitochondrion Bid cleavage Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 PAs_int PAs BaxBak Bax/Bak PAs_int->BaxBak activate CytochromeC Cytochrome c Mitochondrion->CytochromeC release BaxBak->Mitochondrion pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 activation aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 activation Apoptosis Apoptosis aCaspase3->Apoptosis

Caption: PA-induced apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the typical workflow for an in vitro cytotoxicity assay used to determine the IC50 values of PAs.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HepG2, HepaRG) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding pa_treatment PA Treatment (serial dilutions) cell_seeding->pa_treatment incubation Incubation (24, 48, or 72 hours) pa_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (MTT or CCK-8) incubation->cytotoxicity_assay absorbance_reading Absorbance Reading (Microplate Reader) cytotoxicity_assay->absorbance_reading data_analysis Data Analysis (% Viability, IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity assays.

References

The Enigmatic Parsonsine: Unraveling a Structure-Activity Relationship Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented existence, the natural product Parsonsine remains a molecule of significant mystery within the scientific community. A comprehensive review of available literature reveals a notable absence of data concerning its biological activity, mechanism of action, and the structure-activity relationships (SAR) of any synthetic analogs. This information gap precludes the development of a comparative guide for researchers, scientists, and drug development professionals at this time.

This compound, a complex macrotriolide, has been identified as a constituent of the climbing shrub Parsonsia alboflavescens.[1] However, beyond its chemical structure and basic properties, there is a conspicuous lack of published research detailing any pharmacological effects or potential therapeutic applications. Efforts to find information on the biological activities of extracts from Parsonsia alboflavescens have also proven fruitless, leaving the potential bioactivity of its chemical constituents, including this compound, entirely speculative.

The study of structure-activity relationships is a cornerstone of medicinal chemistry and drug discovery. It involves the systematic modification of a biologically active lead compound (the "parent" molecule) to understand how different chemical groups and structural features influence its interaction with a biological target. This process is critical for optimizing potency, selectivity, and pharmacokinetic properties to develop new therapeutic agents.

Without a known biological activity for this compound, the foundational starting point for any SAR study is missing. Consequently, no research has been published on the synthesis of this compound analogs with the aim of exploring and improving upon a biological effect.

For researchers interested in this area, the initial and most critical step would be to screen this compound for a wide range of biological activities. This could involve high-throughput screening against various cellular and molecular targets to identify any potential therapeutic relevance. Should a significant biological activity be discovered, it would open the door for future research, including:

  • Target Identification and Mechanism of Action Studies: Elucidating the specific biological target of this compound and how it exerts its effects at a molecular level.

  • Synthesis of Analogs: Creating a library of this compound derivatives with systematic structural modifications.

  • Biological Evaluation of Analogs: Testing the synthesized analogs in relevant bioassays to determine their potency and efficacy relative to the parent compound.

  • Development of a Structure-Activity Relationship Model: Correlating the structural changes in the analogs with their observed biological activity to build a predictive model for designing more potent compounds.

Until such foundational research is conducted and published, the structure-activity relationship of this compound analogs remains an uncharted area of scientific inquiry. The absence of this crucial data makes it impossible to provide the requested comparison guide. The scientific community awaits the initial biological characterization of this compound, which could potentially unlock a new and exciting field of medicinal chemistry research.

References

Comparative Efficacy Analysis of Parsonsine: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the efficacy of Parsonsine with known inhibitors is not possible at this time due to a lack of publicly available scientific literature on the biological activity of this compound. Extensive searches of scientific databases and literature have revealed that while this compound has been isolated and its chemical structure identified as a macrotriolide from the plant Parsonsia alboflavescens, there is no published research detailing its mechanism of action, its molecular targets, or the signaling pathways it may modulate.

The core requirement for a comparative guide is the understanding of a compound's biological function. This foundational knowledge is necessary to identify appropriate "known inhibitors" for a meaningful comparison of efficacy. Without data on what cellular processes or enzymes this compound interacts with, any selection of other inhibitors would be arbitrary and scientifically unsound.

To fulfill the user's request for a data-rich comparison guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, information on the following aspects of this compound is essential:

  • Biological Target(s): Identification of the specific enzyme(s), receptor(s), or other biomolecules that this compound interacts with.

  • Mechanism of Action: A detailed description of how this compound exerts its effects at a molecular level (e.g., competitive inhibition, allosteric modulation).

  • Signaling Pathway Involvement: Elucidation of the cellular signaling cascades that are affected by this compound.

  • Quantitative Efficacy Data: Metrics such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from relevant assays.

  • Experimental Methodologies: Published protocols detailing the experiments used to determine the biological activity of this compound.

As this critical information is not present in the current body of scientific literature, the creation of a scientifically valid and objective comparison guide is not feasible. Further research into the pharmacological properties of this compound is required before such a comparative analysis can be conducted.

In-Vitro and In-Vivo Correlation of Parsonsine Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature or experimental data detailing the in-vitro and in-vivo activity of a compound referred to as "Parsonsine." Extensive searches of chemical databases and scientific research platforms have not yielded information on a drug or research chemical with this name.

Therefore, a comparative guide on the in-vitro and in-vivo correlation of this compound activity with other alternatives cannot be provided at this time. The fundamental data required for such a comparison, including its mechanism of action, signaling pathways, and experimental results, are not available in the public domain.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

  • Verify the compound name: Ensure that "this compound" is the correct and complete name of the compound of interest. It is possible that it is a developmental code name, a trivial name not yet in wide circulation, or a potential misspelling of another agent.

  • Consult proprietary databases: If affiliated with a pharmaceutical company or research institution, internal or proprietary databases may contain information on this compound.

  • Monitor scientific literature: New research compounds are continuously being developed and published. Future publications may include data on "this compound" or similarly named molecules.

This guide will be updated if and when information regarding the biological activity of this compound becomes publicly available. At that point, a comprehensive comparison with relevant alternatives, including detailed experimental protocols, data tables, and pathway diagrams, will be developed to meet the needs of the research community.

A Head-to-Head Comparison of Parsonsine Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of target bioactive compounds is a critical first step. This guide provides a detailed comparison of common and advanced methods for the extraction of Parsonsine, a macrotriolide alkaloid found in Parsonsia alboflavescens.

This compound's complex structure necessitates a careful selection of extraction techniques to maximize yield and purity while minimizing degradation. This comparison examines four prominent methods: traditional Maceration and Soxhlet extraction, alongside modern Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Comparative Analysis of Extraction Methods

Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) demonstrate significant advantages over traditional methods in terms of efficiency and yield.[1] MAE, in particular, has been shown to produce high yields of alkaloids in significantly shorter timeframes.[1] UAE also offers reduced extraction times and good yields compared to conventional approaches.[1] Traditional methods such as Maceration and Soxhlet extraction, while simpler in terms of equipment, are considerably more time-consuming and often result in lower extraction yields.[1]

Extraction Method Extraction Time Solvent Consumption Yield of Alkaloids (%) Purity of Alkaloids (%) Key Advantages Key Disadvantages
Maceration 24 - 72 hoursHigh~1.2~71Simple, suitable for thermolabile compounds.[2]Time-consuming, high solvent usage, lower yield.[1]
Soxhlet Extraction 8 - 24 hoursModerate~1.6~78Continuous extraction, higher yield than maceration.[3]Time-consuming, potential for thermal degradation of compounds.[3]
Ultrasound-Assisted Extraction (UAE) 10 - 30 minutesLow~2.1~87Rapid, efficient, lower solvent and energy consumption.[1][4]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) 2 - 25 minutesLow~2.5~88Extremely rapid, high yield, low solvent usage.[1]Requires specialized equipment, potential for localized heating.

Note: The quantitative data in this table is based on comparative studies of alkaloid extraction from various medicinal plants and should be considered as a proxy for the relative performance of these methods for this compound extraction.[1]

Experimental Protocols

The following are generalized protocols for each extraction method, which can be adapted and optimized for the extraction of this compound from Parsonsia alboflavescens.

Maceration

Maceration is a simple and straightforward extraction method that involves soaking the plant material in a solvent over a period of time.

Protocol:

  • Preparation of Plant Material: Air-dry the leaves and stems of Parsonsia alboflavescens and grind them into a coarse powder.

  • Soaking: Place 10 g of the powdered plant material into a sealed container and add 100 mL of a suitable solvent (e.g., methanol or ethanol).

  • Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.[5]

  • Filtration: Separate the extract from the plant residue by filtration through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Maceration_Workflow A Grind Plant Material B Soak in Solvent (e.g., Methanol) A->B Add Solvent C Agitate Periodically (72 hours) B->C D Filter to Separate Extract C->D E Concentrate Extract (Rotary Evaporator) D->E F Crude this compound Extract E->F

Maceration Experimental Workflow
Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Loading: Place 10 g of the powdered plant material into a cellulose thimble and place the thimble in the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add 200 mL of a suitable solvent (e.g., methanol or ethanol) to the distillation flask.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extract will then be siphoned back into the distillation flask. Continue the extraction for 8-12 hours.[6]

  • Concentration: After extraction, concentrate the solvent in the distillation flask using a rotary evaporator to yield the crude extract.

Soxhlet_Workflow A Load Powdered Plant Material into Thimble B Place Thimble in Soxhlet Extractor A->B C Add Solvent to Distillation Flask B->C D Heat Solvent to Boil (Continuous Extraction) C->D 8-12 hours E Concentrate Extract (Rotary Evaporator) D->E F Crude this compound Extract E->F

Soxhlet Extraction Experimental Workflow
Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing the release of intracellular contents into the solvent.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Mixing: Mix 1 g of the powdered plant material with 20 mL of a suitable solvent (e.g., ethanol or methanol) in a beaker.[7]

  • Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz for 20 minutes at room temperature.[7]

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

UAE_Workflow A Mix Powdered Plant Material with Solvent B Sonicate in Ultrasonic Bath A->B 20 min, 40 kHz C Filter to Separate Extract B->C D Concentrate Extract (Rotary Evaporator) C->D E Crude this compound Extract D->E

Ultrasound-Assisted Extraction (UAE) Workflow
Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Mixing: Place 1 g of the powdered plant material in a microwave-safe extraction vessel and add 20 mL of a suitable solvent (e.g., ethanol).

  • Extraction: Place the vessel in a microwave extractor and irradiate at a power of 400 W for 5 minutes.[8]

  • Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the contents to separate the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

MAE_Workflow A Mix Powdered Plant Material with Solvent B Microwave Irradiation A->B 5 min, 400 W C Cool and Filter Mixture B->C D Concentrate Extract (Rotary Evaporator) C->D E Crude this compound Extract D->E

Microwave-Assisted Extraction (MAE) Workflow

Conclusion

The choice of extraction method for this compound will depend on the specific requirements of the research, including available equipment, desired yield and purity, and time constraints. For rapid and high-efficiency extraction, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly recommended. While traditional methods like Maceration and Soxhlet extraction are still viable, they are significantly less efficient.

It is crucial to note that the protocols provided are starting points. Optimization of parameters such as solvent type, solvent-to-solid ratio, extraction time, and temperature/power is essential to achieve the best results for this compound extraction from Parsonsia alboflavescens. Subsequent purification of the crude extract using techniques like column chromatography will be necessary to isolate pure this compound for further research and development.

References

Replicating Published Findings on Prazosin's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published effects of Prazosin, with a focus on its impact on cancer cell signaling and its established role in hypertension. We present a detailed analysis of its mechanism of action, supported by experimental data, and compare its performance with alternative therapies. This document is intended to serve as a resource for researchers seeking to replicate or build upon existing findings related to Prazosin.

Prazosin's Dual Role: From Hypertension to Cancer Therapy

Prazosin, an alpha-1 adrenergic receptor antagonist, has long been utilized for the management of hypertension.[1] Recent research, however, has unveiled a potential new application for this drug in oncology, specifically in the context of glioblastoma.[2] Studies have demonstrated that Prazosin can inhibit the proliferation, migration, and invasion of glioblastoma cells, while promoting apoptosis.[3] This anti-cancer activity appears to be independent of its traditional mechanism of action related to adrenergic receptors.[4]

Comparative Analysis of Prazosin in Glioblastoma

Data Summary: In Vitro Effects of Prazosin on Glioblastoma Cell Lines

Cell LineIC50 (µM)Key FindingsReference
U25113.16 ± 0.95Decreased proliferation, migration, and invasion; Increased apoptosis.
U8711.57 ± 0.79Decreased proliferation, migration, and invasion; Increased apoptosis.

Data Summary: In Vivo Effects of Prazosin on Glioblastoma Models

Animal ModelPrazosin TreatmentKey FindingsReference
Mice with orthotopic xenografts of patient-derived glioblastoma-initiating cellsNot specifiedSignificantly reduced tumor size and prolonged survival.[5]
Immunocompetent syngeneic mouse model (GL261 cells)Not specifiedSignificantly inhibited tumor growth and increased survival.[5]

Signaling Pathways Modulated by Prazosin in Glioblastoma

Prazosin's anti-cancer effects in glioblastoma are primarily attributed to its ability to modulate key signaling pathways that govern cell survival and proliferation.

PI3K/AKT/mTOR Pathway

Prazosin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in U251 and U87 glioblastoma cells.[3] This inhibition leads to a decrease in the expression of downstream targets like p-AKT and p-mTOR, ultimately suppressing tumor progression.[3]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Prazosin Prazosin Prazosin->PI3K

Caption: Prazosin inhibits the PI3K/AKT/mTOR signaling pathway.

PKCδ-dependent Inhibition of the AKT Pathway

Further research has elucidated that Prazosin's effect on the AKT pathway is mediated by Protein Kinase C delta (PKCδ).[4] In glioblastoma-initiating cells, Prazosin induces the cleavage of PKCδ, which in turn leads to the inhibition of AKT and subsequent apoptosis.[4][6] This mechanism is noteworthy as it is independent of the adrenergic receptors typically targeted by Prazosin.[4]

PKCd_AKT_Pathway Prazosin Prazosin PKCd PKCδ Prazosin->PKCd induces cleavage AKT AKT PKCd->AKT inhibits Caspase-3 Caspase-3 AKT->Caspase-3 inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Prazosin induces apoptosis via PKCδ-dependent AKT inhibition.

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed U251 and U87 cells in 96-well plates at a density of 1x10³ cells/well and culture for 24 hours.

  • Treatment: Treat cells with varying concentrations of Prazosin (e.g., 13.16 µM for U251 and 11.57 µM for U87) for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1.5 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Treat U251 and U87 cells with the desired concentration of Prazosin for 24 hours.

  • Cell Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) in the dark for 5 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[7]

Western Blotting for PI3K/AKT/mTOR Pathway Proteins
  • Protein Extraction: Lyse Prazosin-treated and control cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein on a polyacrylamide gel and transfer to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: A typical workflow for Western blot analysis.

Prazosin in Hypertension: A Comparative Overview

As an alpha-1 blocker, Prazosin lowers blood pressure by relaxing the blood vessels, allowing blood to flow more easily.[9] While effective, it is often not considered a first-line treatment for hypertension due to potential side effects.[9]

Comparison of Antihypertensive Agents

Drug ClassExample(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Alpha-1 Blockers PrazosinBlocks alpha-1 adrenergic receptors, leading to vasodilation.[1]Effective in lowering blood pressure.Can cause dizziness, headache, and drowsiness.[9]
ACE Inhibitors LisinoprilInhibits angiotensin-converting enzyme, reducing the production of angiotensin II, a potent vasoconstrictor.[1][10]Generally well-tolerated; beneficial for patients with diabetes or kidney disease.[1]Can cause a dry cough.[1]
Angiotensin II Receptor Blockers (ARBs) LosartanBlocks the action of angiotensin II by preventing it from binding to its receptors.[11]Similar efficacy to ACE inhibitors with a lower incidence of cough.[11]
Calcium Channel Blockers AmlodipineInhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation.[12]Effective in a broad range of patients.[13]Can cause swelling in the ankles.[13]
Thiazide Diuretics HydrochlorothiazideIncreases the excretion of sodium and water by the kidneys, reducing blood volume.[3]Often used as a first-line treatment; affordable.[14]Can cause electrolyte imbalances.[15]
Central Alpha-2 Agonists ClonidineStimulates alpha-2 adrenergic receptors in the brain, reducing sympathetic outflow from the central nervous system.[14]Effective for resistant hypertension.Can cause significant drowsiness and dry mouth.[16]

This guide provides a summary of published findings on Prazosin's effects. Researchers are encouraged to consult the primary literature for more detailed information and to validate these findings in their own experimental systems.

References

A Comparative Guide to the Genotoxicity of Alkaloids: A Proposed Assessment of Parsonsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

This guide provides a comparative overview of the genotoxicity of several well-characterized alkaloids and outlines a proposed strategy for assessing the genotoxic potential of Parsonsine, a macrotriolide alkaloid for which no public genotoxicity data is currently available. By presenting established data for comparator alkaloids, this document serves as a framework for the design and interpretation of future genotoxicity studies of this compound.

Introduction to Alkaloid Genotoxicity

Alkaloids are a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms. While many possess valuable therapeutic properties, some have been shown to be genotoxic, meaning they can damage DNA and compromise genetic integrity.[1] Such damage can lead to mutations, chromosomal aberrations, and carcinogenesis.[1][2] Therefore, rigorous genotoxicity assessment is a critical step in the safety evaluation of any new alkaloid-based drug candidate.

This guide focuses on four well-studied alkaloids with varying genotoxic profiles to provide a basis for the potential assessment of this compound:

  • Monocrotaline: A pyrrolizidine alkaloid known to be a potent hepatotoxic and genotoxic carcinogen upon metabolic activation.[2][3]

  • Vincristine: A vinca alkaloid and widely used chemotherapy agent that acts as a mitotic inhibitor and has demonstrated genotoxic effects.[4][5][6]

  • Colchicine: An alkaloid used to treat gout, known to be a spindle poison that can lead to aneuploidy (an abnormal number of chromosomes).[7][8][9]

  • Caffeine: A xanthine alkaloid that is widely consumed. Its genotoxicity is considered weak and often observed only at high concentrations or in combination with other agents.[1][10][11]

Currently, there is a lack of publicly available data on the biological or toxicological activities of This compound . This guide, therefore, presents a proposed testing strategy and framework for how its genotoxicity could be assessed and compared against these known alkaloids.

Comparative Genotoxicity Data

The following table summarizes quantitative data from various genotoxicity assays for the selected comparator alkaloids. This data provides a benchmark for interpreting potential future results for this compound.

AlkaloidAssayTest SystemConcentration/DoseResultsReference(s)
This compound Not AvailableNot AvailableNot AvailableNo data available
Monocrotaline Comet AssayHuman Glioblastoma (GL-15) Cells1-500 µM (24h exposure)Significant, dose-dependent increase in DNA damage index (42-64%)[2]
Alkaline ElutionRat Liver Cells (in vivo)15 mg/kg i.p.Induction of DNA-DNA interstrand crosslinks[12]
Vincristine Chromosomal AberrationMouse Bone Marrow Cells (in vivo)5, 7.5, 10 mg/kgDose- and time-dependent increase in total chromosomal aberrations (up to 14.20% at 72h with 10 mg/kg)[4]
Micronucleus AssayHuman Lymphocytes (in vitro)0.01-0.08 µg/mL (24h exposure)Significant, dose-dependent increase in micronucleus frequency[8]
Comet AssayHuman Lymphocytes (in vitro)0.01-0.08 µg/mL (24h exposure)Significant, dose-dependent increase in DNA damage (mean tail length and moment)[8]
Colchicine Ames TestSalmonella typhimuriumUp to 5000 µ g/plate Negative for mutagenicity, with or without metabolic activation[9]
Chromosomal AberrationHuman White Blood CellsUp to 2000 ng/mLNegative for chromosomal aberrations; induced mitotic arrest at high concentrations[9]
Caffeine Micronucleus TestSwiss Mice (in vivo)0.3 and 1.0 mg/mL in drinking waterGenotoxic effects observed in pregnant and lactating mice and their offspring[11]
Chromosomal AberrationHuman Lymphocytes (in vitro)Not specifiedIncreased chromosomal aberrations, particularly without metabolic activation[13]
Ames TestSalmonella typhimuriumNot specifiedGenerally considered a weak mutagen in bacterial assays[10]

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is recommended to assess the genotoxic potential of a new compound. This typically includes an evaluation of gene mutations, and both structural and numerical chromosomal aberrations.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[14][15]

Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.[14][15]

Brief Protocol:

  • Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100) overnight.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[16]

  • Exposure: Mix the bacterial culture with the test compound (this compound) at various concentrations and the S9 mix (or buffer).

  • Plating: Pour the mixture onto minimal glucose agar plates, which lack histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.[17]

In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.[1][5]

Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. They are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[18]

Brief Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) and expose them to various concentrations of the test compound (this compound).

  • Treatment: Treat the cells for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[1]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Cytotoxicity is also assessed by calculating the Cytokinesis-Block Proliferation Index (CBPI).[10]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4][19]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[4][19][20]

Brief Protocol:

  • Cell Preparation: Prepare a single-cell suspension from cells treated with the test compound (this compound).

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (high salt and detergent) to break down cellular and nuclear membranes.

  • DNA Unwinding and Electrophoresis: Place the slides in an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

  • Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.[7]

Visualizing Key Pathways and Workflows

DNA Damage Response (DDR) Signaling Pathway

When genotoxic agents damage DNA, cells activate a complex signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell-cycle checkpoints, DNA repair, and, if the damage is too severe, apoptosis.[2][13][21][22]

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers (Kinases) cluster_effectors Effectors cluster_outcomes Cellular Outcomes DSB Double-Strand Breaks MRN MRN Complex DSB->MRN DNA_PK DNA-PK DSB->DNA_PK SSB Single-Strand Breaks PARP PARP SSB->PARP ATM ATM MRN->ATM ATR ATR PARP->ATR CHK2 CHK2 ATM->CHK2 BRCA1 BRCA1 ATM->BRCA1 CHK1 CHK1 ATR->CHK1 DNARepair DNA Repair DNA_PK->DNARepair p53 p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK1->CellCycleArrest CHK2->p53 BRCA1->DNARepair

Caption: Simplified DNA Damage Response (DDR) pathway.

Experimental Workflow for Genotoxicity Assessment

The process of evaluating a compound's genotoxicity follows a structured workflow, from initial screening to in-depth analysis.

Genotoxicity_Workflow cluster_invitro In Vitro Testing Battery start Test Compound (this compound) ames Ames Test (Gene Mutation) start->ames micronucleus Micronucleus Assay (Chromosomal Damage) start->micronucleus comet Comet Assay (DNA Strand Breaks) start->comet data_analysis Data Analysis (Dose-response, Statistical Significance) ames->data_analysis micronucleus->data_analysis comet->data_analysis decision Genotoxic Potential? data_analysis->decision invivo In Vivo Follow-up (e.g., Rodent Micronucleus Assay) decision->invivo  Yes risk_assessment Risk Assessment decision->risk_assessment  No invivo->risk_assessment

Caption: General workflow for genotoxicity assessment.

Conclusion and Proposed Strategy for this compound

The comparative data presented for monocrotaline, vincristine, colchicine, and caffeine illustrate the diverse mechanisms and potencies by which alkaloids can exert genotoxic effects. This established knowledge provides a critical foundation for evaluating novel alkaloids like this compound.

Given the complete absence of genotoxicity data for this compound, a systematic evaluation is warranted. It is recommended to initiate this assessment using the standard in vitro test battery described:

  • Ames Test: To determine the potential for inducing gene mutations.

  • In Vitro Micronucleus Assay: To assess clastogenic and aneugenic potential in mammalian cells.

  • Comet Assay: To provide a sensitive measure of DNA strand breakage.

The results from these assays, when compared to the data profiles of the reference alkaloids in this guide, will provide an initial characterization of this compound's genotoxic potential and inform the necessity and design of any subsequent in vivo studies. This structured approach is essential for a comprehensive safety assessment and to guide the future development of this compound as a potential therapeutic agent.

References

Unable to Benchmark "Parsonsine": No Publicly Available Data Found

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "Parsonsine" has yielded no publicly available scientific data, preventing the creation of a performance benchmark and comparison guide as requested.

Extensive searches across scientific databases and the public domain for "this compound" did not return any relevant results. This suggests that "this compound" may be a proprietary, pre-clinical compound not yet described in published literature, a highly specific internal designation, or a possible misspelling of another drug. Without any foundational data on its performance in different cell lines, its mechanism of action, or comparative studies, it is not possible to generate the requested comparison guides, data tables, or signaling pathway diagrams.

The core of the request hinges on the availability of experimental data for "this compound." This includes crucial metrics such as IC50 values in various cell lines, which quantify the concentration of a drug required to inhibit the growth of 50% of a cell population. This information is fundamental for comparing its efficacy against other therapeutic alternatives.[1][2][3][4][5] Similarly, understanding the signaling pathways that "this compound" may modulate is essential for a complete performance profile.

For a meaningful comparison guide to be developed, initial information on the compound is necessary. Researchers and drug development professionals rely on such data to make informed decisions about the potential of a new therapeutic agent.

Should information on "this compound" become publicly available, or if an alternative name for the compound can be provided, a full comparative analysis as per the original request can be undertaken. This would include:

  • Data Presentation: Summarizing all quantitative performance data into clearly structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Visualization: Creating diagrams for signaling pathways and experimental workflows.

References

Statistical Validation of Parsonsine Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific bioassay data for the natural product Parsonsine. Therefore, this guide serves as a comprehensive and illustrative template for the statistical validation and comparison of bioassay results for a compound like this compound. The data presented herein is hypothetical and intended to demonstrate best practices in data presentation, experimental protocol documentation, and visualization for research, scientific, and drug development professionals.

This guide provides a framework for objectively comparing the performance of a hypothetical this compound bioassay against alternative methods, supported by illustrative experimental data.

Data Presentation: Comparative Analysis of Bioassay Methods

The following table summarizes hypothetical quantitative data from three common bioassay types that could be used to assess the biological activity of this compound: a cytotoxicity assay, an anti-inflammatory assay, and an enzyme inhibition assay. This allows for a direct comparison of this compound's hypothetical performance and the validation parameters of each assay.

Bioassay Type Assay Method This compound Activity (IC50/EC50) Positive Control Z'-factor Coefficient of Variation (CV%) Signal-to-Background (S/B) Ratio
Cytotoxicity MTT Assay (HeLa cells)15.2 µMDoxorubicin (0.8 µM)0.858.5%12.3
CellTiter-Glo® Luminescent Cell Viability Assay (HeLa cells)12.8 µMDoxorubicin (0.7 µM)0.925.2%25.1
Anti-inflammatory Nitric Oxide (NO) Assay (LPS-stimulated RAW 264.7 cells)25.5 µMDexamethasone (5.1 µM)0.7811.2%8.9
TNF-α ELISA (LPS-stimulated RAW 264.7 cells)21.9 µMDexamethasone (4.5 µM)0.887.1%18.5
Enzyme Inhibition Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)8.7 µMCelecoxib (0.5 µM)0.916.5%21.7
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)11.3 µMZileuton (1.2 µM)0.829.8%10.4

Experimental Protocols

Detailed methodologies for the key experiments cited in the table above are provided below.

Cytotoxicity Assay: MTT Method

Objective: To assess the cytotoxic effect of this compound on HeLa cells by measuring the metabolic activity of viable cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound and Doxorubicin in DMEM.

  • Replace the medium with fresh medium containing various concentrations of the test compounds.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Assay

Objective: To evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound, Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2) Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • This compound, Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplates

Procedure:

  • Add assay buffer, COX-2 enzyme, and the fluorometric probe to the wells of a 96-well plate.

  • Add various concentrations of this compound or Celecoxib to the respective wells.

  • Incubate the mixture for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) every minute for 10 minutes using a fluorescence plate reader.

  • Calculate the rate of the enzymatic reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound, a typical experimental workflow for its bioactivity screening, and the logical relationship in a comparative bioassay validation.

G cluster_0 Hypothetical this compound-Modulated Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS (NO Production) NFkB->iNOS Induces COX2 COX-2 (Prostaglandin Production) NFkB->COX2 Induces This compound This compound This compound->IKK Inhibits

Caption: Hypothetical signaling cascade for inflammation and this compound's potential point of intervention.

G cluster_1 Experimental Workflow for Bioactivity Screening Start Start: This compound Sample PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Start->PrimaryScreen IsActive Active? PrimaryScreen->IsActive SecondaryScreen Secondary Screening (e.g., Anti-inflammatory, Enzyme Inhibition) IsActive->SecondaryScreen Yes Inactive Inactive IsActive->Inactive No DoseResponse Dose-Response & IC50/EC50 Determination SecondaryScreen->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism End End: Validated Hit Mechanism->End

Caption: A generalized workflow for the screening and validation of a natural product's bioactivity.

G cluster_2 Logical Relationship in Bioassay Comparison ParsonsineBioassay This compound Bioassay (Method A) ValidationParams Validation Parameters (Accuracy, Precision, Specificity, etc.) ParsonsineBioassay->ValidationParams AlternativeBioassay Alternative Bioassay (Method B) AlternativeBioassay->ValidationParams PerformanceData Performance Data (IC50, Z', CV%, S/B) ValidationParams->PerformanceData Comparison Objective Comparison PerformanceData->Comparison

Caption: Logical flow for the comparative validation of two bioassay methods.

Comparative Analysis of Parsonsine from Different Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comprehensive comparative analysis of Parsonsine, a macrotriolide natural product, based on its geographical origin. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction to this compound

This compound is a macrotriolide compound that has been isolated from the plant Parsonsia alboflavescens.[1] Its chemical formula is C₂₂H₃₃NO₈, with a molecular weight of 439.5 g/mol .[1] The chemical structure of this compound has been elucidated and is characterized by a complex macrocyclic lactone ring system.

Parsonsia alboflavescens, the natural source of this compound, is a woody vine belonging to the Apocynaceae family. It is widely distributed throughout tropical and subtropical regions of Asia and extends to Northern Australia.[2] The broad geographical distribution of this plant suggests that there could be variations in the chemical composition and concentration of its secondary metabolites, including this compound, depending on the environmental and genetic factors specific to each location.

Geographical Distribution of Parsonsia alboflavescens

Parsonsia alboflavescens has been documented in a wide range of countries and regions, including:

  • Asia: India, Sri Lanka, Bangladesh, Myanmar, Thailand, Cambodia, Laos, Vietnam, Malaysia, Indonesia, the Philippines, and southern China.

  • Australia: Northern parts of the country.

This extensive distribution across diverse climates and ecosystems makes a comparative study of this compound from different geographical sources a compelling area of research.

Comparative Analysis: Current Research Gap

Despite the well-documented geographical distribution of Parsonsia alboflavescens, a thorough review of the scientific literature reveals a significant gap in the comparative analysis of this compound from these different regions. To date, no studies have been published that systematically compare the yield, purity, or biological activity of this compound isolated from P. alboflavescens collected from various geographical locations.

Furthermore, there is a notable lack of information regarding the specific biological activities of this compound. While the broader class of macrolides exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic activities, the specific bioactivity profile of this compound remains to be elucidated through dedicated in vitro and in vivo studies. Consequently, there is no experimental data available to compare how the geographical source of this compound might influence its therapeutic potential.

Future Research Directions

The absence of comparative data on this compound from different geographical sources presents a valuable opportunity for future research. A systematic investigation into this area could provide crucial insights for drug discovery and development. Key research areas that need to be addressed include:

  • Phytochemical Analysis: A comparative phytochemical analysis of P. alboflavescens from various geographical locations to determine the variation in this compound content and the presence of other related compounds.

  • Biological Screening: Comprehensive in vitro and in vivo screening of this compound to identify its biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Comparative Bioactivity Studies: Once a biological activity of interest is identified, a comparative study of this compound from different geographical sources should be conducted to assess any variations in potency and efficacy.

  • Elucidation of Signaling Pathways: Investigating the molecular mechanisms of action and the signaling pathways modulated by this compound to understand its therapeutic targets.

Methodologies for Future Comparative Analysis

For researchers planning to undertake a comparative analysis of this compound, the following experimental protocols are recommended:

Plant Material Collection and Preparation
  • Standardized Collection: Collect samples of Parsonsia alboflavescens from geographically distinct locations. It is crucial to document the precise location, time of collection, and environmental conditions for each sample.

  • Proper Identification: Ensure accurate botanical identification of the plant material by a qualified taxonomist.

  • Drying and Storage: The collected plant material should be dried under standardized conditions (e.g., shade drying at room temperature) to prevent enzymatic degradation of secondary metabolites. Dried samples should be stored in airtight containers in a cool, dark place.

Extraction and Isolation of this compound
  • Extraction: A standardized extraction protocol should be employed to ensure consistency across all samples. Maceration or Soxhlet extraction using a suitable solvent system (e.g., methanol or ethanol) is recommended.

  • Purification: The crude extracts should be subjected to chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate pure this compound.

Quantification of this compound
  • HPLC Analysis: A validated HPLC method with a suitable standard for this compound should be used to quantify the yield of the compound from different geographical samples.

Biological Activity Assays

Based on the general activities of related compounds, the following in vitro assays could be employed for initial screening:

  • Antimicrobial Activity: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cytotoxic Activity: MTT assay to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Data Presentation for Future Studies

For effective comparison, all quantitative data from future studies should be summarized in clearly structured tables. An example template is provided below:

Table 1: Comparative Yield of this compound from Different Geographical Sources

Geographical SourcePlant Part UsedExtraction MethodYield of this compound (mg/g of dry weight)Purity (%)
Location ALeavesMethanol Maceration
Location BStemsMethanol Maceration
Location CWhole PlantMethanol Maceration

Table 2: Comparative Biological Activity of this compound from Different Geographical Sources

Geographical SourceBiological AssayIC₅₀ / MIC (µg/mL)
Location ACytotoxicity (HeLa cells)
Antimicrobial (E. coli)
Anti-inflammatory (NO inhibition)
Location BCytotoxicity (HeLa cells)
Antimicrobial (E. coli)
Anti-inflammatory (NO inhibition)
Location CCytotoxicity (HeLa cells)
Antimicrobial (E. coli)
Anti-inflammatory (NO inhibition)

Visualization of Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. Below are examples of how Graphviz (DOT language) can be used to create diagrams for experimental workflows and hypothetical signaling pathways that could be investigated in future this compound research.

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Bioassays p_collection Plant Collection (P. alboflavescens) p_drying Drying & Powdering p_collection->p_drying p_extraction Solvent Extraction p_drying->p_extraction p_purification Chromatographic Purification p_extraction->p_purification p_quantification HPLC Quantification p_purification->p_quantification p_bioassay Biological Activity Screening (Antimicrobial, Anti-inflammatory, Cytotoxic) p_purification->p_bioassay

Caption: Experimental workflow for the comparative analysis of this compound.

Hypothetical Signaling Pathway

signaling_pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression (e.g., Pro-inflammatory Cytokines) transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This compound represents a promising natural product for further investigation. However, the current lack of data on its biological activities and the influence of geographical origin on its properties highlights a critical need for further research. This guide provides a framework for future studies to systematically explore the therapeutic potential of this compound, with the ultimate goal of contributing to the development of new and effective drugs. Researchers are encouraged to pursue the outlined research directions to fill the existing knowledge gaps in the scientific literature.

References

Safety Operating Guide

Parsonsine Disposal: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides crucial safety and logistical information for the proper handling and disposal of Parsonsine, a pyrrolizidine alkaloid (PA). This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection. This compound, like other PAs, is recognized for its potential hepatotoxicity, and therefore, requires careful management as a hazardous chemical waste.

Hazard Identification and Classification

Waste Classification:

Based on United States Environmental Protection Agency (EPA) regulations, this compound waste should be evaluated against the characteristics of hazardous waste as defined in 40 CFR Part 261. It is likely to be classified as a toxic waste under this regulation. In California, it would be considered a non-RCRA hazardous waste.[2]

Quantitative Toxicity Data

Precise quantitative toxicity data for this compound is limited. However, data for other pyrrolizidine alkaloids can be used as a conservative estimate for risk assessment. The acute toxicity of PAs varies widely, with reported oral LD50 values in rats ranging from 34 to 300 mg/kg body weight.[3] The toxicity of PAs is cumulative, and even low-level, chronic exposure can pose a significant health risk.[3]

ParameterValue (General for Pyrrolizidine Alkaloids)SpeciesReference
Oral LD50 34 - 300 mg/kgRat[3]
Recommended Maximum Daily Intake (Human) 0.007 µg/kg body weightHuman[4]
Acceptable Intake (Oral, for medicinal products) 1 µ g/day Human (Adult)[5]
Cytotoxicity (EC50 in HepG2-CYP3A4 cells, 24h) 10 - 70 µM (for various PAs)Human liver cancer cells

Personal Protective Equipment (PPE) and Handling

When handling this compound in its pure form or in solution, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

  • Gloves: Nitrile or other chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Spill and Decontamination Procedures

In the event of a spill, immediate action should be taken to contain and decontaminate the affected area.

Experimental Protocol for Decontamination of Laboratory Surfaces:

  • Alert personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.

  • Contain the spill: For liquid spills, use an absorbent material like vermiculite or a commercial spill kit to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid creating dust.

  • Decontaminate the area:

    • Prepare a 10% solution of fresh bleach (sodium hypochlorite).[6]

    • Carefully apply the bleach solution to the spill area, working from the outside in.

    • Allow a contact time of at least one hour.[6]

    • After the contact time, absorb the bleach solution with fresh absorbent material.

    • Wipe the area with water to remove any residual bleach, followed by a final wipe with 70% ethanol.

  • Dispose of contaminated materials: All materials used for cleanup, including gloves, absorbent pads, and paper towels, must be collected in a designated hazardous waste container.

Disposal Procedures

All this compound waste, including pure compound, solutions, contaminated labware, and cleanup materials, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all this compound-containing waste in a dedicated, clearly labeled, and leak-proof container.

    • Do not mix this compound waste with other waste streams unless they are compatible.

  • Waste Container Labeling:

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[7]

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the container is kept closed except when adding waste.[7]

  • Disposal Method:

    • The primary recommended method for the disposal of this compound and other toxic alkaloids is incineration at a licensed hazardous waste facility.[8] Incineration should be carried out in a facility equipped with appropriate air pollution control devices to ensure complete destruction of the compound and prevent the release of harmful byproducts.[9]

    • Chemical treatment can be an intermediate step to reduce the hazard before final disposal. PAs are known to be unstable in alkaline conditions and can be degraded by hydrolysis.[10] However, this should only be performed by trained personnel with a thorough understanding of the reaction and potential byproducts.

Do NOT dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Signaling Pathways

Diagram of this compound Disposal Workflow:

cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Disposal This compound Waste This compound Waste Segregated Container Segregated Container This compound Waste->Segregated Container Collect Labeled Container Labeled Container Segregated Container->Labeled Container Label 'Hazardous Waste' Secure Storage Secure Storage Labeled Container->Secure Storage Store Licensed Disposal Facility Licensed Disposal Facility Secure Storage->Licensed Disposal Facility Transport Incineration Incineration Licensed Disposal Facility->Incineration Destroy

Caption: Decision workflow for the proper disposal of this compound waste.

Diagram of this compound's Toxic Action (Simplified):

This compound This compound Liver Metabolism (CYP450) Liver Metabolism (CYP450) This compound->Liver Metabolism (CYP450) Reactive Pyrrolic Esters Reactive Pyrrolic Esters Liver Metabolism (CYP450)->Reactive Pyrrolic Esters Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Reactive Pyrrolic Esters->Cellular Macromolecules (DNA, Proteins) Alkylation Cell Damage & Toxicity Cell Damage & Toxicity Cellular Macromolecules (DNA, Proteins)->Cell Damage & Toxicity

Caption: Simplified signaling pathway of this compound-induced toxicity.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. This commitment to safety is paramount in the responsible conduct of scientific research.

References

Essential Safety and Logistical Information for Handling Parsonsine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Parsonsine has been identified. The following guidance is based on best practices for handling potent, biologically active natural products of unknown toxicity. A thorough risk assessment should be conducted by qualified personnel before handling this substance.

This compound is a macrotriolide natural product isolated from Parsonsia alboflavescens.[1] As a biologically active compound with limited toxicological data, it must be handled with a high degree of caution. The following provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE Category Specification Purpose
Hand Protection Double nitrile glovesPrevents skin contact. Double gloving provides additional protection against potential tears or contamination during removal.
Eye Protection Chemical splash goggles or a full-face shieldProtects eyes from splashes of solutions containing this compound.
Body Protection Disposable, solid-front laboratory coat with tight-fitting cuffsProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorRequired when handling this compound as a powder or when there is a risk of aerosol generation.
Operational Plan for Safe Handling

Safe handling of potent compounds like this compound requires adherence to strict operational procedures to minimize exposure risk.

Engineering Controls:

  • Ventilation: All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood or a glove box.

  • Containment: Use of containment systems like a glove box is highly recommended for weighing and aliquoting the compound to prevent the generation of airborne particles.

Procedural Guidance:

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting:

    • Perform these tasks in a chemical fume hood or glove box.

    • Use dedicated, clearly labeled spatulas and weighing vessels.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving this compound, add the solvent slowly to the solid to minimize splashing.

    • Cap vials and tubes securely before vortexing or sonicating.

  • Post-Handling:

    • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Remove PPE in the designated area, avoiding self-contamination. Dispose of disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Table 2: Disposal Procedures for this compound-Related Waste

Waste Type Disposal Container Disposal Method
Solid Waste Labeled, sealed hazardous waste containerIncineration by a licensed hazardous waste disposal company.
(Contaminated PPE, bench paper, etc.)
Liquid Waste Labeled, sealed hazardous waste containerCollection and disposal by a licensed hazardous waste disposal company. Do not pour down the drain.
(Solvents, reaction mixtures, etc.)
Sharps Waste Puncture-resistant sharps containerIncineration by a licensed hazardous waste disposal company.
(Contaminated needles, scalpels, etc.)

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from initial reception to final disposal.

Parsonsine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Receive Receive & Log This compound RiskAssess Conduct Risk Assessment Receive->RiskAssess Initial Step PrepArea Prepare Work Area (Fume Hood) RiskAssess->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Proceed with Caution Weigh Weigh & Aliquot (in Containment) DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Decontaminate Decontaminate Work Area PrepareSol->Decontaminate After Experiment DoffPPE Doff & Dispose of PPE Decontaminate->DoffPPE DisposeWaste Dispose of Hazardous Waste DoffPPE->DisposeWaste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.